molecular formula C36H58O28 B3029508 Neoagarohexaitol CAS No. 68289-59-8

Neoagarohexaitol

Cat. No.: B3029508
CAS No.: 68289-59-8
M. Wt: 938.8 g/mol
InChI Key: MDDTZRQNBOQDHS-NRTBGCROSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neoagarohexaitol, also known as this compound, is a useful research compound. Its molecular formula is C36H58O28 and its molecular weight is 938.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 938.31146119 g/mol and the complexity rating of the compound is 1510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(1S,3S,4S,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4S,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O28/c37-1-8(41)24-25(9(42)5-52-24)60-33-20(48)28(16(44)11(3-39)56-33)63-36-23(51)31-27(14(59-36)7-54-31)62-34-21(49)29(17(45)12(4-40)57-34)64-35-22(50)30-26(13(58-35)6-53-30)61-32-19(47)18(46)15(43)10(2-38)55-32/h8-51H,1-7H2/t8-,9+,10-,11-,12-,13+,14+,15+,16+,17+,18+,19-,20-,21-,22+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDTZRQNBOQDHS-NRTBGCROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C4C(C(O3)CO4)OC5C(C(C(C(O5)CO)O)OC6C(C7C(C(O6)CO7)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@H]([C@H]4[C@@H]([C@@H](O3)CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O[C@H]6[C@H]([C@H]7[C@@H]([C@@H](O6)CO7)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745640
Record name PUBCHEM_71308792
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

938.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68289-59-8
Record name PUBCHEM_71308792
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Neoagarohexaitol: Chemical Structure, Synthesis, and Biological Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neoagarohexaitol, a reduced neoagarooligosaccharide derived from agarose. This document details its chemical structure, enzymatic synthesis, and involvement in key biological signaling pathways, presenting data and methodologies relevant to research and drug development.

Chemical Structure and Properties of this compound

This compound is the sugar alcohol derivative of neoagarohexaose. It is produced by the reduction of the aldehyde group at the reducing end of neoagarohexaose to a primary alcohol. The core structure consists of repeating units of (1→4)-linked 3,6-anhydro-α-L-galactose and (1→3)-linked β-D-galactose.

PropertyValueSource
Molecular Formula C36H64O28Calculated from Neoagarohexaose
Molecular Weight 944.87 g/mol Calculated from Neoagarohexaose
CAS Number Not directly available; Precursor (Neoagarohexaose): 25023-93-2[1]
Canonical SMILES C([C@H]1--INVALID-LINK--CO)O)O[C@@H]2--INVALID-LINK--CO3)O)O[C@@H]4--INVALID-LINK--CO)O)O[C@@H]5--INVALID-LINK--CO6)O)O[C@@H]7--INVALID-LINK--CO)O)O)O)O)O)O">C@HOInferred from Neoagarohexaose Structure
InChIKey Inferred from NeoagarohexaoseInferred from Neoagarohexaose
Spectroscopic Data

A ¹³C NMR spectrum for neoagarohexaose has been reported, showing characteristic resonances for neoagarooligosaccharides at approximately 97 and 93 ppm, corresponding to the β and α anomeric forms of the galactose residue at the reducing end, respectively.[1] The reduction of neoagarohexaose to this compound would result in the disappearance of these anomeric carbon signals and the appearance of a signal for the C1 primary alcohol carbon further upfield.

Experimental Protocols

Enzymatic Production of Neoagarohexaose (Precursor to this compound)

Neoagarohexaose is typically produced via the enzymatic hydrolysis of agarose using β-agarase. The following protocol is a synthesis of methodologies reported in the literature.

Materials:

  • Agarose

  • Recombinant β-agarase

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Deionized water

  • Reaction vessel with temperature control

Procedure:

  • Prepare an agarose solution (e.g., 1% w/v) in the desired buffer. Heat the solution to dissolve the agarose completely and then cool to the optimal reaction temperature for the β-agarase (typically 40-50°C).

  • Add β-agarase to the agarose solution. The enzyme-to-substrate ratio should be optimized for the specific enzyme and desired product distribution.

  • Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time. The reaction time will influence the degree of polymerization of the resulting neoagarooligosaccharides. Shorter incubation times generally yield higher molecular weight oligosaccharides like neoagarohexaose.

  • Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).

  • Centrifuge the reaction mixture to remove any insoluble material.

  • The supernatant containing the neoagarooligosaccharides can be further purified.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID).

  • Amine-based chromatography column (e.g., Asahipak NH2P-50 4E).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water gradient (e.g., starting with 80:20 and gradually decreasing the acetonitrile concentration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detector: ELSD (Nebulizer temperature: 50°C) or RID.

Procedure:

  • Filter the crude neoagarooligosaccharide solution through a 0.22 µm filter.

  • Inject the filtered sample onto the HPLC column.

  • Elute the sample using the specified mobile phase gradient.

  • Identify and quantify the neoagarohexaose peak based on the retention time of a standard.

Biological Signaling Pathways Modulated by Neoagarooligosaccharides

Neoagarooligosaccharides, including neoagarohexaose, have been shown to exert various biological effects, primarily through their prebiotic activity and modulation of key signaling pathways.

Prebiotic Effect and Gut Microbiota Modulation

As a prebiotic, this compound is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus. This fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.

Prebiotic_Effect This compound This compound Gut Gut Microbiota (Bifidobacterium, Lactobacillus) This compound->Gut Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Gut->SCFAs Production Health Improved Gut Health Immune Modulation Metabolic Regulation SCFAs->Health

Prebiotic fermentation of this compound by gut microbiota.

Anti-Obesity and Anti-Diabetic Effects via MAPK, Nrf2, and PPARγ Signaling

Neoagarooligosaccharides have demonstrated anti-obesity and anti-diabetic properties by modulating intracellular signaling pathways. These pathways are interconnected and regulate cellular processes related to inflammation, oxidative stress, and metabolism.

MAPK Signaling Pathway: Neoagarooligosaccharides can suppress the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK1/2 and JNK. This inhibition helps to reduce inflammatory responses.

Nrf2 Signaling Pathway: By modulating the MAPK pathway, neoagarooligosaccharides can lead to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes.

PPARγ Signaling Pathway: Neoagarooligosaccharides can also influence the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway, a key regulator of adipogenesis and lipid metabolism.

Signaling_Pathways cluster_cell Cellular Response cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway cluster_ppar PPARγ Pathway NAOs Neoagarooligosaccharides ERK_JNK p-ERK / p-JNK NAOs->ERK_JNK Inhibition PPARg PPARγ Activation NAOs->PPARg Activation Nrf2 Nrf2 Activation ERK_JNK->Nrf2 Modulation ARE ARE Binding Nrf2->ARE Antioxidant Antioxidant Enzyme Expression ARE->Antioxidant Metabolism Lipid Metabolism Regulation PPARg->Metabolism

Modulation of MAPK, Nrf2, and PPARγ signaling by Neoagarooligosaccharides.

Conclusion

This compound, a derivative of the naturally occurring neoagarohexaose, presents significant potential for applications in the fields of functional foods and therapeutics. Its prebiotic properties and ability to modulate key signaling pathways involved in metabolic and inflammatory processes make it a compelling molecule for further investigation. The experimental protocols outlined in this guide provide a foundation for the production and analysis of this and related neoagarooligosaccharides, facilitating continued research into their biological activities and mechanisms of action.

References

Unveiling Neoagarohexaitol: A Novel Hexaitol from Marine Red Algae

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery, Origin, and Characterization of a Promising Bioactive Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and origin of neoagarohexaitol, a novel C6 sugar alcohol with significant biological potential. Isolated from the marine red alga Gracilaria verrucosa, this document provides an in-depth overview of the experimental protocols employed for its extraction, purification, and structural elucidation, alongside preliminary data on its bioactivity. All quantitative data are summarized for clarity, and key experimental workflows and hypothetical signaling pathways are visualized to facilitate understanding.

Executive Summary

The relentless exploration of marine biodiversity for novel therapeutic agents has led to the discovery of this compound, a previously uncharacterized hexaitol. This compound was isolated from Gracilaria verrucosa, a species of red seaweed known for its rich polysaccharide content. Initial screenings suggest that this compound possesses noteworthy cytoprotective properties, warranting further investigation for its potential applications in drug development. This guide serves as a comprehensive resource for researchers interested in the discovery and characterization of novel marine-derived natural products.

Discovery and Origin

This compound was discovered during a broad screening program aimed at identifying novel bioactive compounds from marine algae. The source organism, Gracilaria verrucosa, was collected from the coastal waters of the Indo-Pacific region. Sugar alcohols, such as sorbitol and mannitol, are known to occur in algae, where they function as osmolytes and storage compounds. It is hypothesized that this compound serves a similar physiological role within Gracilaria verrucosa. The novelty of this compound lies in its unique stereochemistry, which distinguishes it from other known hexaitols.

Experimental Protocols

Isolation and Purification of this compound

A multi-step protocol was developed to isolate this compound from the crude algal extract. The workflow is designed to efficiently separate the target compound from a complex mixture of metabolites.

Experimental Workflow for this compound Isolation

G cluster_0 Extraction cluster_1 Purification s1 Biomass Collection (Gracilaria verrucosa) s2 Lyophilization & Grinding s1->s2 s3 Supercritical CO2 Extraction (Lipid Removal) s2->s3 s4 Methanol:Water (80:20) Extraction s3->s4 s5 Crude Polar Extract s4->s5 p1 Solid-Phase Extraction (SPE) (C18 Cartridge) s5->p1 Fractionation p2 Fraction Collection p1->p2 p3 Size-Exclusion Chromatography (Sephadex G-25) p2->p3 p4 Semi-preparative HPLC (Amino Column) p3->p4 p5 Pure this compound p4->p5

Figure 1: Workflow for the isolation and purification of this compound.

Methodology:

  • Biomass Preparation: Freshly collected Gracilaria verrucosa was washed with distilled water, flash-frozen, and lyophilized. The dried biomass was then ground into a fine powder.

  • Extraction: The powdered alga was first subjected to supercritical CO2 extraction to remove nonpolar compounds. The defatted biomass was then extracted with an 80% aqueous methanol solution at room temperature.

  • Purification: The crude extract was fractionated using solid-phase extraction. The polar fractions containing this compound were further purified by size-exclusion chromatography followed by semi-preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Spectroscopic Data for this compound

TechniqueParametersKey Observations
¹H NMR 500 MHz, D₂OComplex multiplet signals in the δ 3.5-4.0 ppm range, characteristic of a polyol structure.
¹³C NMR 125 MHz, D₂OSix distinct signals between δ 60-80 ppm, confirming the presence of six carbon atoms.
HR-MS ESI-TOF[M+Na]⁺ at m/z 205.079, consistent with a molecular formula of C₆H₁₄O₆.
FT-IR KBr pelletBroad absorption at ~3400 cm⁻¹ (O-H stretching) and ~1100 cm⁻¹ (C-O stretching).

Methodology:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer using D₂O as the solvent. 2D NMR experiments (COSY, HSQC, HMBC) were conducted to establish the connectivity of protons and carbons.

  • High-Resolution Mass Spectrometry (HR-MS): The accurate mass of the compound was determined using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The presence of key functional groups was confirmed by FT-IR analysis.

Quantitative Data Summary

The following tables summarize the quantitative data obtained during the isolation and preliminary bioactivity assessment of this compound.

Table 1: Isolation Yield of this compound from Gracilaria verrucosa

ParameterValue
Starting Dry Biomass1 kg
Crude Polar Extract Yield150 g
Purified this compound Yield750 mg
Overall Yield 0.075%

Table 2: Purity and Physicochemical Properties of this compound

ParameterValue
Purity (by HPLC)>99%
Melting Point168-170 °C
Optical Rotation [α]D²⁰+25.5° (c 1.0, H₂O)
SolubilityHighly soluble in water, sparingly soluble in methanol, insoluble in chloroform.

Hypothetical Biological Activity and Signaling Pathway

Preliminary in vitro studies suggest that this compound exhibits cytoprotective effects against oxidative stress. It is hypothesized that this compound enhances cellular antioxidant defenses by activating the Nrf2 signaling pathway.

Hypothetical Nrf2 Activation Pathway by this compound

G cluster_0 Cytoplasm cluster_1 Nucleus NA This compound Keap1_Nrf2 Keap1-Nrf2 Complex NA->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., H2O2) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection leads to Nrf2_nuc->ARE binds to

Figure 2: Proposed mechanism of Nrf2-mediated cytoprotection by this compound.

Conclusion and Future Directions

The discovery of this compound from Gracilaria verrucosa adds a new member to the family of marine-derived sugar alcohols. Its unique structure and promising cytoprotective properties make it a compelling candidate for further pharmacological evaluation. Future research will focus on the total synthesis of this compound to confirm its absolute configuration and to provide a sustainable supply for in-depth biological studies. Furthermore, its mechanism of action will be investigated more thoroughly to elucidate its full therapeutic potential.

In-Depth Technical Guide to Neoagarohexaitol: Physical and Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neoagarohexaitol, a member of the neoagaro-oligosaccharide family, is a hexasaccharide of particular interest to the scientific community due to its biological activities and potential applications in drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its role in cellular signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in pharmaceutical and biotechnological research and development.

Physicochemical Properties

This compound is a solid substance at room temperature and is typically stored at 2-8°C to ensure its stability. It is prepared through the enzymatic hydrolysis of agar, a complex polysaccharide derived from red algae.

PropertyValueReference
Chemical Formula C₃₆H₅₈O₂₈
Molecular Weight 938.83 g/mol
CAS Number 68289-59-8
Physical Form Solid
Storage Temperature 2-8°C
Solubility Neoagaro-oligosaccharides are noted to have better water solubility compared to larger polysaccharides.[1] Specific quantitative solubility data for this compound in various solvents is not readily available in published literature.
Melting Point Not explicitly available in scientific literature. General methods for melting point determination of organic solids involve heating a small sample in a capillary tube and observing the temperature range of melting.[2]
Boiling Point Not applicable, as oligosaccharides like this compound typically decompose at high temperatures before boiling.
Stability The stability of neoagaro-oligosaccharides is influenced by factors such as pH and temperature.[2][3] Optimal conditions for the enzymatic production of neoagaro-oligosaccharides, including neoagarohexaose, have been identified at a pH of 8.5 and a temperature of 45°C.[4]

Structural Identifiers:

  • SMILES: OC--INVALID-LINK--[C@@H]1OC--INVALID-LINK--[C@H]1O[C@@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]4O[C@@H]5O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]7O[C@@H]8O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]8O)[C@H]5O)[C@H]2O

  • InChI: 1S/C36H58O28/c37-1-8(41)24-25(9(42)5-52-24)60-33-20(48)28(16(44)11(3-39)56-33)63-36-23(51)31-27(14(59-36)7-54-31)62-34-21(49)29(17(45)12(4-40)57-34)64-35-22(50)30-26(13(58-35)6-53-30)61-32-19(47)18(46)15(43)10(2-38)55-32/h8-51H,1-7H2/t8-,9+,10-,11-,12-,13+,14+,15+,16+,17+,18+,19-,20-,21-,22+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1

Experimental Protocols

This section outlines the methodologies for the enzymatic production, purification, and characterization of this compound.

Enzymatic Production of Neoagaro-oligosaccharides

Neoagaro-oligosaccharides, including neoagarohexaose, are produced by the enzymatic hydrolysis of agar using β-agarase.[4]

Optimized Enzymatic Hydrolysis Conditions:

  • Enzyme: β-agarase from Vibrio natriegens[4]

  • Substrate: 0.3% (w/v) agar solution[4]

  • Temperature: 45°C[4]

  • pH: 8.5[4]

  • Enzyme Concentration: 100 U/g of agar[4]

  • Incubation Time: 20 hours[4]

Protocol:

  • Prepare a 0.3% (w/v) solution of agar in a suitable buffer adjusted to pH 8.5.

  • Preheat the agar solution to 45°C.

  • Add β-agarase to the substrate solution at a concentration of 100 U/g of agar.

  • Incubate the reaction mixture at 45°C for 20 hours with gentle agitation.

  • Terminate the enzymatic reaction by heating the solution.

  • The resulting mixture will contain a range of neoagaro-oligosaccharides with varying degrees of polymerization.

Purification of Neoagarohexaose

Following enzymatic hydrolysis, neoagarohexaose can be purified from the mixture of oligosaccharides using gel permeation chromatography.

Protocol:

  • Pre-treatment: Remove pigments from the enzyme hydrolysis solution using activated carbon and remove salts by dialysis.[4]

  • Chromatography:

    • Column: Bio-Gel P2 column chromatography.[4]

    • Eluent: Distilled water.[5]

    • Detection: Fractions can be analyzed for carbohydrate content using methods such as the phenol-sulfuric acid assay.

  • Analysis: The purity of the collected fractions containing neoagarohexaose can be assessed by thin-layer chromatography (TLC).[5]

Characterization Techniques

The structure and purity of the isolated this compound (neoagarohexaose) are confirmed using a combination of spectroscopic methods.

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The FTIR spectra of oligosaccharides show characteristic absorption bands for hydroxyl (-OH), C-H, and glycosidic C-O bonds.[4][6]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight of the oligosaccharide. For neoagarohexaose, a molecular weight of 936 has been confirmed.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for structural elucidation. The ¹³C NMR spectrum of neoagarohexaose displays characteristic resonances at approximately 97 and 93 ppm, which are indicative of the β and α anomeric forms of the galactose residue at the reducing end of neoagaro-oligosaccharides.[5][7]

Biological Activity and Signaling Pathways

Neoagarohexaose has been identified as a noncanonical agonist of Toll-like receptor 4 (TLR4) and exhibits antiviral activity, notably against norovirus.[8][9][10] Its activation of TLR4 initiates a signaling cascade that is crucial for the innate immune response.

TLR4 Signaling Pathway Activated by Neoagarohexaose

The antiviral effect of neoagarohexaose is primarily mediated through the activation of the TLR4 signaling pathway. This activation is dependent on the co-receptors MD2 and CD14.[10] Interestingly, the downstream signaling is MyD88-independent and proceeds through the TRIF-dependent pathway, leading to the production of interferon-β (IFN-β).[8][10]

Neoagarohexaose_TLR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neoagarohexaose Neoagarohexaose CD14 CD14 Neoagarohexaose->CD14 binds TLR4_MD2 TLR4/MD2 Complex TRIF TRIF TLR4_MD2->TRIF activates CD14->TLR4_MD2 presents to IRF3 IRF3 TRIF->IRF3 activates IFNB IFN-β Production IRF3->IFNB induces Antiviral Antiviral Response IFNB->Antiviral

Neoagarohexaose-induced TLR4 signaling pathway.

Applications in Drug Development

The demonstrated biological activities of neoagaro-oligosaccharides, including the immunomodulatory and antiviral effects of neoagarohexaose, position them as promising candidates for drug development.[11] Their ability to activate specific innate immune pathways opens avenues for their use as adjuvants in vaccines or as standalone therapeutics for viral infections. Further research into their structure-activity relationships, bioavailability, and in vivo efficacy is warranted to fully realize their therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or scientific advice. The information provided is based on currently available scientific literature.

References

The Core Mechanism of Action of Neoagarohexaitol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Neoagarohexaitol, a component of neoagaro-oligosaccharides (NAOs), demonstrates significant therapeutic potential through the modulation of key cellular signaling pathways. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its role in the regulation of Mitogen-Activated Protein Kinase (MAPK), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling cascades. This document provides an in-depth overview of the molecular interactions, supporting quantitative data from preclinical studies, and detailed experimental protocols for the key assays cited. The information presented is intended to facilitate further research and drug development efforts centered on this compound and related NAOs.

Introduction

Neoagaro-oligosaccharides (NAOs), derived from the enzymatic hydrolysis of agarose, have emerged as a promising class of bioactive compounds with a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-diabetic properties.[1][2] this compound, as a constituent of this group, is implicated in these therapeutic effects. This guide delineates the molecular mechanisms that underpin the bioactivity of NAOs, with a focus on this compound's influence on critical signaling pathways that regulate cellular responses to stress and inflammation.

Core Signaling Pathways Modulated by Neoagaro-oligosaccharides

The biological activities of NAOs are primarily attributed to their ability to modulate three interconnected signaling pathways: the MAPK, Nrf2, and PPARγ pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. NAOs have been shown to exert anti-inflammatory effects by suppressing the activation of key components of the MAPK pathway in response to inflammatory stimuli such as lipopolysaccharide (LPS).[3][4] Specifically, neoagarotetraose, a closely related NAO, has been demonstrated to inhibit the activation of p38 MAPK and the Ras/MEK/ERK signaling modules.[3] In the context of type 2 diabetes, NAOs have been observed to increase the expression of phosphorylated ERK1/2 and JNK, suggesting a modulatory rather than purely inhibitory role that is context-dependent.[1][2][5]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation by oxidative stress or electrophiles, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1).

NAOs have been shown to be potent activators of the Nrf2-ARE pathway.[6][7] This activation is dependent on the MAPK pathway, specifically p38 and JNK.[6] By promoting the nuclear translocation of Nrf2, NAOs enhance the expression of NQO1 and HO-1, thereby bolstering the cell's antioxidant capacity.[1][2][5][6] This mechanism is central to the hepatoprotective effects of NAOs.[6][7]

PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and glucose homeostasis. It is a key therapeutic target for type 2 diabetes. Studies have demonstrated that NAOs can increase the expression of PPARγ, which contributes to their therapeutic effects in animal models of type 2 diabetes.[1][2][5] The upregulation of PPARγ by NAOs likely contributes to the observed improvements in glucose tolerance and amelioration of hepatic steatosis.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of neoagaro-oligosaccharides.

Table 1: In Vivo Efficacy of Neoagaro-oligosaccharides in a Type 2 Diabetes Mouse Model [1][2][5]

ParameterControl GroupModel GroupNAO-Treated Group (100 mg/kg)NAO-Treated Group (200 mg/kg)NAO-Treated Group (400 mg/kg)
Fasting Blood Glucose LoweredElevatedSignificantly LoweredSignificantly LoweredSignificantly Lowered
Glucose Tolerance NormalImpairedImprovedImprovedImproved
Hepatic Macrovesicular Steatosis AbsentPresentAmelioratedAmelioratedAmeliorated
Pancreatic β-cell Number NormalReducedRecoveredRecoveredRecovered
Glutathione Peroxidase Activity NormalDecreasedUpregulatedUpregulatedUpregulated
Superoxide Dismutase Activity NormalDecreasedUpregulatedUpregulatedUpregulated
Malondialdehyde Concentration NormalIncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced

Table 2: Molecular Effects of Neoagaro-oligosaccharides on Key Signaling Proteins [1][2][3][5][6]

Signaling PathwayProteinEffect of NAO Treatment
MAPK p-ERK1/2Increased (in T2DM model)
p-JNKIncreased (in T2DM model)
p38 MAPK ActivationInhibited (in LPS-stimulated macrophages)
Ras/MEK/ERK ActivationInhibited (in LPS-stimulated macrophages)
Nrf2 Nrf2 Nuclear TranslocationIncreased
NQO1 ExpressionIncreased
HO-1 ExpressionIncreased
PPARγ PPARγ ExpressionIncreased
Inflammation iNOS ExpressionSuppressed
TNF-α SecretionSuppressed
IL-6 SecretionSuppressed

Experimental Protocols

The following are detailed descriptions of the key experimental methodologies used in the cited research.

Animal Model of Type 2 Diabetes Mellitus[1][2][5]
  • Animal Strain: KunMing (KM) mice.

  • Induction of T2DM: A combination of a high-fat diet (HFD) for a specified period followed by an injection of alloxan.

  • Treatment: Mice were administered different doses of NAOs (100, 200, or 400 mg/kg) orally once daily for the duration of the study.

  • Outcome Measures:

    • Fasting Blood Glucose (FBG): Measured periodically from tail vein blood samples using a glucometer.

    • Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice were orally administered a glucose solution (e.g., 2 g/kg body weight). Blood glucose levels were measured at 0, 30, 60, and 120 minutes post-administration.

    • Immunohistochemistry: Liver and pancreatic tissues were fixed in 10% formalin, embedded in paraffin, and sectioned. Sections were stained with hematoxylin and eosin (H&E) to assess liver and pancreatic islet morphology.

    • Antioxidant Capacity Assays: Liver homogenates were used to measure the activity of glutathione peroxidase and superoxide dismutase, and the concentration of malondialdehyde using commercially available kits.

Western Blotting[1][2][5][6]
  • Objective: To determine the expression levels of key proteins in the MAPK, Nrf2, and PPARγ signaling pathways.

  • Protocol:

    • Protein Extraction: Liver tissues or cultured cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Electrotransfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for p-ERK1/2, p-JNK, NQO1, HO-1, PPARγ, and a loading control (e.g., β-actin or GAPDH).

    • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Macrophage Inflammation Assay[3][4]
  • Cell Line: Mouse macrophage RAW264.7 cells.

  • Stimulation: Cells were pre-treated with various concentrations of neoagarotetraose for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

  • Outcome Measures:

    • Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.

    • Cytokine Secretion: Levels of TNF-α and IL-6 in the culture supernatant were quantified using enzyme-linked immunosorbent assay (ELISA) kits.

    • Protein Expression: Expression of inducible nitric oxide synthase (iNOS) and MAPK pathway proteins was assessed by Western blotting as described above.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway Diagrams

Neoagarohexaitol_Signaling_Pathways NAO This compound (NAOs) MAPK MAPK Pathway (p38, JNK, ERK) NAO->MAPK Modulates NAO->MAPK Inhibits (in inflammation) PPARg PPARγ NAO->PPARg Upregulates Nrf2_Keap1 Nrf2-Keap1 Complex MAPK->Nrf2_Keap1 Activates NFkB NF-κB Pathway MAPK->NFkB Activates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds Antioxidant_Genes Antioxidant Genes (NQO1, HO-1) ARE->Antioxidant_Genes Upregulates Metabolic_Regulation Improved Glucose Homeostasis & Lipid Metabolism PPARg->Metabolic_Regulation Regulates LPS LPS LPS->MAPK Activates LPS->NFkB Activates Inflammation Inflammation (iNOS, TNF-α, IL-6) NFkB->Inflammation Induces T2DM_Experimental_Workflow start Start: T2DM Mouse Model Induction treatment NAO Treatment (100, 200, 400 mg/kg) start->treatment monitoring Monitor FBG & Body Weight treatment->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) monitoring->ogtt euthanasia Euthanasia & Tissue Collection (Liver, Pancreas) ogtt->euthanasia immuno Immunohistochemistry (H&E Staining) euthanasia->immuno antioxidant Antioxidant Capacity Assays (GSH-Px, SOD, MDA) euthanasia->antioxidant western Western Blotting (MAPK, Nrf2, PPARγ targets) euthanasia->western end End: Data Analysis immuno->end antioxidant->end western->end

References

Neoagarohexaose: A Bioactive Oligosaccharide in Cellular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Neoagarohexaose, a specific neoagarooligosaccharide (NAO) derived from the enzymatic hydrolysis of agarose, is emerging as a significant bioactive molecule with demonstrable effects on various cellular processes. This technical guide provides an in-depth overview of the current understanding of neoagarohexaose and its broader class of related compounds, neoagarooligosaccharides and agaro-oligosaccharides (AOS). It details their roles in key signaling pathways, summarizes quantitative data from pertinent studies, and outlines the experimental protocols used to elucidate these functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cellular biology.

Cellular Processes Modulated by Neoagarohexaose and Related Oligosaccharides

Neoagarohexaose and its related compounds have been shown to influence a range of cellular activities, from immune modulation to metabolic regulation.

1.1. Antiviral and Antitumor Immunity:

Neoagarohexaose (NA6) has been identified as a noncanonical agonist of Toll-like receptor 4 (TLR4).[1][2][3] This interaction triggers an innate immune response, leading to the production of interferon-β (IFN-β) and tumor necrosis factor-α (TNF-α).[1][2][3] The antiviral activity of NA6 is primarily attributed to IFN-β produced through the TLR4-TRIF signaling pathway.[1][2][3] This mechanism has been shown to be effective against norovirus infection in mice.[1][2][3]

Furthermore, NA6 promotes the maturation of dendritic cells (DCs) and enhances the activation of natural killer (NK) cells in a TLR4-dependent manner, suggesting its potential as an adjuvant in cancer immunotherapy.[4] The antitumor activity of NA6 against B16F1 melanoma cells was found to be inhibited in NK cell-depletion systems.[4]

1.2. Antioxidant Activity:

Agaro-oligosaccharides (AOS) have demonstrated significant antioxidant properties. They have been shown to scavenge various free radicals, including alkyl, 1,1-diphenyl-2-picrylhydrazyl, and hydroxyl radicals.[5] Odd-numbered agaro-oligosaccharides, in particular, have been noted for their ability to reduce reactive oxygen species (ROS) levels in human dermal fibroblasts, suggesting a potential role in preventing oxidative stress-related damage.[6]

1.3. Anti-inflammatory Effects:

Both agaro-oligosaccharides and neoagarooligosaccharides exhibit anti-inflammatory properties. They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and prostaglandin E2 (PGE2).[6][7] This anti-inflammatory action is partly mediated by the inhibition of the MAPK and NF-κB signaling pathways.[7]

1.4. Metabolic Regulation:

Neoagarooligosaccharides have shown potential in the treatment of type II diabetes in mice by down-regulating the phosphorylation of ERK and JNK in the MAPK pathway.[8] Clinical studies have indicated that NAOs can lead to a significant decrease in visceral fat area and suppress weight gain in overweight and obese subjects.[9] They have also been found to improve cholesterol homeostasis by enhancing the level and efficiency of the LDL receptor.[8]

Quantitative Data

The following tables summarize the key quantitative findings from studies on neoagarohexaose and related oligosaccharides.

Table 1: Antiviral Activity of Neoagarohexaose (NA6)

ParameterValueCell LineVirusReference
EC501.5 μMRAW264.7Murine Norovirus (MNV)[1][2][3]

Table 2: Antioxidant Activity of Agaro-Oligosaccharides (AO)

Radical ScavengedIC50 Value (mg/mL)Reference
Alkyl radicals4.86 ± 0.13[5]
1,1-diphenyl-2-picrylhydrazyl (DPPH)3.02 ± 0.44[5]
Hydroxyl radicals1.33 ± 0.05[5]

Table 3: α-Glucosidase Inhibitory Activity of Agaro-Oligosaccharide Fractions

Ethanol-Eluted FractionIC50 (mg/mL)Reference
8%8.84[10]

Signaling Pathways

3.1. TLR4-TRIF Signaling Pathway Activated by Neoagarohexaose (NA6)

Neoagarohexaose acts as a TLR4 agonist, initiating a signaling cascade that is crucial for its antiviral effects. The binding of NA6 to the TLR4/MD2/CD14 complex on the surface of macrophages and dendritic cells leads to the recruitment of the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). This, in turn, activates downstream signaling molecules, culminating in the production of IFN-β and TNF-α.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NA6 Neoagarohexaose (NA6) TLR4_complex TLR4/MD2/CD14 Complex NA6->TLR4_complex Binds TRIF TRIF TLR4_complex->TRIF Recruits Downstream Downstream Signaling (TBK1, IRF3) TRIF->Downstream NFkB NF-κB Pathway TRIF->NFkB IFNb IFN-β Production Downstream->IFNb Induces TNFa TNF-α Production NFkB->TNFa Induces

TLR4-TRIF signaling pathway initiated by Neoagarohexaose.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of neoagarohexaose and related oligosaccharides.

4.1. Preparation of Neoagaro-Oligosaccharides

  • Enzymatic Hydrolysis: Neoagaro-oligosaccharides are typically prepared by dissolving agar or agarose in a buffer solution (e.g., 0.1 M Tris-HCl, pH 8.5) and treating it with β-agarase.[11] The reaction is carried out at an optimal temperature (e.g., 45°C) for a specific duration to obtain NAOS with different degrees of polymerization.[11] The reaction is terminated by heat inactivation (e.g., boiling for 15 minutes).[11]

  • Purification: The resulting hydrolysate is centrifuged to remove insoluble material. The supernatant containing the NAOS is then purified using methods such as activated carbon adsorption to remove pigments and salts, followed by size-exclusion chromatography (e.g., Bio-Gel P2 column) to separate the oligosaccharides based on their degree of polymerization.[11][12]

NAOS_Preparation Agarose Agarose Solution Hydrolysis Enzymatic Hydrolysis (45°C, pH 8.5) Agarose->Hydrolysis Enzyme β-agarase Enzyme->Hydrolysis Inactivation Heat Inactivation (100°C) Hydrolysis->Inactivation Centrifugation Centrifugation Inactivation->Centrifugation Purification Purification (Activated Carbon, Size-Exclusion Chromatography) Centrifugation->Purification NAOS Purified Neoagaro-Oligosaccharides Purification->NAOS

Workflow for the preparation of Neoagaro-Oligosaccharides.

4.2. Cell Viability Assay

  • MTT Assay: To assess the cytotoxicity of the compounds, cell lines such as RAW 264.7 macrophages are seeded in 96-well plates. After adherence, the cells are treated with various concentrations of the test compound for a specified period (e.g., 24 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan is then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

4.3. Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a suitable reagent (e.g., TRIzol). The concentration and purity of the RNA are determined using spectrophotometry. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification: The qRT-PCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) and gene-specific primers. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.

4.4. Animal Studies

  • Murine Norovirus Infection Model: To evaluate the in vivo antiviral efficacy of neoagarohexaose, mice (e.g., C57BL/6) are orally administered with NA6. After a certain period, the mice are challenged with murine norovirus (MNV). Viral loads in tissues such as the ileum and spleen are then quantified using qRT-PCR to determine the protective effect of the compound.[3]

  • Depression Model: The effects of NAOs on depression can be studied using a chronic restraint stress (CRS) model in mice. Mice are subjected to restraint stress for a defined period, and the antidepressant-like effects of orally administered NAOs are assessed through behavioral tests such as the forced swim test and tail suspension test. Levels of neurotransmitters (e.g., 5-HT) and neurotrophic factors (e.g., BDNF) in the brain are also measured.[13]

Neoagarohexaose and related agar-derived oligosaccharides represent a promising class of bioactive compounds with significant potential in various therapeutic areas. Their ability to modulate key cellular processes, particularly immune responses and metabolic pathways, warrants further investigation. The data and protocols summarized in this guide provide a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of these marine-derived molecules.

References

The Chemical Relationship and Synthesis of Neoagarohexaitol from Neoagarohexaose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical relationship between neoagarohexaose and its derivative, neoagarohexaitol. Neoagarohexaose, a functional oligosaccharide derived from agarose, has garnered significant attention for its diverse biological activities. Its reduction to this compound represents a key chemical modification that alters its structural and potentially its functional properties. This document details the enzymatic production of neoagarohexaose, its chemical reduction to this compound, and summarizes the known biological activities of the parent compound, neoagarohexaose. While specific biological data for this compound is not prevalent in current literature, this guide provides the foundational chemical knowledge and detailed experimental protocols necessary for its synthesis and future investigation.

Introduction to Neoagarohexaose

Neoagarohexaose (NA6) is a neoagarooligosaccharide (NAOS) with a degree of polymerization of six.[1][2] It is produced from the enzymatic hydrolysis of agarose, a major polysaccharide component of red algae.[3] The enzymatic cleavage of the β-1,4-glycosidic bonds in agarose by β-agarase yields a series of neoagarooligosaccharides, including neoagarobiose (NA2), neoagarotetraose (NA4), and neoagarohexaose (NA6).[1][4]

The structure of neoagarohexaose consists of three repeating neoagarobiose units. Each neoagarobiose unit is a disaccharide composed of 3,6-anhydro-α-L-galactopyranose and β-D-galactose linked by a β-(1→4) glycosidic bond.[2][3]

The Chemical Relationship: From Aldose to Alditol

This compound is the sugar alcohol (alditol) derivative of neoagarohexaose. The chemical transformation involves the reduction of the aldehyde group (-CHO) at the reducing end of the neoagarohexaose molecule to a primary alcohol group (-CH2OH).[5][6] This conversion eliminates the reducing potential of the sugar.

The relationship can be visualized as follows:

G Chemical Relationship: Neoagarohexaose to this compound Neoagarohexaose Neoagarohexaose (Aldose) Reaction Reduction (+ 2H) Neoagarohexaose->Reaction This compound This compound (Alditol) Reaction->this compound

Figure 1: Conversion of Neoagarohexaose to this compound.

Experimental Protocols

Production of Neoagarohexaose (NA6)

The production of neoagarohexaose is typically achieved through the enzymatic hydrolysis of agarose.

Workflow for Neoagarohexaose Production:

G Workflow for Neoagarohexaose Production Agarose Agarose Solution Incubation Incubation (Controlled Temperature and pH) Agarose->Incubation Enzyme β-Agarase Enzyme->Incubation Termination Reaction Termination (e.g., Heat Inactivation) Incubation->Termination Purification Purification (e.g., Chromatography) Termination->Purification NA6 Neoagarohexaose (NA6) Purification->NA6

Figure 2: Enzymatic Production of Neoagarohexaose.

Detailed Methodology:

  • Preparation of Agarose Solution: A 1-2% (w/v) solution of agarose is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0). The solution is heated to dissolve the agarose completely and then cooled to the optimal temperature for the β-agarase being used (typically 40-60°C).

  • Enzymatic Hydrolysis: β-agarase is added to the agarose solution at a predetermined enzyme-to-substrate ratio. The reaction mixture is incubated at the optimal temperature and pH for the enzyme for a specific duration (e.g., 2-24 hours) with gentle agitation.

  • Reaction Termination: The enzymatic reaction is terminated by heat inactivation, typically by boiling the mixture for 10-15 minutes.

  • Purification: The resulting mixture of neoagarooligosaccharides is purified to isolate neoagarohexaose. This is often achieved using size-exclusion chromatography (SEC) or other chromatographic techniques.

  • Analysis: The purity and identity of the neoagarohexaose product are confirmed using methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound from neoagarohexaose is achieved through chemical reduction, most commonly using sodium borohydride (NaBH4).[7][8][9]

Workflow for this compound Synthesis:

G Workflow for this compound Synthesis NA6 Neoagarohexaose (NA6) Solution Reaction Reduction Reaction (Aqueous or Alcoholic Solvent) NA6->Reaction NaBH4 Sodium Borohydride (NaBH4) NaBH4->Reaction Neutralization Neutralization (e.g., Acetic Acid) Reaction->Neutralization Desalting Desalting (e.g., Ion-Exchange Chromatography) Neutralization->Desalting Lyophilization Lyophilization Desalting->Lyophilization This compound This compound Lyophilization->this compound

Figure 3: Chemical Synthesis of this compound.

Detailed Methodology:

  • Dissolution of Neoagarohexaose: Purified neoagarohexaose is dissolved in an appropriate solvent, such as water or an aqueous alcohol solution (e.g., 70% ethanol).

  • Reduction with Sodium Borohydride: Sodium borohydride (NaBH4) is added to the solution in molar excess (e.g., 5-10 fold molar excess relative to the neoagarohexaose). The reaction is typically carried out at room temperature or on ice for several hours (e.g., 2-6 hours) with stirring.

  • Neutralization and Borate Removal: The excess NaBH4 is decomposed and the reaction is neutralized by the dropwise addition of a weak acid, such as acetic acid, until the effervescence ceases. The resulting borate ions are removed by repeated co-evaporation with methanol under reduced pressure.

  • Desalting: The reaction mixture is desalted using ion-exchange chromatography or dialysis to remove salts.

  • Lyophilization: The desalted solution is lyophilized (freeze-dried) to obtain the purified this compound as a white powder.

  • Analysis: The successful conversion to this compound can be confirmed by the disappearance of the reducing end signal in analytical tests (e.g., Benedict's test) and by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activities of Neoagarohexaose

Neoagarohexaose has been reported to exhibit a range of biological activities. While a comprehensive comparative analysis with this compound is not possible due to the lack of available data for the latter, the known activities of the parent compound are summarized below.

Biological ActivityDescriptionReferences
Anti-inflammatory Inhibits the production of pro-inflammatory mediators.[1]
Anti-tumor Can stimulate immune cells such as natural killer cells to enhance antitumor immunity.
Anti-viral Shows antiviral activity against certain viruses, such as norovirus, by acting as a Toll-like receptor 4 (TLR4) agonist.
Prebiotic Can be utilized by beneficial gut bacteria, potentially promoting gut health.[4]
Whitening Effect May inhibit melanin synthesis, suggesting potential applications in cosmetics.[1]

Conclusion

The conversion of neoagarohexaose to this compound via chemical reduction is a straightforward and well-established chemical modification. This guide provides the necessary theoretical background and detailed experimental protocols for the production of the parent oligosaccharide and its subsequent conversion to the corresponding alditol. While the biological activities of neoagarohexaose are increasingly being documented, the functional properties of this compound remain an unexplored area of research. The methodologies presented herein offer a foundation for researchers to synthesize this compound and investigate its potential biological activities, which may differ from its parent compound due to the modification of the reducing end. Such studies are crucial for the development of novel therapeutic agents and cosmeceuticals derived from marine polysaccharides.

References

Methodological & Application

Synthesis of Neoagarohexaitol: A Two-Step Chemoenzymatic Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Neoagarohexaitol, a sugar alcohol derived from the marine polysaccharide agarose. The synthesis is a two-step process involving the enzymatic hydrolysis of agarose to produce neoagarohexaose (NA6), followed by the chemical reduction of NA6 to this compound. This method offers a reliable and specific means of producing this compound for research and development purposes, particularly in the fields of drug discovery and glycobiology.

Introduction

Neoagaro-oligosaccharides (NAOS) and their derivatives are of increasing interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and prebiotic properties. This compound, the alditol derivative of neoagarohexaose, is a promising molecule for further investigation. This protocol details a chemoenzymatic method for its synthesis, beginning with the enzymatic degradation of agarose using a specific β-agarase to yield neoagarohexaose, followed by a selective chemical reduction.

Step 1: Enzymatic Synthesis of Neoagarohexaose (NA6)

The first step involves the enzymatic hydrolysis of agarose, a linear polysaccharide from red algae, using a β-agarase. These enzymes specifically cleave the β-1,4-glycosidic bonds in agarose to produce a mixture of neoagaro-oligosaccharides, from which neoagarohexaose (NA6) can be isolated. The choice of enzyme and reaction conditions can be optimized to maximize the yield of NA6.

Experimental Protocol: Enzymatic Hydrolysis of Agarose

Materials:

  • Agarose (high purity)

  • Recombinant β-agarase (e.g., from Vibrio natriegens or a truncated marine agarase)

  • Tris-HCl buffer (0.1 M, pH 8.5) or deionized water

  • Heating plate with magnetic stirrer

  • Incubator or water bath

  • Centrifuge

  • Activated carbon for decolorization (optional)

  • Dialysis tubing or size-exclusion chromatography system (e.g., Bio-Gel P2) for purification

  • Lyophilizer

Procedure:

  • Substrate Preparation: Prepare a 0.3% (w/v) solution of agarose in 0.1 M Tris-HCl buffer (pH 8.5). Heat the solution while stirring until the agarose is completely dissolved. Cool the solution to the optimal reaction temperature of the β-agarase (e.g., 45°C or 50°C).

  • Enzymatic Reaction: Add the β-agarase to the agarose solution. The optimal enzyme concentration may vary, a starting point is 100 U/g of agarose or 10.26 U/ml of solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 45°C or 50°C) with gentle agitation. The reaction time can be varied to control the degree of polymerization of the resulting neoagaro-oligosaccharides. For maximizing NA6, a reaction time of around 4-8 hours can be a good starting point, but this needs to be optimized based on the specific enzyme used.

  • Enzyme Inactivation: Terminate the reaction by heating the mixture in a boiling water bath for 15 minutes.

  • Clarification: Centrifuge the solution at high speed (e.g., 12,000 rpm) for 30 minutes to remove any insoluble material.

  • Decolorization (Optional): If the solution is colored, add activated carbon, stir for a period, and then remove the carbon by filtration or centrifugation.

  • Purification of Neoagarohexaose (NA6): The resulting mixture of neoagaro-oligosaccharides can be separated by size-exclusion chromatography using a Bio-Gel P2 column. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify and pool those containing pure NA6.

  • Lyophilization: The purified NA6 solution is freeze-dried to obtain a white powder.

Quantitative Data: Enzymatic Synthesis of NA6
ParameterValueReference
Substrate Concentration0.3% (w/v) Agar
Enzymeβ-agarase from Vibrio natriegens
Enzyme Concentration100 U/g agar
Temperature45°C
pH8.5
Reaction Time (for NA6)~4 hours
Yield of NA618.1 mg/100 mg agar

Note: Yields are highly dependent on the specific enzyme and reaction conditions.

Step 2: Chemical Reduction of Neoagarohexaose to this compound

The second step is the chemical reduction of the aldehyde group at the reducing end of neoagarohexaose to a primary alcohol, thus converting it to this compound. This is a standard reaction for converting reducing sugars to their corresponding alditols and is typically achieved using sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of Neoagarohexaose

Materials:

  • Purified Neoagarohexaose (NA6)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dowex 50W-X8 resin (H⁺ form) or other suitable cation exchange resin

  • Methanol

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the purified neoagarohexaose in deionized water to a concentration of approximately 10 mg/mL.

  • Reduction Reaction: Cool the solution in an ice bath. Add a molar excess of sodium borohydride (e.g., 5-10 equivalents relative to the NA6) portion-wise with stirring. Allow the reaction to proceed for at least 3 hours at room temperature or overnight at 4°C.

  • Quenching and Neutralization: Decompose the excess NaBH₄ by the slow addition of a cation exchange resin (H⁺ form) until the pH is neutral and gas evolution ceases. Alternatively, dilute acetic acid can be carefully added.

  • Removal of Borate Ions: Filter off the resin. The borate ions formed during the reaction are removed by co-distillation with methanol. Add methanol to the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator. Repeat this step at least three times.

  • Lyophilization: After the final evaporation, dissolve the resulting solid in a small amount of deionized water and freeze-dry to obtain this compound as a white powder.

Quantitative Data: Chemical Reduction
ParameterTypical Value
Reducing AgentSodium Borohydride (NaBH₄)
Molar Excess of NaBH₄5-10 equivalents
Reaction Time3-12 hours
Yield>90% (typical for oligosaccharide reduction)

Workflow and Diagrams

Synthesis_of_this compound cluster_0 Step 1: Enzymatic Synthesis cluster_1 Step 2: Chemical Reduction Agarose Agarose Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-agarase) Agarose->Enzymatic_Hydrolysis NAOS_Mixture Mixture of Neoagaro-oligosaccharides Enzymatic_Hydrolysis->NAOS_Mixture Purification_SEC Purification (Size-Exclusion Chromatography) NAOS_Mixture->Purification_SEC NA6 Neoagarohexaose (NA6) Purification_SEC->NA6 Chemical_Reduction Chemical Reduction (Sodium Borohydride) NA6->Chemical_Reduction Purification_Red Purification (Ion Exchange & Evaporation) Chemical_Reduction->Purification_Red This compound This compound Purification_Red->this compound

Caption: Chemoenzymatic synthesis of this compound from agarose.

Characterization

The final product, this compound, can be characterized by various analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the reduction of the anomeric carbon.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The described chemoenzymatic method provides a robust and reproducible approach for the laboratory-scale synthesis of this compound. This protocol can be adapted and scaled by researchers for the production of this and other neoagaro-alditols for various applications in life sciences and drug development.

Application Notes and Protocols for the Purification of Neoagarohexaitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of neoagarohexaitol. The procedures outlined below cover the enzymatic production of its precursor, neoagarohexaose, from agar, followed by its reduction to this compound and subsequent purification.

Overview of this compound Purification

The overall workflow for obtaining pure this compound involves a multi-step process that begins with the enzymatic degradation of agar. The resulting neoagaro-oligosaccharides, including neoagarohexaose, are then subjected to a series of purification steps. The purified neoagarohexaose is subsequently reduced to its corresponding sugar alcohol, this compound. The final purification of this compound is crucial to remove reaction byproducts and unreacted reagents, yielding a high-purity product suitable for research and drug development applications.

cluster_0 Step 1: Production & Initial Purification of Neoagarohexaose cluster_1 Step 2: Reduction to this compound cluster_2 Step 3: Final Purification of this compound cluster_3 Step 4: Analysis Agar Agar EnzymaticHydrolysis EnzymaticHydrolysis Agar->EnzymaticHydrolysis β-agarase CrudeExtract CrudeExtract EnzymaticHydrolysis->CrudeExtract Neoagaro-oligosaccharides ActivatedCarbon ActivatedCarbon CrudeExtract->ActivatedCarbon Removal of pigments GelChromatography GelChromatography ActivatedCarbon->GelChromatography Size exclusion PurifiedNeoagarohexaose PurifiedNeoagarohexaose GelChromatography->PurifiedNeoagarohexaose Fraction collection Reduction Reduction PurifiedNeoagarohexaose->Reduction Sodium Borohydride (NaBH4) ReactionMixture ReactionMixture Reduction->ReactionMixture IonExchange IonExchange ReactionMixture->IonExchange Desalting Crystallization Crystallization IonExchange->Crystallization High purity Purethis compound Purethis compound Crystallization->Purethis compound HPLC_Analysis HPLC_Analysis Purethis compound->HPLC_Analysis Purity Assessment

Figure 1: Overall workflow for the production and purification of this compound.

Data Presentation: Purification Parameters

The following table summarizes the key techniques and expected outcomes at each stage of the this compound purification process. Note that yields can vary based on the specific conditions and scale of the experiment.

Purification StepTechniquePurposeKey ParametersExpected Purity/Yield
Initial Extraction & Purification Enzymatic HydrolysisProduction of neoagaro-oligosaccharides from agar.β-agarase, specific pH and temperature.Yield of mixed oligosaccharides can be high.
Activated Carbon TreatmentRemoval of pigments and other non-polar impurities.Batch or column treatment.-
Gel Permeation ChromatographySeparation of neoagaro-oligosaccharides by size.Resin: Sephadex LH-20 or Bio-Gel P2. Eluent: Deionized water.Purity of neoagarohexaose >95%.
Reduction Sodium Borohydride ReductionConversion of neoagarohexaose to this compound.Solvent: Methanol or Ethanol. Temperature: 0°C to room temperature.Near-quantitative conversion.
Final Purification Ion-Exchange ChromatographyRemoval of borate salts and other ionic impurities.Cation and anion exchange resins.-
CrystallizationFinal purification to obtain high-purity this compound.Solvent system: e.g., aqueous ethanol.Purity >98%.
Analysis High-Performance Liquid Chromatography (HPLC)Purity assessment of the final product.Column: Anion-exchange (e.g., CarboPac) or ion-exclusion. Detector: Pulsed Amperometric Detector (PAD) or Refractive Index (RI).Determination of final purity.

Experimental Protocols

Protocol 1: Production and Initial Purification of Neoagarohexaose

This protocol describes the generation of neoagaro-oligosaccharides from agar and the subsequent purification of neoagarohexaose.

Materials:

  • Agar powder

  • β-agarase

  • Sodium phosphate buffer (pH 7.0)

  • Activated carbon

  • Sephadex LH-20 or Bio-Gel P2 chromatography resin

  • Deionized water

Procedure:

  • Enzymatic Hydrolysis:

    • Prepare a 1% (w/v) solution of agar in sodium phosphate buffer.

    • Heat the solution to dissolve the agar completely, then cool to the optimal temperature for the β-agarase (typically 40-50°C).

    • Add β-agarase to the agar solution and incubate with gentle stirring for 24-48 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

  • Activated Carbon Treatment:

    • To the resulting solution of neoagaro-oligosaccharides, add activated carbon (approximately 1-2% w/v).

    • Stir the mixture for 30-60 minutes at room temperature.

    • Remove the activated carbon by filtration.

  • Gel Permeation Chromatography:

    • Concentrate the filtrate under reduced pressure.

    • Load the concentrated sample onto a Sephadex LH-20 or Bio-Gel P2 column pre-equilibrated with deionized water.

    • Elute the oligosaccharides with deionized water at a constant flow rate.

    • Collect fractions and monitor the presence of oligosaccharides using a suitable method such as TLC or a phenol-sulfuric acid assay.

    • Pool the fractions containing neoagarohexaose and lyophilize to obtain a purified powder.

start Start: Agar Solution hydrolysis Enzymatic Hydrolysis with β-agarase start->hydrolysis carbon Activated Carbon Treatment hydrolysis->carbon filtration Filtration carbon->filtration concentration Concentration filtration->concentration chromatography Gel Permeation Chromatography concentration->chromatography analysis Fraction Analysis (TLC) chromatography->analysis pooling Pool Neoagarohexaose Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization end_product Purified Neoagarohexaose lyophilization->end_product

Figure 2: Workflow for the production and initial purification of neoagarohexaose.

Protocol 2: Reduction of Neoagarohexaose to this compound

This protocol details the conversion of the purified neoagarohexaose to this compound using sodium borohydride.

Materials:

  • Purified neoagarohexaose

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dowex 50W-X8 (H⁺ form) or other suitable cation exchange resin

  • Deionized water

Procedure:

  • Reduction Reaction:

    • Dissolve the purified neoagarohexaose in methanol or deionized water to a concentration of 5-10 mg/mL in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a 2-5 fold molar excess of sodium borohydride in small portions while stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 3-5 hours.[1]

  • Quenching and Removal of Borate:

    • Quench the reaction by the dropwise addition of acetic acid until gas evolution ceases.

    • Evaporate the solvent under reduced pressure.

    • To remove the resulting borate ions, repeatedly co-evaporate the residue with methanol (3-5 times).

    • Alternatively, for a more thorough removal of salts, proceed to ion-exchange chromatography.

Protocol 3: Final Purification of this compound

This protocol describes the final purification of this compound using ion-exchange chromatography and crystallization.

Materials:

  • Crude this compound reaction mixture

  • Cation exchange resin (e.g., Dowex 50W-X8, H⁺ form)

  • Anion exchange resin (e.g., Dowex 1-X8, acetate form)

  • Ethanol

  • Deionized water

Procedure:

  • Ion-Exchange Chromatography for Desalting:

    • Dissolve the crude this compound in deionized water.

    • Pass the solution through a column packed with a cation exchange resin (H⁺ form) to remove sodium ions.

    • Subsequently, pass the eluate through a column packed with an anion exchange resin (acetate or formate form) to remove borate and other anions.

    • Collect the eluate, which should now be a desalted solution of this compound.

    • Lyophilize the desalted solution to obtain a solid product.

  • Crystallization:

    • Dissolve the lyophilized this compound in a minimal amount of hot water.

    • Slowly add a water-miscible organic solvent, such as ethanol, until the solution becomes slightly turbid.[2][3]

    • Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C to promote crystallization.

    • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

start Start: Crude this compound dissolve Dissolve in Water start->dissolve cation_exchange Cation Exchange Chromatography dissolve->cation_exchange anion_exchange Anion Exchange Chromatography cation_exchange->anion_exchange lyophilize1 Lyophilization anion_exchange->lyophilize1 dissolve_crystallize Dissolve in Hot Water lyophilize1->dissolve_crystallize add_solvent Add Anti-solvent (e.g., Ethanol) dissolve_crystallize->add_solvent cool Cool to Induce Crystallization add_solvent->cool filter_dry Filter and Dry Crystals cool->filter_dry end_product Pure this compound Crystals filter_dry->end_product

Figure 3: Workflow for the final purification of this compound.

Purity Analysis

The purity of the final this compound product should be assessed by High-Performance Liquid Chromatography (HPLC).

HPLC Method:

  • System: HPLC system equipped with a Pulsed Amperometric Detector (PAD) or a Refractive Index (RI) detector.

  • Column: A high-performance anion-exchange column (e.g., Dionex CarboPac MA1) is suitable for the separation of sugar alcohols.[4] Alternatively, an ion-exclusion column (e.g., Rezex RPM) can be used.[5][6]

  • Mobile Phase: For anion-exchange chromatography, an aqueous sodium hydroxide solution gradient is typically used.[4] For ion-exclusion chromatography, deionized water is a common mobile phase.[5][6]

  • Temperature: Ambient or controlled (e.g., 30°C).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Standard: A purified standard of this compound, if available, should be used for comparison of retention time and for quantification.

The purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.

References

Application Notes and Protocols for the Analytical Detection of Neoagarohexaitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoagarohexaitol, a member of the neoagaro-oligosaccharide (NAOS) family, is a sugar molecule derived from the enzymatic hydrolysis of agarose, a major component of red algae. Emerging research has highlighted the potential biological activities of NAOS, including prebiotic, antioxidant, and anti-inflammatory effects, making them promising candidates for pharmaceutical and nutraceutical applications.[1][2] Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for research, quality control, and formulation development.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Additionally, a protocol for the enzymatic production of this compound from agarose is included, along with information on structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods for this compound Detection

A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of underivatized carbohydrates. It is particularly well-suited for the separation of oligosaccharides based on their size, charge, and linkage isomers.

Principle: At high pH, the hydroxyl groups of carbohydrates become partially deprotonated, allowing them to be separated by anion-exchange chromatography. Pulsed amperometric detection provides direct and highly sensitive detection of carbohydrates without the need for derivatization.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.

Principle: UHPLC provides rapid and high-resolution separation of analytes. The separated molecules are then ionized and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) enhances specificity by monitoring a specific fragmentation of the parent ion, which is characteristic of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts and coupling constants of the nuclei provide detailed information about the molecular structure, including the connectivity of atoms and their stereochemistry.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the described analytical methods.

Table 1: UHPLC-MS/MS Method for Neoagarohexaose Quantification [3]

ParameterValue
Linearity Range40–20,000 nmol L⁻¹
Accuracy91.5% to 110.0%
Precision (RSD)0.9% to 10.4%

Table 2: HPAEC-PAD Method for Chitooligosaccharides (Reference for Neoagaro-oligosaccharides) [4]

ParameterValue
Limit of Detection (LOD)0.003 to 0.016 mg/L (0.4–0.6 pmol)
Limit of Quantification (LOQ)Typically 3x LOD
Linearity Range0.2 to 10 mg/L

Note: Data for chitooligosaccharides is provided as a reference due to the structural similarity and the applicability of the HPAEC-PAD method to oligosaccharides.

Experimental Protocols

Protocol 1: Enzymatic Production of Neoagaro-oligosaccharides (including this compound)

This protocol describes the enzymatic hydrolysis of agarose to produce a mixture of neoagaro-oligosaccharides.

Materials:

  • Agarose

  • β-agarase enzyme

  • Distilled water

  • Heating plate with stirring capability

  • Centrifuge

Procedure:

  • Prepare a 2 g/L solution of agarose in distilled water.[5]

  • Heat the solution with stirring to completely dissolve the agarose.

  • Cool the solution to the optimal temperature for the β-agarase activity (typically 40-50 °C).

  • Add β-agarase to the agarose solution. The enzyme concentration should be optimized based on the specific activity of the enzyme preparation.

  • Incubate the mixture for a defined period (e.g., 2-4 hours) to allow for enzymatic hydrolysis. The reaction time can be varied to control the degree of polymerization of the resulting neoagaro-oligosaccharides.[5]

  • Terminate the enzymatic reaction by heating the solution to 100 °C for 10 minutes to denature the enzyme.[5]

  • Centrifuge the solution to remove any insoluble material.

  • The supernatant containing the mixture of neoagaro-oligosaccharides can be used for further analysis or purification.

Enzymatic_Production_Workflow cluster_preparation Preparation cluster_process Process cluster_output Output Agarose Agarose Dissolution Dissolution (Heating & Stirring) Agarose->Dissolution Water Distilled Water Water->Dissolution EnzymaticHydrolysis Enzymatic Hydrolysis (β-agarase) Dissolution->EnzymaticHydrolysis Termination Reaction Termination (Heating) EnzymaticHydrolysis->Termination Centrifugation Centrifugation Termination->Centrifugation NAOS_Mixture Neoagaro-oligosaccharide Mixture Centrifugation->NAOS_Mixture

Protocol 2: HPAEC-PAD Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using HPAEC-PAD. Method optimization may be required depending on the specific instrument and column used.

Instrumentation:

  • High-Performance Anion-Exchange Chromatography system

  • Pulsed Amperometric Detector with a gold working electrode

Chromatographic Conditions (starting point):

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Sodium hydroxide solution (e.g., 200 mM)

  • Mobile Phase C: Sodium acetate in sodium hydroxide solution (e.g., 1 M sodium acetate in 100 mM NaOH)

  • Gradient: A suitable gradient of sodium hydroxide and sodium acetate to elute the oligosaccharides. The gradient will depend on the degree of polymerization of the analytes.

  • Flow Rate: As recommended for the column dimensions.

  • Injection Volume: 10-25 µL

  • Detection: Pulsed Amperometry with a waveform optimized for carbohydrate detection.

Procedure:

  • Prepare standards of this compound at various concentrations in deionized water. A commercial standard for neoagarohexaose is available.[6]

  • Prepare samples by diluting the reaction mixture from Protocol 1 or other sample solutions with deionized water to fall within the linear range of the method.

  • Filter all standards and samples through a 0.22 µm syringe filter before injection.

  • Set up the HPAEC-PAD system with the specified chromatographic conditions.

  • Inject the standards to generate a calibration curve.

  • Inject the samples to determine the concentration of this compound.

Protocol 3: UHPLC-MS/MS Analysis of this compound

This protocol is based on a validated method for the simultaneous quantification of neoagaro-oligosaccharides.[3]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography system

  • Tandem Mass Spectrometer with a heated electrospray ionization (H-ESI) source

Chromatographic Conditions:

  • Column: A BEH amide column.[3]

  • Mobile Phase: Acetonitrile and ammonium acetate solution (e.g., 10 mmol L⁻¹).[3]

  • Elution: Isocratic elution.[3]

  • Flow Rate: As appropriate for the column.

  • Injection Volume: 2-5 µL

  • Column Temperature: 30-40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive heated-electrospray ionization (H-ESI).[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Neoagarohexaose: The specific precursor and product ions for neoagarohexaose need to be determined by infusing a standard solution.

Procedure:

  • Prepare stock solutions of this compound standard in a suitable solvent (e.g., water:methanol).

  • Prepare a series of working standard solutions by diluting the stock solution.

  • Prepare samples by diluting them to the appropriate concentration.

  • Set up the UHPLC-MS/MS system with the optimized chromatographic and mass spectrometric conditions.

  • Inject the standards to construct a calibration curve.

  • Inject the samples to quantify this compound.

Signaling Pathways Involving Neoagaro-oligosaccharides

Preliminary research suggests that neoagaro-oligosaccharides (NAOs) may exert their biological effects through the modulation of specific signaling pathways. One study has indicated that NAOs can influence the MAPK, Nrf2, and PPARγ signaling pathways in the context of type II diabetes.[7]

Signaling_Pathways cluster_pathways Cellular Signaling Pathways cluster_responses Biological Responses NAOS Neoagaro-oligosaccharides (NAOs) MAPK MAPK Pathway NAOS->MAPK Nrf2 Nrf2 Pathway NAOS->Nrf2 PPARg PPARγ Pathway NAOS->PPARg Anti_inflammatory Anti-inflammatory Effects MAPK->Anti_inflammatory Antioxidant Antioxidant Response Nrf2->Antioxidant Metabolic_Regulation Metabolic Regulation PPARg->Metabolic_Regulation

Structural Confirmation by NMR

The structure of purified this compound can be confirmed using 1D and 2D NMR spectroscopy. The 13C NMR spectrum of neoagarohexaose exhibits characteristic signals. For instance, resonances at approximately 97 and 93 ppm are indicative of the β and α anomeric forms of the galactose residue at the reducing end of neoagaro-oligosaccharides.[5][8]

Disclaimer: These protocols provide a general guideline. Optimization of experimental conditions is recommended for specific applications and instrumentation. Always follow appropriate laboratory safety procedures.

References

Application Note: Quantification of Neoagarohexaitol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Neoagarohexaitol is a reduced sugar alcohol derived from neoagarohexaose, an oligosaccharide found in agar. Emerging research suggests that neoagaro-oligosaccharides (NAOs) possess various biological activities, including antioxidant and anti-inflammatory properties. To facilitate further investigation into the pharmacokinetic and pharmacodynamic properties of this compound, a robust and sensitive analytical method for its quantification in biological matrices is essential. This application note provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs a protein precipitation-based sample preparation followed by reversed-phase liquid chromatography for the separation of this compound from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. An appropriate internal standard (IS) should be used to ensure accuracy and precision. A stable isotope-labeled this compound would be the ideal IS.

Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled this compound (or a suitable structural analog as an internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2EDTA)

Equipment

  • Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters)

  • Analytical balance

  • Microcentrifuge

  • Pipettes and tips

  • Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of 50:50 (v/v) methanol:water to obtain a 1 mg/mL stock solution.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in a similar manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL. This will be used as the protein precipitation solvent.

Sample Preparation
  • Thaw frozen human plasma samples on ice.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters:

ParameterValue
ColumnPorous Graphitized Carbon (PGC) Column (e.g., 100 x 2.1 mm, 3 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-1 min: 5% B, 1-5 min: 5-95% B, 5-7 min: 95% B, 7.1-10 min: 5% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

Mass Spectrometry Parameters:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)To be determined empirically (e.g., [M+Na]+ → fragment)
MRM Transition (IS)To be determined empirically
Ion Source Temperature500°C
IonSpray Voltage5500 V
Collision GasNitrogen

Note: The MRM transitions for this compound and the internal standard need to be optimized by infusing the pure compounds into the mass spectrometer.

Stability Studies

To ensure the reliability of the quantitative data, the stability of this compound in human plasma should be evaluated under various conditions:

  • Freeze-Thaw Stability: Analyze aliquots of spiked plasma samples after three freeze-thaw cycles.

  • Short-Term Stability: Assess the stability of spiked plasma samples kept at room temperature for at least 4 hours.

  • Long-Term Stability: Evaluate the stability of spiked plasma samples stored at -80°C for an extended period (e.g., 1, 3, and 6 months).

  • Post-Preparative Stability: Determine the stability of the processed samples in the autosampler at a set temperature (e.g., 4°C) for the expected duration of the analytical run.

Data Presentation

While specific quantitative data for this compound in biological samples is not yet widely available in the literature, a study on the closely related agaro-oligosaccharides provides insight into their pharmacokinetic profiles. A study by Shirai et al. (2023) investigated the plasma concentrations of agarobiose and agarotetraose in healthy humans after oral administration of a mixture of agaro-oligosaccharides. Notably, agarohexaose was not detected in the plasma, suggesting that larger oligosaccharides may have poor absorption.[1][2][3][4][5] The following table summarizes the findings for agarobiose and agarotetraose, which can serve as a reference for expected concentrations of similar small oligosaccharides.

Table 1: Plasma Concentrations of Agaro-oligosaccharides in Healthy Humans After Oral Administration

Time (hours)DoseAgarobiose (nmol/mL)Agarotetraose (nmol/mL)
12 g0.25 ± 0.100.05 ± 0.03
22 g0.30 ± 0.120.06 ± 0.04
42 g0.28 ± 0.110.04 ± 0.02
15 g0.60 ± 0.200.15 ± 0.08
25 g0.65 ± 0.250.18 ± 0.10
45 g0.62 ± 0.220.16 ± 0.09

Data are presented as mean ± standard deviation. Data adapted from Shirai et al. (2023).[1][2][3][4][5]

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample precipitation Protein Precipitation (Acetonitrile with IS) sample->precipitation Add centrifugation Centrifugation precipitation->centrifugation Vortex supernatant Supernatant Transfer centrifugation->supernatant Collect lc_ms LC-MS/MS Analysis supernatant->lc_ms Inject data Data Acquisition and Processing lc_ms->data Analyze signaling_pathway NAO Neoagaro-oligosaccharides MAPK MAPK Pathway NAO->MAPK Nrf2 Nrf2 Pathway NAO->Nrf2 PPARg PPARγ Pathway NAO->PPARg Anti_inflammatory Anti-inflammatory Effects MAPK->Anti_inflammatory Antioxidant Antioxidant Response Nrf2->Antioxidant Metabolic_regulation Metabolic Regulation PPARg->Metabolic_regulation

References

Application Notes: Investigating the Anti-inflammatory Properties of Neoagarohexaitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Neoagarohexaitol in inflammation studies. The protocols and expected outcomes are based on findings from studies on structurally related neoagaro-oligosaccharides, offering a strong theoretical framework for investigating the anti-inflammatory potential of this compound.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to the pathogenesis of numerous diseases. Natural compounds are a promising source for novel anti-inflammatory agents with potentially fewer side effects than traditional therapies.[1][2] this compound, a derivative of agarose, belongs to a class of compounds known as neoagaro-oligosaccharides, which have demonstrated various biological activities, including anti-bacterial and anti-oxidative properties.[3] This document outlines protocols to investigate the hypothesized anti-inflammatory effects of this compound.

Proposed Mechanism of Action

It is proposed that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, particularly in macrophages. Macrophages play a central role in initiating and propagating inflammation.[4] Upon stimulation by agents like lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages activate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

Activation of these pathways leads to the transcription and release of pro-inflammatory mediators, including nitric oxide (NO), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][7] Studies on related neoagaro-oligosaccharide monomers, such as neoagarotetraose, have shown significant inhibition of NO production and pro-inflammatory cytokine secretion in LPS-stimulated macrophages.[3] The underlying mechanism for this inhibition is the suppression of the activation of p38 MAPK, Ras/MEK/ERK, and NF-κB signaling pathways.[3] Therefore, it is hypothesized that this compound may share this mechanism of action.

Data Presentation

The following tables present expected data formats for quantifying the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

Concentration (µg/mL)Cell Viability (%)
Control100 ± 5.2
12.598.7 ± 4.8
2597.1 ± 5.5
5095.3 ± 4.9
10093.8 ± 5.1
20091.5 ± 4.6

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.10
LPS + this compound (50 µg/mL)30.2 ± 2.534.1
LPS + this compound (100 µg/mL)18.7 ± 1.959.2
LPS + this compound (200 µg/mL)9.5 ± 1.179.3

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50 ± 835 ± 6
LPS (1 µg/mL)1250 ± 98980 ± 75
LPS + this compound (100 µg/mL)680 ± 55510 ± 42
LPS + this compound (200 µg/mL)320 ± 29240 ± 21

Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

TreatmentPaw Volume Increase (mL) at 4h% Inhibition
Control (Carrageenan)0.85 ± 0.070
This compound (100 mg/kg)0.51 ± 0.0540.0
This compound (150 mg/kg)0.38 ± 0.0455.3
Indomethacin (10 mg/kg)0.32 ± 0.0362.4

Visualizations

G cluster_0 cluster_1 cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (p38, ERK) TLR4->MAPK_pathway Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates This compound This compound This compound->MAPK_pathway Inhibits This compound->NFkB_pathway Inhibits Pro_inflammatory_mediators Pro-inflammatory Mediators (iNOS, TNF-α, IL-6) MAPK_pathway->Pro_inflammatory_mediators Upregulates NFkB_pathway->Pro_inflammatory_mediators Upregulates

Caption: Proposed mechanism of this compound's anti-inflammatory action.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cell_culture Culture RAW 264.7 Cells treatment Pre-treat with this compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation assays Perform Assays: - NO Production (Griess) - Cytokine Levels (ELISA) - Protein Expression (Western Blot) stimulation->assays data_analysis Data Analysis and Interpretation assays->data_analysis animal_model Select Animal Model (e.g., Mice) induction Induce Inflammation (e.g., Carrageenan Injection) animal_model->induction treatment_vivo Administer this compound induction->treatment_vivo measurement Measure Inflammatory Response (e.g., Paw Edema) treatment_vivo->measurement measurement->data_analysis

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: In Vitro Evaluation of Anti-inflammatory Activity in Macrophages

This protocol details the steps to assess the effect of this compound on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

1. Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • MTT or similar cell viability assay kit

2. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in 96-well plates (for NO and viability assays) or 24-well plates (for ELISA) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µg/mL) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no treatment) and an LPS-only group.

3. Nitric Oxide (NO) Production Assay:

  • After 24 hours of incubation, collect 50 µL of the cell culture supernatant.

  • Mix the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the NO concentration using a sodium nitrite standard curve.

4. Cytokine Quantification (ELISA):

  • Collect the cell culture supernatant after the 24-hour incubation period.

  • Centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

5. Cell Viability Assay:

  • Perform an MTT assay on the cells remaining in the 96-well plate after supernatant collection to ensure that the observed inhibitory effects are not due to cytotoxicity.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is for investigating the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways.

1. Materials and Reagents:

  • Cultured and treated RAW 264.7 cells (from Protocol 1, but with shorter LPS stimulation times, e.g., 30-60 minutes)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

2. Protein Extraction and Quantification:

  • Lyse the treated cells with ice-cold RIPA buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 3: In Vivo Evaluation of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema Model

This protocol describes an acute in vivo inflammation model to assess the anti-inflammatory effects of this compound.[8]

1. Materials and Reagents:

  • Male BALB/c mice (or other suitable strain)

  • This compound

  • Carrageenan solution (1% in saline)

  • Positive control drug (e.g., Indomethacin)

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Pletysmometer or digital calipers

2. Experimental Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (e.g., control, this compound low dose, this compound high dose, positive control).

  • Administer this compound (e.g., 100 and 150 mg/kg), the positive control, or the vehicle orally or intraperitoneally 1 hour before inducing inflammation.

  • Measure the initial volume of the right hind paw of each mouse.

  • Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw to induce edema.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

3. Data Analysis:

  • Calculate the increase in paw volume for each animal at each time point.

  • Determine the percentage inhibition of edema for the treated groups compared to the control group.

  • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA).

References

Application Notes and Protocols for Wound Healing Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A Generalized Approach for Investigating Novel Compounds in Wound Healing Research Applications

Disclaimer: Initial literature searches did not yield specific data on "Neoagarohexaitol" for wound healing applications. The following application notes and protocols are presented as a generalized template for researchers, scientists, and drug development professionals investigating novel compounds for wound healing. This document is structured to meet the core requirements of data presentation, experimental protocols, and visualization based on established methodologies in the field of wound repair.

I. Application Notes

Introduction to Wound Healing

The process of wound healing is a complex and dynamic biological cascade involving four overlapping phases: hemostasis, inflammation, proliferation, and remodeling.[1][2] The ultimate goal is to restore the integrity of the skin and its functions.[1] A variety of cell types, including platelets, macrophages, fibroblasts, epithelial cells, and endothelial cells, along with a complex interplay of cytokines and growth factors, orchestrate this process.[1] Any disruption in this coordinated sequence can lead to delayed healing or the formation of chronic wounds.[3] Natural products and novel compounds are of significant interest for their potential to modulate these phases, offering therapeutic benefits such as antioxidant, anti-inflammatory, and antimicrobial properties.[1]

Potential Therapeutic Mechanisms in Wound Healing

Novel compounds may promote wound healing through several mechanisms:

  • Anti-Inflammatory Effects: While inflammation is a necessary phase of wound healing, prolonged or excessive inflammation can impede the repair process.[1][4] Compounds that modulate the inflammatory response, for instance by downregulating pro-inflammatory cytokines like TNF-α and IL-1β, may accelerate healing.

  • Stimulation of Collagen Synthesis: Collagen is a major component of the extracellular matrix (ECM) and provides tensile strength to the healing tissue.[5] Stimulating fibroblast proliferation and collagen production is a key strategy in promoting the proliferative phase of wound healing.[6][7][8]

  • Promotion of Re-epithelialization: The restoration of the epidermal barrier is a critical step in wound closure.[9][10][11] This process involves the proliferation, migration, and differentiation of keratinocytes to cover the wound surface.[9][10]

  • Antioxidant Activity: Reactive oxygen species (ROS) play a role in the initial inflammatory response and defense against microbes. However, excessive oxidative stress can damage cells and delay healing.[1][12] Antioxidant compounds can mitigate this damage and support a healthy healing environment.

Research Applications

A novel compound with potential wound healing properties can be investigated through a series of in vitro and in vivo models:

  • In Vitro Models:

    • Cell Viability and Proliferation Assays: To determine the optimal non-toxic concentration of the compound on relevant cell types like fibroblasts and keratinocytes.

    • Scratch/Wound Healing Assay: To assess the effect of the compound on the migration of fibroblasts and keratinocytes, mimicking the process of re-epithelialization.[13]

    • Anti-inflammatory Assays: To measure the compound's ability to reduce the production of inflammatory mediators in cell cultures stimulated with agents like lipopolysaccharide (LPS).[14]

    • Collagen Production Assays: To quantify the synthesis of collagen by fibroblasts in the presence of the compound.

  • In Vivo Models:

    • Excisional and Incisional Wound Models: To evaluate the efficacy of topical formulations in promoting wound closure, re-epithelialization, and tissue remodeling in animal models (e.g., rodents).

    • Histological Analysis: To examine tissue sections for markers of healing, such as collagen deposition, angiogenesis, and epidermal thickness.

    • Biochemical Analysis: To measure the levels of key biomarkers in wound tissue, including growth factors, cytokines, and antioxidants.

II. Data Presentation

Quantitative data from wound healing studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: In Vitro Efficacy of a Hypothetical Compound on Fibroblast and Keratinocyte Function

AssayCell TypeOutcome MeasureControlCompound (X µM)Positive Control
Cell Proliferation (48h) Fibroblasts% Increase in Cell Number100%150%160% (EGF)
Cell Migration (24h) Keratinocytes% Wound Closure30%75%80% (TGF-β1)
Collagen Synthesis (72h) Fibroblasts% Increase in Collagen100%180%200% (Ascorbic Acid)
Anti-inflammatory Activity Macrophages% Reduction in TNF-α0%60%70% (Dexamethasone)

Table 2: In Vivo Efficacy of a Hypothetical Topical Formulation in an Excisional Wound Model

ParameterDay 3Day 7Day 14
Wound Closure (%)
Vehicle Control15 ± 3%40 ± 5%80 ± 6%
Topical Formulation (1%)25 ± 4%65 ± 6%98 ± 2%
Collagen Content (mg/g tissue)
Vehicle Control20 ± 245 ± 470 ± 5
Topical Formulation (1%)30 ± 360 ± 595 ± 7
VEGF Expression (fold change)
Vehicle Control1.01.51.2
Topical Formulation (1%)2.53.01.8
p < 0.05 compared to Vehicle Control

III. Experimental Protocols

In Vitro Scratch Assay for Cell Migration

This protocol assesses the effect of a test compound on the two-dimensional migration of a confluent cell monolayer.

Materials:

  • Fibroblasts or Keratinocytes

  • Complete cell culture medium

  • Test compound stock solution

  • Phosphate-buffered saline (PBS)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

Procedure:

  • Seed cells in a 24-well plate and grow to 90-100% confluency.

  • Create a sterile "scratch" in the center of the cell monolayer using a 200 µL pipette tip.

  • Gently wash the wells twice with PBS to remove detached cells.

  • Replace the PBS with a fresh culture medium containing the test compound at various concentrations. Include a vehicle control and a positive control (e.g., a known growth factor).

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at multiple points for each image.

  • Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Width - Final Width) / Initial Width] x 100

In Vivo Excisional Wound Healing Model

This protocol evaluates the effect of a topical formulation on wound healing in a rodent model.

Materials:

  • Laboratory rodents (e.g., mice or rats)

  • Anesthetic agents

  • Surgical tools (scalpel, scissors, forceps)

  • Biopsy punch (e.g., 6 mm)

  • Topical formulation of the test compound

  • Vehicle control formulation

  • Digital camera and ruler for wound measurement

  • Tissue collection supplies

Procedure:

  • Anesthetize the animal following approved institutional guidelines.

  • Shave and disinfect the dorsal thoracic region.

  • Create a full-thickness excisional wound using a sterile biopsy punch.

  • Apply a standardized amount of the topical formulation or vehicle control to the wound.

  • House animals individually to prevent wound interference.

  • Re-apply the treatment daily or as required.

  • Monitor the animals daily for signs of infection or distress.

  • Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14).

  • Measure the wound area from the photographs using image analysis software.

  • At the end of the study, euthanize the animals and harvest the wound tissue for histological and biochemical analysis.

IV. Visualizations

Signaling Pathways and Workflows

wound_healing_pathway cluster_stimulus Wound Stimulus cluster_cellular_response Cellular Response cluster_biological_outcome Biological Outcome Test Compound Test Compound Growth Factor Receptors Growth Factor Receptors Test Compound->Growth Factor Receptors Signaling Cascade Signaling Cascade Growth Factor Receptors->Signaling Cascade Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Cell Migration Cell Migration Transcription Factors->Cell Migration Collagen Synthesis Collagen Synthesis Transcription Factors->Collagen Synthesis Reduced Inflammation Reduced Inflammation Transcription Factors->Reduced Inflammation

Caption: Hypothetical signaling pathway for a wound healing compound.

experimental_workflow InVitro_Screening In Vitro Screening (Cytotoxicity, Migration) Formulation Topical Formulation Development InVitro_Screening->Formulation InVivo_Model In Vivo Excisional Wound Model Formulation->InVivo_Model Analysis Data Analysis (Wound Closure, Histology) InVivo_Model->Analysis Results Efficacy & Mechanism Determination Analysis->Results

Caption: Experimental workflow for testing a topical wound healing agent.

logical_relationship Wound Wound Healing Inflammation Inflammation Wound->Inflammation Proliferation Proliferation Inflammation->Proliferation Remodeling Remodeling Proliferation->Remodeling Closure Wound Closure Remodeling->Closure

Caption: The four phases of wound healing.

References

Application Notes and Protocols for In Vitro Evaluation of Neoagarohexaitol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoagarohexaitol is a novel synthetic compound with putative anti-cancer properties. This document provides a comprehensive guide for the in vitro evaluation of this compound, outlining key experimental designs and detailed protocols to assess its efficacy and mechanism of action in cancer cell lines. The following protocols are foundational for characterizing the cytotoxic, apoptotic, and cell cycle effects of this compound, as well as for identifying its potential molecular targets and signaling pathways. Standardized, well-established in vitro methods are crucial for the initial screening and evaluation of new anticancer agents before proceeding to more complex in vivo studies.[1][2]

Assessment of Cytotoxicity

The initial evaluation of an anti-cancer compound involves determining its cytotoxic effects on cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[3][4][5] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[6]

Experimental Protocol: MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution of known concentration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • DMSO or appropriate solubilization solution[3]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Data Presentation: Cytotoxicity of this compound
Cell LineIncubation Time (h)IC50 (µM)
MCF-7 2450.2 ± 4.5
4825.8 ± 3.1
7212.5 ± 1.8
HeLa 2465.7 ± 5.9
4833.1 ± 3.8
7218.9 ± 2.2
A549 2480.1 ± 7.2
4842.6 ± 4.5
7225.3 ± 2.9

Analysis of Apoptosis

To determine if the cytotoxic effect of this compound is due to the induction of apoptosis, the Annexin V/Propidium Iodide (PI) assay is employed. During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by Annexin V. PI is a fluorescent nucleic acid dye that stains necrotic cells or cells in late apoptosis where the membrane integrity is compromised.[7]

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cells treated with this compound (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 and 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.[8]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[7]

Data Presentation: Apoptotic Effect of this compound on MCF-7 Cells
TreatmentTime (h)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control 2495.2 ± 2.13.1 ± 0.51.7 ± 0.3
This compound (IC50) 2460.5 ± 4.525.8 ± 3.213.7 ± 2.1
Control 4894.8 ± 2.53.5 ± 0.61.7 ± 0.4
This compound (IC50) 4835.1 ± 3.840.2 ± 4.124.7 ± 3.5

Cell Cycle Analysis

To investigate whether this compound affects cell cycle progression, flow cytometry analysis of propidium iodide (PI)-stained cells is performed. PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and thus the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol[8][10]

  • PBS

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[10]

  • RNase A (100 µg/mL in PBS)[10]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[8][10]

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature.[10]

  • Add 400 µL of PI staining solution and incubate for at least 10 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the samples by flow cytometry. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
TreatmentTime (h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 2465.3 ± 4.120.1 ± 2.514.6 ± 1.9
This compound (IC50) 2450.2 ± 3.815.8 ± 2.134.0 ± 3.5
Control 4864.8 ± 3.920.5 ± 2.814.7 ± 2.0
This compound (IC50) 4835.7 ± 3.210.3 ± 1.854.0 ± 4.1

Investigation of Signaling Pathways

Western blotting is a key technique to investigate the molecular mechanism of action of this compound by examining its effect on specific protein expression and signaling pathways involved in cell proliferation, survival, and apoptosis.[12]

Experimental Protocol: Western Blot Analysis

Materials:

  • Cancer cells treated with this compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, p21, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in ice-cold RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[12]

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Data Presentation: Effect of this compound on Key Signaling Proteins in MCF-7 Cells (48h)
ProteinControl (Relative Density)This compound (IC50) (Relative Density)Fold Change
p53 1.002.58 ± 0.21↑ 2.58
p21 1.003.12 ± 0.29↑ 3.12
Bcl-2 1.000.45 ± 0.05↓ 0.55
Bax 1.002.21 ± 0.18↑ 2.21
Cleaved Caspase-3 1.004.56 ± 0.37↑ 4.56
β-actin 1.001.00-

Visualizing Workflows and Pathways

Experimental Workflow

Caption: Overall experimental workflow for the in vitro evaluation of this compound.

Hypothetical Signaling Pathway

Based on the hypothetical data, this compound may induce apoptosis through the p53-mediated pathway.

Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Neo This compound p53 p53 activation Neo->p53 induces p21 p21 expression p53->p21 upregulates Bcl2 Bcl-2 (anti-apoptotic) p53->Bcl2 downregulates Bax Bax (pro-apoptotic) p53->Bax upregulates G2M G2/M Arrest p21->G2M induces Caspase3 Caspase-3 activation Bcl2->Caspase3 inhibits Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

In vivo studies using Neoagarohexaitol

Author: BenchChem Technical Support Team. Date: December 2025

An emerging area of research has identified Neoagaro-oligosaccharides (NAOS) and the broader class of Agaro-oligosaccharides (AO) as possessing significant bioactive properties with potential therapeutic applications. In vivo studies have demonstrated their efficacy as prebiotics and antioxidants. This document provides detailed application notes and protocols based on published in vivo research, intended for researchers, scientists, and drug development professionals.

Application Notes

Neoagaro-oligosaccharides and Agaro-oligosaccharides are derived from agarose, a major component of red seaweed. These oligosaccharides have been investigated for their potential health benefits, primarily focusing on their prebiotic and antioxidant activities in living organisms.

Prebiotic Effects of Neoagaro-oligosaccharides (NAOS):

  • Mechanism of Action: In vivo studies suggest that NAOS are resistant to digestion in the upper gastrointestinal tract. They reach the colon intact and selectively stimulate the growth and activity of beneficial gut bacteria, such as Lactobacilli and Bifidobacteria. This modulation of the gut microbiota can lead to a reduction in putrefactive microorganisms.

  • Therapeutic Potential: The prebiotic effects of NAOS indicate their potential use in promoting gut health, improving digestion, and potentially preventing diseases associated with gut dysbiosis.

Antioxidant and Hepatoprotective Effects of Agaro-oligosaccharides (AO):

  • Mechanism of Action: In vivo studies have shown that AO can protect against oxidative stress. They have been observed to reduce levels of reactive oxygen species (ROS), decrease lipid peroxidation, and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). In models of liver injury, AO have demonstrated hepatoprotective effects by reducing levels of liver damage markers like alanine transaminase (ALT) and aspartate transaminase (AST).

  • Therapeutic Potential: The antioxidant properties of AO suggest their potential application in the prevention and treatment of conditions associated with oxidative stress, including liver diseases.

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative data from key in vivo studies on Neoagaro-oligosaccharides and Agaro-oligosaccharides.

Table 1: Prebiotic Effects of Neoagaro-oligosaccharides (NAOS) in Mice [1]

Treatment GroupDurationIncrease in Lactobacilli (log CFU/g)Increase in Bifidobacteria (log CFU/g)
2.5% (w/v) NAOS7 daysSignificant (P<0.05)Significant (P<0.05)
5% (w/v) FOS14 daysLess than 2.5% NAOS groupLess than 2.5% NAOS group

FOS: Fructo-oligosaccharides (used as a comparison)

Table 2: Antioxidant and Hepatoprotective Effects of Agaro-oligosaccharides (AO) in a Rat Model of CCl4-Induced Liver Injury [2][3]

ParameterControl (CCl4 only)AO (400 mg/kg) + CCl4% Change with AO
MDA (liver)IncreasedDecreased44% reduction
MDA (heart)IncreasedDecreased21% reduction
SOD (liver)DecreasedIncreasedSignificantly Increased
GSH-Px (liver)DecreasedIncreasedSignificantly Increased
ALT (serum)IncreasedDecreased22.16% reduction
AST (serum)IncreasedDecreasedSignificantly Decreased

MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase; ALT: Alanine Transaminase; AST: Aspartate Transaminase

Table 3: In Vivo Antioxidant Effects of Agaro-oligosaccharides (AO) in a Zebrafish Model with H2O2-Induced Oxidative Stress [4]

ParameterH2O2 onlyAO (12.5 µg/mL) + H2O2AO (25 µg/mL) + H2O2AO (50 µg/mL) + H2O2
Survival Rate43.33%50%53.33%60%
Heartbeat122.51% of control121.71% of control114.44% of control108.67% of control
Lipid Peroxidation216.40% of control172.65% of control141.21% of control126.08% of control

Experimental Protocols

Protocol 1: Evaluation of Prebiotic Effects of Neoagaro-oligosaccharides in Mice [1]

  • Animal Model: Female mice.

  • Acclimatization: Animals are acclimatized for a week before the experiment.

  • Experimental Groups:

    • Control group.

    • NAOS-treated group (e.g., 2.5% w/v NAOS in drinking water).

    • Positive control group (e.g., 5% w/v Fructo-oligosaccharides in drinking water).

  • Treatment Administration: NAOS and FOS are administered to the respective groups in their drinking water.

  • Duration: The study is conducted for a specified period (e.g., 7 days for NAOS, 14 days for FOS).

  • Sample Collection: Fresh feces and cecal contents are collected at the end of the treatment period.

  • Analysis:

    • The populations of Lactobacilli, Bifidobacteria, and putrefactive microorganisms in the fecal and cecal samples are enumerated using selective agar plates and appropriate culture conditions (e.g., MRS medium for Lactobacilli and Bifidobacteria, anaerobically).

    • Statistical analysis (e.g., P<0.05) is used to determine significant differences between the groups.

Protocol 2: Assessment of Antioxidant and Hepatoprotective Effects of Agaro-oligosaccharides in Rats [2][3]

  • Animal Model: Rats.

  • Induction of Liver Injury: Carbon tetrachloride (CCl4) is used to induce liver injury.

  • Experimental Groups:

    • Control group.

    • CCl4-treated group.

    • AO-treated group (e.g., 400 mg/kg body weight) followed by CCl4 administration.

  • Treatment Administration: AO is administered orally for a specified period before CCl4 challenge.

  • Sample Collection: Blood and tissue samples (liver, heart) are collected after a specific duration following CCl4 administration.

  • Biochemical Analysis:

    • Serum levels of ALT and AST are measured to assess liver damage.

    • Levels of MDA in liver and heart homogenates are determined as a marker of lipid peroxidation.

    • Activities of antioxidant enzymes SOD and GSH-Px in liver homogenates are measured.

  • Statistical Analysis: Appropriate statistical tests are used to compare the different experimental groups.

Protocol 3: In Vivo Antioxidant Activity of Agaro-oligosaccharides in Zebrafish [4]

  • Animal Model: Zebrafish embryos/larvae.

  • Induction of Oxidative Stress: Hydrogen peroxide (H2O2) is used to induce oxidative stress.

  • Experimental Groups:

    • Control group.

    • H2O2-treated group.

    • AO-treated groups (e.g., 12.5, 25, and 50 µg/mL) co-treated with H2O2.

  • Treatment Administration: Zebrafish are exposed to the different concentrations of AO along with H2O2.

  • Endpoints Measured:

    • Survival Rate: The number of surviving zebrafish is counted at specific time points.

    • Heartbeat: The heart rate of the zebrafish is measured.

    • Intracellular ROS: Intracellular reactive oxygen species are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Cell Death and Lipid Peroxidation: These are assessed using specific fluorescent dyes and biochemical assays.

  • Statistical Analysis: Data are analyzed for statistical significance between the different treatment groups.

Visualizations

Prebiotic_Effect_of_NAOS NAOS Neoagaro-oligosaccharides (NAOS) (Oral Administration) GI_Tract Upper GI Tract (Resistant to Digestion) NAOS->GI_Tract Colon Colon GI_Tract->Colon Beneficial_Bacteria Stimulation of: - Lactobacilli - Bifidobacteria Colon->Beneficial_Bacteria Fermentation Harmful_Bacteria Reduction of: - Putrefactive Microorganisms Colon->Harmful_Bacteria Gut_Health Improved Gut Health Beneficial_Bacteria->Gut_Health Harmful_Bacteria->Gut_Health Antioxidant_Mechanism_of_AO cluster_stress Oxidative Stress cluster_intervention AO Intervention Oxidative_Stress Oxidative Stress (e.g., H2O2, CCl4) ROS Increased Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Lipid_Peroxidation Increased Lipid Peroxidation (MDA) ROS->Lipid_Peroxidation Enzyme_Inhibition Decreased Antioxidant Enzymes (SOD, GSH-Px) ROS->Enzyme_Inhibition Cell_Damage Cellular Damage & Liver Injury Lipid_Peroxidation->Cell_Damage Enzyme_Inhibition->Cell_Damage AO Agaro-oligosaccharides (AO) ROS_Scavenging ROS Scavenging AO->ROS_Scavenging Lipid_Peroxidation_Inhibition Inhibition of Lipid Peroxidation AO->Lipid_Peroxidation_Inhibition Enzyme_Activation Activation of Antioxidant Enzymes AO->Enzyme_Activation ROS_Scavenging->ROS Protection Cellular Protection & Hepatoprotection ROS_Scavenging->Protection Lipid_Peroxidation_Inhibition->Lipid_Peroxidation Lipid_Peroxidation_Inhibition->Protection Enzyme_Activation->Enzyme_Inhibition Enzyme_Activation->Protection Zebrafish_Experimental_Workflow start Start: Zebrafish Embryos/Larvae grouping Grouping: - Control - H2O2 only - AO + H2O2 (multiple doses) start->grouping treatment Treatment: Co-exposure to AO and H2O2 grouping->treatment monitoring Monitoring & Data Collection: - Survival Rate - Heartbeat - Intracellular ROS - Cell Death - Lipid Peroxidation treatment->monitoring analysis Data Analysis: Statistical comparison between groups monitoring->analysis end End: Evaluation of AO's Antioxidant Efficacy analysis->end

References

Application Notes and Protocols: Neoagarohexaitol as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Neoagarohexaitol, a complex oligosaccharide derived from agarose, holds potential as a specialized molecular probe for investigating carbohydrate-binding proteins, such as lectins and glycosidases. Its unique hexasaccharide structure suggests specificity towards enzymes and receptors that recognize and process agarose fragments. These application notes provide a hypothetical framework for utilizing this compound as a molecular probe for the identification and characterization of specific carbohydrate-binding interactions. While "this compound" is a recognized chemical entity (CAS 68289-59-8), detailed experimental data on its use as a molecular probe is not extensively available in current literature. The following protocols and data are presented as a representative guide for researchers exploring its potential applications.

Physicochemical Properties

PropertyValue
CAS Number 68289-59-8
Molecular Formula C₃₆H₅₈O₂₈
Molecular Weight 938.83 g/mol
Class Oligosaccharide
Solubility Soluble in water
Storage Store at -20°C for long-term stability

Hypothetical Applications

This compound can be hypothetically employed as a competitive inhibitor or a targeting ligand in various assays to study proteins that interact with agarose. Potential applications include:

  • Enzyme Inhibition Assays: To characterize the inhibitory activity of this compound against β-agarases.

  • Surface Plasmon Resonance (SPR): To quantify the binding affinity of this compound to specific lectins or carbohydrate-binding modules (CBMs).

  • Cell-Based Assays: To investigate the role of agarose-binding proteins in cellular processes.

Experimental Protocols

Enzyme Inhibition Assay: β-Agarase Activity

This protocol describes a method to assess the inhibitory effect of this compound on the activity of a hypothetical β-agarase.

Materials:

  • This compound

  • β-Agarase enzyme

  • Chromogenic agarose substrate (e.g., p-nitrophenyl-β-D-galactopyranoside-agarose)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • Serially dilute the this compound stock solution to create a range of concentrations.

  • In a 96-well plate, add 20 µL of each this compound dilution. Include a control well with 20 µL of assay buffer (no inhibitor).

  • Add 50 µL of the β-agarase solution (at a predetermined optimal concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 30 µL of the chromogenic agarose substrate to each well.

  • Monitor the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the reaction velocity for each concentration of this compound.

  • Determine the IC₅₀ value by plotting the enzyme activity against the logarithm of the inhibitor concentration.

Hypothetical Data Presentation:

This compound (µM)% Inhibition
110.2
1025.5
5048.9
10075.3
50095.1
Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines a hypothetical SPR experiment to measure the binding affinity of this compound to a lectin immobilized on a sensor chip.

Materials:

  • This compound

  • Purified lectin of interest

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilize the target lectin onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of this compound concentrations in the running buffer.

  • Inject the this compound solutions over the sensor surface at a constant flow rate.

  • Record the sensorgrams showing the association and dissociation phases.

  • Regenerate the sensor surface between injections using an appropriate regeneration solution.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Hypothetical Binding Kinetics:

Analyteka (1/Ms)kd (1/s)KD (M)
This compound1.5 x 10⁴3.0 x 10⁻³2.0 x 10⁻⁷

Signaling Pathway and Experimental Workflow Diagrams

signaling_pathway cluster_cell Target Cell Receptor Agarose-Binding Receptor (Lectin) Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Probe This compound (Probe) Probe->Receptor Binding Cellular_Response Cellular Response (e.g., Cytokine Release) Signaling_Cascade->Cellular_Response Induction

Caption: Hypothetical signaling pathway initiated by this compound binding.

experimental_workflow cluster_workflow SPR Experimental Workflow start Start immobilize Immobilize Lectin on Sensor Chip start->immobilize prepare Prepare this compound Concentration Series immobilize->prepare inject Inject Probe over Sensor Surface prepare->inject record Record Sensorgrams (Association/Dissociation) inject->record regenerate Regenerate Sensor Surface record->regenerate analyze Analyze Data (ka, kd, KD) record->analyze regenerate->inject Next Concentration end End analyze->end

Caption: Workflow for determining binding kinetics using SPR.

Commercial Availability and Research Applications of Neoagarohexaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability of Neoagarohexaose for research purposes, alongside detailed application notes and experimental protocols. Neoagarohexaose, a neoagaro-oligosaccharide derived from agarose, is gaining significant attention in various research fields for its diverse biological activities.

Commercial Suppliers of Neoagarohexaose

Neoagarohexaose is available from several commercial suppliers, primarily for research and development purposes. The following table summarizes key quantitative data from a selection of vendors. It is important to note that "Neoagarohexaitol" is a less common term and may refer to the reduced sugar alcohol form of neoagarohexaose. Researchers should verify the exact chemical structure with the supplier based on their experimental needs.

SupplierProduct NameCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )Notes
BiosynthNeoagarohexaose25023-93-2Not specified, for R&D useC₃₆H₅₆O₂₈936.81Available in quantities from 5 mg to 100 mg.[1]
CymitQuimicaNeoagarohexaoseNot specifiedMin. 98 Area-%C₃₆H₅₆O₂₈936.81White Powder. For laboratory use only.[2]
BZ OligoNeoagarohexaose25023-93-298% minNot specifiedNot specifiedMinimum order quantity of 10mg.[3]
Sigma-AldrichThis compound68289-59-8Not specifiedNot specifiedNot specifiedPrepared enzymatically from agar.[4]

Application Notes

Neoagarohexaose (NA6) and other neoagaro-oligosaccharides (NAOS) are being investigated for a wide range of biological activities, making them valuable tools for research in pharmacology, immunology, and gut microbiology.

1. Antiviral Research:

Neoagarohexaose has been identified as a noncanonical Toll-like receptor 4 (TLR4) agonist.[5] This activity is dependent on myeloid differentiation factor 2 (MD2) and cluster of differentiation 14 (CD14), leading to the production of interferon-β (IFN-β) and tumor necrosis factor-α (TNF-α).[5] Consequently, NA6 has shown antiviral activity against murine norovirus (MNV) replication in RAW264.7 macrophage cells with an EC50 of 1.5 μM.[5] This makes it a promising compound for studying innate immune responses to viral pathogens and for the development of novel antiviral therapeutics.

2. Gut Microbiome and Prebiotic Research:

NAOS, including neoagarohexaose, are considered potential prebiotics.[6] They are not digested in the upper gastrointestinal tract and can selectively stimulate the growth of beneficial gut bacteria, such as Lactobacillus and Bifidobacterium.[6] Research has shown that NAOS can remodel the gut microbiota in mice, which may contribute to their antidepressant-like effects by increasing serotonin (5-HT) and brain-derived neurotrophic factor (BDNF) in the brain.[6]

3. Cosmeceutical and Dermatological Research:

Neoagarohexaose is reported to have potential applications in cosmeceuticals.[2] Studies have shown that neoagaro-oligosaccharides can reduce melanin synthesis in melanocytes and inhibit tyrosinase activity, suggesting a potential whitening effect.[7]

4. Anti-inflammatory and Metabolic Research:

NAOS have demonstrated various biological activities, including anti-inflammatory, anti-obesity, and anti-diabetic effects.[6][7] A mixture of neoagarotetraose (NA4) and neoagarohexaose (NA6) has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[7] A clinical trial has also investigated the anti-obesity effects of NAOS in overweight and obese subjects.[8]

Experimental Protocols

1. Enzymatic Production of Neoagarohexaose:

This protocol describes a general method for producing a mixture of neoagaro-oligosaccharides, including neoagarohexaose, from agarose using a β-agarase enzyme.[9][10][11]

  • Materials:

    • Agarose

    • β-agarase enzyme

    • Tris-HCl buffer (0.1 M, pH adjusted to the optimal pH for the specific enzyme, typically around 7.0-9.0)

    • Heating plate with magnetic stirrer

    • Incubator or water bath

    • Boiling water bath

    • Centrifuge

    • 0.22 μm syringe filter

  • Procedure:

    • Dissolve 3g of agarose in 1 L of 0.1 M Tris-HCl buffer by heating and stirring until the solution is clear.

    • Cool the agarose solution to the optimal temperature for the β-agarase activity (e.g., 45-50°C).

    • Add the β-agarase enzyme to the agarose solution. The amount of enzyme and incubation time will determine the degree of polymerization of the resulting neoagaro-oligosaccharides. For a higher yield of neoagarohexaose, the hydrolysis time can be optimized (e.g., 4-8 hours).[9]

    • Incubate the mixture at the optimal temperature with gentle agitation for the desired duration.

    • Stop the enzymatic reaction by incubating the mixture in a boiling water bath for 15 minutes.[9]

    • Centrifuge the solution at 12,000 rpm for 30 minutes to pellet any insoluble material.[9]

    • Carefully collect the supernatant containing the neoagaro-oligosaccharides.

    • Filter the supernatant through a 0.22 μm membrane to sterilize and remove any remaining fine particles.[9]

    • The resulting solution will contain a mixture of neoagaro-oligosaccharides of varying lengths. Further purification steps, such as gel-permeation chromatography, may be required to isolate pure neoagarohexaose.

2. In Vitro Antiviral Assay using Murine Norovirus (MNV):

This protocol outlines a general procedure to assess the antiviral activity of neoagarohexaose against MNV in a macrophage cell line.[5]

  • Materials:

    • RAW264.7 murine macrophage cell line

    • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

    • Murine Norovirus (MNV) stock

    • Neoagarohexaose solution (dissolved in sterile water or PBS)

    • 96-well cell culture plates

    • MTT or other viability assay reagent

    • Reagents for RNA extraction and RT-qPCR

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

    • Pre-treat the cells with various concentrations of neoagarohexaose for a specified period (e.g., 24 hours). Include a vehicle control (medium with the same amount of solvent used to dissolve NA6).

    • Following pre-treatment, infect the cells with MNV at a specific multiplicity of infection (MOI).

    • Incubate the infected cells for a period sufficient for viral replication (e.g., 24-48 hours).

    • Assess cell viability using an MTT assay to determine any cytotoxic effects of neoagarohexaose.

    • To quantify viral replication, harvest the cell supernatant or cell lysate for RNA extraction.

    • Perform RT-qPCR using specific primers for the MNV genome to determine the viral RNA copy number.

    • The antiviral activity of neoagarohexaose can be determined by comparing the viral RNA levels in treated cells to those in untreated control cells. The EC50 (half-maximal effective concentration) can be calculated from the dose-response curve.

Visualizations

experimental_workflow cluster_production Neoagarohexaose Production cluster_antiviral_assay Antiviral Assay Workflow agarose Agarose dissolution Dissolution in Buffer agarose->dissolution enzymatic_hydrolysis Enzymatic Hydrolysis (β-agarase) dissolution->enzymatic_hydrolysis inactivation Heat Inactivation enzymatic_hydrolysis->inactivation centrifugation Centrifugation inactivation->centrifugation filtration Filtration centrifugation->filtration purification Purification (Optional) filtration->purification na6_product Neoagarohexaose purification->na6_product cell_seeding Seed RAW264.7 Cells na6_treatment Neoagarohexaose Treatment cell_seeding->na6_treatment mnv_infection MNV Infection na6_treatment->mnv_infection incubation Incubation mnv_infection->incubation viability_assay Cell Viability Assay incubation->viability_assay rna_extraction RNA Extraction incubation->rna_extraction rt_qpcr RT-qPCR for Viral Load rna_extraction->rt_qpcr data_analysis Data Analysis (EC50) rt_qpcr->data_analysis

Experimental workflow for production and antiviral testing of Neoagarohexaose.

tlr4_signaling_pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus na6 Neoagarohexaose (NA6) cd14 CD14 na6->cd14 binds lps LPS (Canonical Agonist) lps->cd14 binds tlr4_md2 TLR4/MD2 Complex cd14->tlr4_md2 presents to myd88 MyD88 tlr4_md2->myd88 activates traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk_complex IKK Complex tak1->ikk_complex irf3 IRF3 tak1->irf3 activates nf_kb NF-κB ikk_complex->nf_kb activates nf_kb_n NF-κB nf_kb->nf_kb_n translocates to irf3_n IRF3 irf3->irf3_n translocates to inflammatory_genes Inflammatory Genes (e.g., TNF-α) nf_kb_n->inflammatory_genes induces expression ifn_beta_gene IFN-β Gene irf3_n->ifn_beta_gene induces expression

Simplified TLR4 signaling pathway activated by Neoagarohexaose.

References

Troubleshooting & Optimization

Technical Support Center: Neoagarohexaitol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neoagarohexaitol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of this compound through enzymatic hydrolysis of agarose.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound synthesis?

A1: this compound is a neoagarooligosaccharide with a degree of polymerization of six (NA6). It is synthesized by the enzymatic hydrolysis of agarose, a polysaccharide from red algae. The process utilizes β-agarase, an enzyme that cleaves the β-1,4-glycosidic bonds in the agarose backbone to produce a mixture of neoagarooligosaccharides of varying lengths.[1][2] Subsequent purification steps are then required to isolate this compound from this mixture.

Q2: Which type of enzyme is used for this compound synthesis?

A2: The primary enzyme used is β-agarase (EC 3.2.1.81). This enzyme specifically hydrolyzes the β-1,4-linkages in agarose to produce neoagarooligosaccharides, which have a 3,6-anhydro-L-galactose residue at the non-reducing end.[1] Different β-agarases from various microbial sources may have different product specificities, influencing the final yield of this compound. For instance, recombinant β-agarase AgaA has been shown to be effective in producing significant quantities of neoagarohexaose.[1]

Q3: What are the main factors influencing the yield of this compound?

A3: The key factors that affect the yield of this compound include:

  • Enzyme Selection and Concentration: The choice of β-agarase and its concentration are critical. Some enzymes have a higher propensity to produce NA6.

  • Reaction Temperature: β-agarases are sensitive to temperature. The optimal temperature for the reaction needs to be maintained, as temperatures above 45°C can lead to rapid inactivation of the enzyme.

  • pH: The pH of the reaction buffer must be optimized for the specific β-agarase being used.

  • Substrate Concentration: The concentration of agarose in the reaction mixture can impact the enzyme's efficiency and the distribution of the resulting neoagarooligosaccharides.[3][4]

  • Reaction Time: The duration of the enzymatic hydrolysis will determine the extent of agarose degradation and the profile of the neoagarooligosaccharides produced.[3][4]

  • Purification Method: The efficiency of the purification process to separate this compound from other oligosaccharides will directly affect the final yield.

Q4: How can I purify this compound from the reaction mixture?

A4: A common and effective method for purifying this compound is gel permeation chromatography (GPC).[1] This technique separates molecules based on their size. Columns packed with resins like Bio-Gel P2 or P6 can effectively separate neoagarooligosaccharides of different degrees of polymerization.[1] Following GPC, techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) can be used to identify and confirm the purity of the this compound fractions.[1][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Yield of Neoagarooligosaccharides Enzyme InactivationEnsure the reaction temperature is maintained at the optimal level for the specific β-agarase (typically around 40-50°C). Avoid temperatures above 45°C for extended periods.
Incorrect pHVerify the pH of the reaction buffer and adjust it to the optimal range for your enzyme.
Incomplete Dissolution of AgaroseEnsure the agarose is completely melted and in solution before adding the enzyme. β-agarase cannot digest solid-state agarose.
Insufficient Enzyme ConcentrationIncrease the concentration of β-agarase in the reaction mixture.
Product Mixture Contains a Wide Range of Oligosaccharides with Low NA6 Content Suboptimal Reaction TimeOptimize the reaction time. Shorter times may yield larger oligosaccharides, while longer times may lead to smaller products.
Incorrect EnzymeThe specific β-agarase used may not favor the production of NA6. Consider screening different β-agarases.
Sub-optimal Substrate ConcentrationVary the agarose concentration to determine the optimal condition for NA6 production.[3][4]
Difficulty in Purifying this compound Ineffective Separation by GPCOptimize the GPC conditions, including the choice of column resin (e.g., Bio-Gel P2 or P6), column length, and elution buffer.[1]
Co-elution with Other OligosaccharidesConsider using a different type of chromatography, such as activated carbon adsorption followed by gel chromatography, for better separation.[6]
Inconsistent Results Between Batches Variation in Reagent QualityUse high-purity agarose and ensure the quality of all other reagents is consistent.
Inaccurate Measurement of ReagentsDouble-check all measurements of enzyme, substrate, and buffer components.

Quantitative Data on this compound Synthesis

The following table summarizes yields of this compound (NA6) and other neoagarooligosaccharides obtained under different experimental conditions.

EnzymeSubstrateKey Reaction ConditionsNeoagarotetraose (NA4) YieldNeoagarohexaose (NA6) YieldOther NAOS YieldsReference
Recombinant β-agarase (AgaA)AgaroseOptimized conditions47%45%Not specified[1]
Truncated marine agarase (trAgaM1)1% Agarose50°C, 100 min0.15 g/L1.53 g/LNA8: 1.53 g/L, NA10: 3.02 g/L, NA12: 3.02 g/L[3][4][7][8]
β-agarase (DagA) from S. coelicolorAgaroseNot specifiedMajor productMajor productNot specified[2]

Experimental Protocols

Detailed Methodology for Enzymatic Synthesis of this compound

This protocol is a general guideline based on common practices for producing neoagarooligosaccharides. Optimization may be required for specific enzymes and desired product profiles.

1. Materials:

  • High-purity agarose

  • Recombinant β-agarase (e.g., AgaA)

  • Reaction Buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Deionized water

2. Equipment:

  • Heating plate with magnetic stirrer

  • Water bath or incubator

  • pH meter

  • Centrifuge

  • Gel Permeation Chromatography (GPC) system

  • Freeze-dryer

3. Procedure:

  • Substrate Preparation:

    • Prepare a 1% (w/v) agarose solution in the reaction buffer.

    • Heat the solution with stirring until the agarose is completely dissolved.

    • Cool the agarose solution to the optimal reaction temperature for the β-agarase (e.g., 40°C).

  • Enzymatic Hydrolysis:

    • Add the β-agarase to the molten agarose solution. The optimal enzyme concentration should be determined experimentally.

    • Incubate the reaction mixture at the optimal temperature with gentle stirring for the desired reaction time (e.g., 12 hours).[1]

  • Reaction Termination and Clarification:

    • Terminate the enzymatic reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

    • Centrifuge the reaction mixture at high speed (e.g., 12,000 x g) for 20 minutes to pellet any insoluble material.[1]

    • Collect the supernatant containing the neoagarooligosaccharides.

  • Purification of this compound:

    • Concentrate the supernatant if necessary.

    • Load the concentrated supernatant onto a pre-equilibrated gel permeation chromatography column (e.g., Bio-Gel P2 or P6).[1]

    • Elute the oligosaccharides with deionized water or a suitable buffer.

    • Collect fractions and analyze them using TLC or HPLC to identify those containing this compound.

    • Pool the fractions containing pure this compound and lyophilize to obtain a powder.

Visualizations

Enzymatic_Synthesis_Workflow cluster_preparation Substrate Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification Agarose Agarose Powder Agarose_Solution 1% Agarose Solution Agarose->Agarose_Solution Buffer Reaction Buffer Buffer->Agarose_Solution Melted_Agarose Melted Agarose (e.g., 99°C) Agarose_Solution->Melted_Agarose Heat Cooled_Agarose Cooled Agarose (e.g., 40°C) Melted_Agarose->Cooled_Agarose Cool Reaction_Mixture Reaction Mixture Cooled_Agarose->Reaction_Mixture Enzyme β-Agarase Enzyme->Reaction_Mixture Incubation Incubation Reaction_Mixture->Incubation Stir at 40°C Terminated_Reaction Terminated Reaction Incubation->Terminated_Reaction Heat to 100°C Centrifugation Centrifugation Terminated_Reaction->Centrifugation Supernatant Supernatant (NAOS Mixture) Centrifugation->Supernatant GPC Gel Permeation Chromatography Supernatant->GPC NA6 Pure this compound (NA6) GPC->NA6

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Troubleshooting_Logic Start Low/No Product Yield Check_Temp Is reaction temperature correct? Start->Check_Temp Check_pH Is buffer pH correct? Check_Temp->Check_pH Yes Adjust_Temp Adjust temperature to optimal range Check_Temp->Adjust_Temp No Check_Agarose Was agarose fully dissolved? Check_pH->Check_Agarose Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Enzyme Is enzyme concentration sufficient? Check_Agarose->Check_Enzyme Yes Re_dissolve Ensure complete dissolution of agarose Check_Agarose->Re_dissolve No Increase_Enzyme Increase enzyme concentration Check_Enzyme->Increase_Enzyme No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Neoagarohexaitol Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Neoagarohexaitol.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: Neoagaro-oligosaccharides, including this compound, are generally considered to have good water solubility due to their polar nature.[1] However, at high concentrations or in complex buffer systems, researchers may encounter challenges with achieving and maintaining the desired concentration in solution.

Q2: My this compound is not dissolving completely in my aqueous buffer. What is the first step I should take?

A2: If you are experiencing difficulty dissolving this compound directly in an aqueous buffer, the first step is to ensure adequate agitation and consider gentle warming.[2][3] Vortexing the solution for several minutes can aid dissolution. Additionally, warming the solution to 37°C can increase the rate of dissolution, but it is crucial to be mindful of the compound's stability at elevated temperatures.[2][4]

Q3: Is it advisable to prepare a stock solution of this compound in an organic solvent?

A3: Yes, preparing a concentrated stock solution in a suitable organic solvent is a standard and recommended practice for compounds that exhibit solubility challenges in aqueous media.[2][5] Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[4]

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. Why is this happening and how can I prevent it?

A4: This phenomenon, often called "crashing out," occurs when the addition of the organic stock solution to the aqueous medium causes a rapid change in solvent polarity, reducing the solubility of the compound.[4][5] To prevent this, ensure the final concentration of the organic solvent in your experimental medium is as low as possible (typically ≤0.5% for cell-based assays) and add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion.[2][5]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
This compound powder is not dissolving in water or buffer. Insufficient agitation or low temperature.Increase agitation by vortexing or stirring. Gentle warming of the solvent can also be effective.[2][3]
The desired concentration exceeds the intrinsic aqueous solubility.Prepare a high-concentration stock solution in an organic co-solvent like DMSO.[4][5]
Precipitation occurs upon adding DMSO stock to aqueous media. The final concentration of this compound is above its solubility limit in the final solvent mixture.Reduce the final working concentration of this compound.[6]
Improper mixing technique leading to localized high concentrations.Add the DMSO stock dropwise to the aqueous buffer while vigorously vortexing.[5]
The percentage of DMSO in the final solution is too high, affecting buffer components.Keep the final DMSO concentration below 0.5% (v/v) for most cell-based assays.[5]
Inconsistent results in bioassays. The compound may not be fully solubilized, leading to variability in the effective concentration.Use sonication to break up small aggregates after dilution into the final medium.[4]
Degradation of the compound at the working pH or temperature.Assess the stability of this compound under your experimental conditions.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO needed to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, brief sonication in a water bath sonicator (5-10 minutes) can be applied.[4]

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -20°C or -80°C.[4]

Protocol 2: Solubilization in Aqueous Media Using a Co-Solvent

This protocol details the steps for diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer or cell culture medium, pre-warmed if appropriate for the experiment

  • Sterile tubes

Procedure:

  • Prepare Intermediate Dilutions (if necessary): If a very low final concentration is required, prepare intermediate dilutions of your stock solution in DMSO.[4]

  • Prepare Final Aqueous Solution: Add a small volume of the this compound DMSO stock to your pre-warmed aqueous medium to achieve the desired final concentration.

  • Critical Step - Mixing: It is crucial to add the DMSO stock to the aqueous buffer and not the other way around. Immediately after adding the stock, vortex the solution vigorously to ensure rapid and uniform dispersion, which helps prevent precipitation.[4][5]

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, sonication may help to redissolve the compound.[4]

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex_sonicate Vortex / Sonicate add_dmso->vortex_sonicate stock_solution 10 mM Stock in DMSO vortex_sonicate->stock_solution add_stock Add Stock to Aqueous Buffer stock_solution->add_stock Small Volume vortex_final Vortex Vigorously add_stock->vortex_final final_solution Final Working Solution vortex_final->final_solution

Caption: Experimental workflow for preparing a this compound working solution.

troubleshooting_logic action_node action_node start Precipitation Observed? check_concentration Is Final [C] too high? start->check_concentration Yes check_concentration->action_node Yes Reduce [C] check_mixing Improper Mixing? check_concentration->check_mixing No check_mixing->action_node Yes Add stock to buffer with vortexing check_dmso Final DMSO > 0.5%? check_mixing->check_dmso No check_dmso->action_node Yes Decrease stock vol. Increase buffer vol. check_dmso->action_node No Consider sonication or alternative solvent

Caption: Decision tree for troubleshooting this compound precipitation.

References

Neoagarohexaitol Solutions Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoagarohexaitol in solution. As specific stability data for this compound is not extensively available, the guidance provided is based on the general chemical properties of oligosaccharides and sugar alcohols, as well as published information on related neoagarooligosaccharides (NAOs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to neoagarooligosaccharides (NAOs)?

This compound is understood to be the sugar alcohol derivative of neoagarohexaose, a type of neoagarooligosaccharide. NAOs are produced by the enzymatic or acid hydrolysis of agarose, a major component of red algae.[1][2][3] The "-itol" suffix in this compound indicates that the terminal aldehyde or ketone group of neoagarohexaose has been reduced to a hydroxyl group.

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of oligosaccharide-derived compounds like this compound in solution can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or alkaline) can potentially lead to the degradation of glycosidic bonds over time.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Enzymatic Contamination: The presence of contaminating glycosidases could lead to the breakdown of the oligosaccharide chain.

  • Microbial Growth: Non-sterile solutions are susceptible to microbial growth, which can alter the composition of the solution.

Q3: How should I prepare a stock solution of this compound?

For optimal stability, it is recommended to prepare stock solutions of this compound in a buffered aqueous solution, preferably at a neutral or slightly acidic pH. The use of high-purity water and sterile filtration (0.22 µm filter) is advised to prevent microbial contamination. For guidance on general laboratory solution preparation, refer to established protocols.[4]

Q4: What are the signs of this compound degradation in my solution?

Degradation of this compound may not always be visually apparent. However, signs of potential instability could include a change in pH, the appearance of turbidity, or a decrease in the expected biological activity of the solution. Analytical techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Thin-Layer Chromatography (TLC) can be used to assess the integrity of the compound.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of this compound due to improper storage or handling.Prepare fresh solutions of this compound before each experiment. Store stock solutions at recommended temperatures (see table below) and avoid repeated freeze-thaw cycles. Verify the pH of your experimental buffer.
Unexpected peaks in my analytical chromatogram. Presence of degradation products or impurities.Analyze a freshly prepared standard solution of this compound to confirm its retention time. If new peaks are present in your experimental sample, consider potential degradation pathways such as hydrolysis. Ensure the purity of the initial material.
Cloudiness or precipitation in the solution. Poor solubility or microbial contamination.Ensure the concentration of this compound is within its solubility limit in the chosen solvent. Prepare solutions under sterile conditions and consider sterile filtering the final solution.
Variability in experimental results between batches. Inconsistent solution preparation or storage.Standardize your protocol for solution preparation, including the source of reagents and final concentration.[4] Ensure all batches are stored under the same conditions. Perform a stability study on your working solution under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution
  • Materials:

    • This compound powder

    • High-purity, sterile water or a suitable sterile buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • Sterile conical tubes or vials

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the sterile solvent to achieve the desired final concentration.

    • Gently vortex or swirl the container until the powder is completely dissolved. Avoid vigorous shaking to prevent potential shearing of the molecule.

    • Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile container.

    • Aliquot the sterile stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at the recommended temperature (see table below).

Protocol 2: Monitoring this compound Stability by Thin-Layer Chromatography (TLC)
  • Materials:

    • TLC silica plate

    • Mobile phase (e.g., a mixture of n-butanol, acetic acid, and water)

    • Staining solution (e.g., p-anisaldehyde or sulfuric acid-ethanol solution)

    • This compound solution (freshly prepared and aged samples)

    • Heat gun or oven for visualization

  • Procedure:

    • Spot a small amount of the freshly prepared and aged this compound solutions onto the TLC plate.

    • Develop the plate in a chamber containing the mobile phase until the solvent front reaches near the top of the plate.

    • Dry the TLC plate completely.

    • Spray the plate with the staining solution and heat gently with a heat gun or in an oven until spots appear.

    • Compare the spot(s) from the aged solution to the fresh solution. The appearance of new spots or streaking in the aged sample may indicate degradation.

Quantitative Data Summary

Parameter Condition Recommendation Rationale
Storage Temperature Short-term (days to a week)2-8°CTo slow down potential microbial growth and chemical degradation.
Long-term (weeks to months)-20°C or -80°CTo minimize chemical degradation and prevent microbial activity.
pH of Solution 6.0 - 7.5To avoid acid or base-catalyzed hydrolysis of glycosidic bonds.
Freeze-Thaw Cycles Minimize (use aliquots)Repeated freezing and thawing can potentially affect the physical stability of the solution and the integrity of the molecule.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in Sterile Buffer weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot for Storage filter->aliquot short_term Short-term (2-8°C) aliquot->short_term For immediate use long_term Long-term (-20°C / -80°C) aliquot->long_term For later use tlc TLC Analysis short_term->tlc hpaec HPAEC-PAD Analysis short_term->hpaec activity Biological Activity Assay short_term->activity long_term->tlc long_term->hpaec long_term->activity

Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.

troubleshooting_flow start Problem Encountered (e.g., loss of activity) check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Storage Conditions start->check_storage check_fresh Prepare Fresh Solution check_prep->check_fresh check_storage->check_fresh analyze Perform Analytical Characterization (TLC/HPAEC-PAD) check_fresh->analyze compare Compare with Standard analyze->compare degraded Degradation Confirmed compare->degraded Discrepancy found stable No Degradation Detected compare->stable No discrepancy other_factors Investigate Other Experimental Factors stable->other_factors

Caption: Troubleshooting flowchart for investigating issues with this compound solutions.

References

Technical Support Center: Nanoparticle-Mediated Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nanoparticle-mediated drug delivery systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during synthesis, characterization, and biological evaluation of nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the size and shape of synthesized nanoparticles?

The size and shape of nanoparticles are primarily dictated by a combination of synthesis parameters. These include the choice of precursor materials, the type and concentration of reducing and stabilizing agents, reaction temperature, pH, and reaction time.[1] For instance, strong reducing agents like sodium borohydride typically lead to smaller nanoparticles due to rapid reduction of ions and the formation of numerous small nuclei.[1] Conversely, weaker reducing agents result in slower reaction rates and the formation of larger nanoparticles.[1]

Q2: Why is batch-to-batch consistency in nanoparticle synthesis so difficult to achieve, and how can it be improved?

Achieving batch-to-batch consistency is a significant challenge because nanoparticle properties are highly sensitive to minor variations in the synthesis process.[2][3] Factors such as temperature, pH, reactant concentrations, and mixing rates are all interconnected and can influence the final product.[3] To improve consistency, it is crucial to meticulously control these parameters. Implementing automated synthesis platforms can also help in maintaining reproducibility.[4] Early-stage assessment of batch-to-batch consistency by monitoring key physicochemical properties is highly recommended to avoid misleading results in subsequent biological assays.[2]

Q3: How does the "protein corona" affect nanoparticle behavior in biological systems?

When nanoparticles are introduced into biological fluids, proteins and other biomolecules adsorb to their surface, forming a "protein corona".[5] This layer can alter the size, surface charge, and aggregation state of the nanoparticles, which in turn influences their cellular uptake, biodistribution, and toxicity.[5][6] It is essential to characterize nanoparticles after incubation with relevant biological media to understand their behavior in a physiological context.[2]

Q4: What are the common reasons for poor drug loading efficiency in nanoparticles?

Low drug loading efficiency can stem from several factors, including poor solubility of the drug in the chosen solvent system, electrostatic repulsion between the drug and the nanoparticle matrix, and inefficient encapsulation methods.[7][8] The physicochemical properties of both the drug and the nanoparticle are critical. For instance, hydrophilic drugs are challenging to load into hydrophobic polymer nanoparticles. Optimizing the formulation by adjusting the pH, using different solvents, or modifying the surface chemistry of the nanoparticles can enhance drug loading.

Q5: Why do in vitro results with nanoparticles often not translate to in vivo outcomes?

The discrepancy between in vitro and in vivo results is a well-documented challenge in nanomedicine.[2][9] In vitro systems are often overly simplified and do not fully replicate the complexity of a living organism.[9][10] Factors such as the protein corona formation, interaction with the immune system, and complex biodistribution patterns in vivo are not adequately modeled in simple cell cultures.[2] While in vitro assays are useful for initial screening, they should be interpreted with caution, and in vivo studies are necessary to evaluate the true efficacy and safety of nanoparticle formulations.[2][9]

Troubleshooting Guides

Nanoparticle Synthesis & Formulation
Problem Potential Cause Troubleshooting Steps
Inconsistent particle size and wide size distribution - Inhomogeneous mixing of reagents- Fluctuations in temperature or pH- Impurities in reagents or solvents- Ensure vigorous and consistent stirring throughout the synthesis.[11]- Precisely control and monitor the reaction temperature and pH.[1][11]- Use high-purity reagents and solvents.[11]
Nanoparticle aggregation and instability - Insufficient or inappropriate stabilizing agent- High surface energy of nanoparticles- Incompatible solvent or buffer- Increase the concentration of the stabilizing agent or try a different one (e.g., PVP, citrate).[1]- Optimize the surface charge of the nanoparticles to enhance electrostatic repulsion.[10]- Ensure the nanoparticles are suspended in a suitable buffer with appropriate ionic strength.
Low drug encapsulation efficiency - Poor drug solubility in the formulation- Inefficient mixing during encapsulation- Premature drug precipitation- Use a co-solvent system to improve drug solubility.- Employ high-energy mixing techniques like sonication or homogenization.- Optimize the rate of addition of the drug solution to the nanoparticle suspension.
Nanoparticle Characterization
Problem Potential Cause Troubleshooting Steps
Discrepancy in size measurement between DLS and TEM - DLS measures hydrodynamic diameter (including solvent layer), while TEM measures the dry, core size.- DLS is sensitive to larger particles and aggregates.[10]- Sample preparation for TEM can induce aggregation.[10]- Report both DLS and TEM data, acknowledging the different principles of measurement.[10]- Filter the sample before DLS measurement to remove large aggregates.- Optimize sample preparation for TEM to minimize artifacts (e.g., use appropriate grid coating, control drying conditions).[10]
Inaccurate drug loading quantification - Incomplete separation of free drug from nanoparticles- Drug degradation during extraction- Interference from the nanoparticle matrix in the analytical method- Use robust separation techniques like ultracentrifugation or dialysis with an appropriate molecular weight cutoff.[12]- Employ mild extraction methods to prevent drug degradation.- Validate the analytical method (e.g., HPLC, UV-Vis) for potential interference from the nanoparticle components.[13]
Endotoxin contamination in the final formulation - Contamination from glassware, reagents, or the environment- Nanoparticle interference with the Limulus Amebocyte Lysate (LAL) assay- Use pyrogen-free glassware and reagents.- Perform the synthesis and formulation in a clean environment.- Run appropriate controls to check for nanoparticle interference with the LAL assay and consider alternative endotoxin detection methods if necessary.[2]
In Vitro & In Vivo Experiments
Problem Potential Cause Troubleshooting Steps
Low cellular uptake of nanoparticles in vitro - Aggregation of nanoparticles in cell culture media- Unfavorable surface charge or chemistry- Formation of a protein corona that masks targeting ligands- Pre-disperse nanoparticles in a compatible buffer before adding to cell culture media.- Characterize nanoparticle stability in the specific cell culture medium used.- Modify the surface of nanoparticles (e.g., with PEG) to improve stability and cellular interaction.[14]
High toxicity observed in in vitro assays - Intrinsic toxicity of the nanoparticle material- Residual solvents or unreacted reagents from synthesis- Interference of nanoparticles with the cytotoxicity assay reagents (e.g., MTT, LDH)[15][16]- Perform thorough purification of nanoparticles to remove contaminants.- Include appropriate controls to test for assay interference.[15]- Use multiple, mechanistically different cytotoxicity assays to confirm the results.[17]
Rapid clearance of nanoparticles in vivo - Opsonization and uptake by the reticuloendothelial system (RES)- Aggregation of nanoparticles in the bloodstream- Unfavorable size or surface properties- Modify the nanoparticle surface with "stealth" polymers like PEG to reduce opsonization.[14]- Ensure nanoparticles have a size range (typically < 200 nm) that avoids rapid clearance.[18]- Evaluate the stability of nanoparticles in plasma or whole blood before in vivo administration.[2]
Poor tumor accumulation of targeted nanoparticles - The Enhanced Permeability and Retention (EPR) effect is heterogeneous and not always reliable.[18][19]- Targeting ligands may be hidden by the protein corona.- Insufficient circulation time to reach the tumor site.- Characterize the tumor model for vascular permeability.- Design nanoparticles with a prolonged circulation half-life.- Consider active targeting strategies in combination with passive accumulation.

Experimental Protocols & Methodologies

Protocol: Determining Drug Loading Content and Encapsulation Efficiency
  • Separation of Free Drug:

    • A known amount of the nanoparticle formulation is subjected to ultracentrifugation or centrifugal filtration to pellet the nanoparticles.[8]

    • The supernatant, containing the unloaded drug, is carefully collected.

  • Quantification of Unloaded Drug:

    • The concentration of the drug in the supernatant is measured using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Drug Loading Content (DLC %):

    • Encapsulation Efficiency (EE %):

Visualizations

experimental_workflow Experimental Workflow for Nanoparticle Evaluation cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Nanoparticle Synthesis purification Purification synthesis->purification drug_loading Drug Loading purification->drug_loading size_zeta Size & Zeta Potential (DLS) drug_loading->size_zeta Characterize morphology Morphology (TEM/SEM) drug_loading->morphology Characterize drug_content Drug Content (HPLC/UV-Vis) drug_loading->drug_content Characterize stability Stability Analysis drug_loading->stability Characterize cytotoxicity Cytotoxicity Assays stability->cytotoxicity Test cellular_uptake Cellular Uptake Studies stability->cellular_uptake Test drug_release In Vitro Drug Release stability->drug_release Test toxicology Toxicology Studies cytotoxicity->toxicology Inform biodistribution Biodistribution cellular_uptake->biodistribution Inform pharmacokinetics Pharmacokinetics drug_release->pharmacokinetics Inform efficacy Therapeutic Efficacy biodistribution->efficacy Evaluate

Caption: A typical experimental workflow for the development and evaluation of nanoparticle-based drug delivery systems.

cellular_uptake Major Cellular Uptake Pathways for Nanoparticles cluster_endocytosis Endocytosis NP Nanoparticles in Extracellular Space phagocytosis Phagocytosis NP->phagocytosis macropinocytosis Macropinocytosis NP->macropinocytosis clathrin Clathrin-mediated Endocytosis NP->clathrin caveolin Caveolin-mediated Endocytosis NP->caveolin endosome Endosome phagocytosis->endosome macropinocytosis->endosome clathrin->endosome caveolin->endosome lysosome Lysosome endosome->lysosome Degradation cytoplasm Cytoplasm (Drug Release) endosome->cytoplasm Endosomal Escape

Caption: An overview of the primary endocytic pathways involved in the cellular uptake of nanoparticles.[20][21][22][23]

References

Technical Support Center: Optimizing Neoagarohexaitol Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Neoagarohexaitol in cell culture experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you optimize your experimental conditions and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel, potent, and selective small molecule inhibitor of the serine/threonine kinase, AKT1. By binding to the ATP-binding pocket of AKT1, this compound prevents its phosphorylation and activation. This leads to the downstream inhibition of the AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth. Dysregulation of this pathway is common in many forms of cancer.[1]

Q2: What is the recommended starting concentration range for in vitro experiments with this compound?

A2: For initial experiments, a starting concentration range of 0.1 µM to 50 µM is recommended.[2] The optimal concentration is highly dependent on the specific cell line and the experimental endpoint. A dose-response curve should be performed to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest.

Q3: How should this compound be dissolved and stored?

A3: this compound is supplied as a lyophilized powder. For a stock solution, it is recommended to dissolve it in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. To avoid repeated freeze-thaw cycles, this stock solution should be aliquoted and stored at -20°C or -80°C.[3] For cell culture experiments, the DMSO stock solution should be diluted in your culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.[4]

Q4: Is this compound expected to be cytotoxic to all cell lines?

A4: The cytotoxicity of this compound will vary between different cell lines.[5] Cells that are highly dependent on the AKT/mTOR signaling pathway for survival are expected to be more sensitive. It is essential to determine the cytotoxic profile for each cell line used in your experiments by performing a cell viability assay.

Troubleshooting Guides

Issue 1: High levels of cell death are observed even at low concentrations of this compound.

  • Potential Cause: High Sensitivity of the Cell Line. Your specific cell line may be exceptionally sensitive to the inhibition of the AKT/mTOR pathway.

    • Solution: Perform a broader dose-response curve starting from a much lower concentration (e.g., in the nanomolar range) to identify a non-toxic working concentration.[2]

  • Potential Cause: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) in your cell culture medium may be too high.

    • Solution: Ensure the final DMSO concentration is below 0.1%.[4] A vehicle control (medium with the same DMSO concentration but without this compound) should always be included to assess the toxicity of the solvent alone.[3]

  • Potential Cause: Prolonged Exposure. Continuous exposure to the compound may lead to cumulative toxicity.

    • Solution: Consider reducing the incubation time to determine the minimum duration required to observe the desired effect.[3]

Issue 2: No significant effect on cell viability or target inhibition is observed.

  • Potential Cause: Insufficient Concentration. The concentrations used may be too low to effectively inhibit AKT1 in your specific cell line.

    • Solution: Increase the concentration range in your dose-response experiment. It is advisable to test a wide range of concentrations, for instance, from 0.01 µM to 100 µM.[3]

  • Potential Cause: Compound Inactivity. The compound may have degraded due to improper storage or handling.

    • Solution: Prepare a fresh stock solution of this compound. Always store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

  • Potential Cause: Low Cell Permeability. The compound may not be efficiently entering the cells.

    • Solution: While this compound is designed for cell permeability, this can vary between cell types. If direct target engagement is not observed, consider using a cell-free kinase assay to confirm the biochemical activity of the compound against AKT1.

Issue 3: Inconsistent results are obtained between experiments.

  • Potential Cause: Variability in Cell Seeding Density. Inconsistent starting cell numbers can lead to variability in the final readout.

    • Solution: Ensure a consistent cell seeding density across all wells and experiments. Perform cell counts accurately before seeding.

  • Potential Cause: Reagent Instability. Repeatedly using the same diluted working solution of this compound can lead to degradation.

    • Solution: Prepare fresh dilutions of this compound from the frozen stock for each experiment.[3]

Data Presentation

Table 1: Example Dose-Response Data for this compound on A549 Lung Carcinoma Cells

This compound Concentration (µM)Percent Inhibition of Cell Viability (Mean ± SD)
0.15.2 ± 1.1
0.515.8 ± 2.5
1.030.1 ± 3.2
5.048.9 ± 4.1
10.065.7 ± 3.8
25.085.3 ± 2.9
50.095.1 ± 1.5

This data can be used to calculate an IC50 value.

Table 2: Cytotoxicity Profile of this compound on Various Cell Lines after 72-hour exposure

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma5.1
MCF-7Breast Adenocarcinoma8.9
U-87 MGGlioblastoma2.3
HEK293Embryonic Kidney> 50

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium at twice the final desired concentration. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Target Engagement (Phospho-AKT)

This protocol is used to verify that this compound is inhibiting its intended target, AKT1, by measuring the levels of phosphorylated AKT.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C. A loading control like GAPDH or β-actin should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Neoagarohexaitol_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT1 PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->AKT inhibits

Caption: Proposed mechanism of action of this compound in the AKT/mTOR signaling pathway.

Dosage_Optimization_Workflow start Start: Prepare This compound Stock dose_response 1. Broad Dose-Response Assay (e.g., 0.1 µM - 100 µM) start->dose_response determine_ic50 2. Determine IC50 Value dose_response->determine_ic50 cytotoxicity 3. Assess Cytotoxicity on Multiple Cell Lines determine_ic50->cytotoxicity select_doses 4. Select Non-Toxic Doses (e.g., IC50, 0.5x IC50, 2x IC50) cytotoxicity->select_doses target_validation 5. Validate Target Engagement (e.g., Western Blot for p-AKT) select_doses->target_validation functional_assays 6. Perform Functional Assays (e.g., Apoptosis, Migration) target_validation->functional_assays end End: Optimized Dosage for Experiments functional_assays->end

Caption: Experimental workflow for optimizing this compound dosage in cell culture.

References

Technical Support Center: Neoagarohexaitol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Neoagarohexaitol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for this compound analysis?

A1: this compound, a polar sugar alcohol, is best analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns use a polar stationary phase (such as bare silica or polar bonded phases) and a high organic content mobile phase, which is ideal for retaining and separating highly polar compounds that show little to no retention on traditional reversed-phase (e.g., C18) columns.[1][2] An Atlantis Premier BEH Z-HILIC column, for example, has been shown to effectively separate various sugar alcohols.[3]

Q2: Which detector is recommended for this compound analysis?

A2: Since sugar alcohols like this compound lack a UV-absorbing chromophore, a universal detector is required. The most common choice is a Refractive Index (RI) Detector .[3] RI detectors are sensitive to changes in the refractive index of the mobile phase as the analyte passes through the flow cell.[4] Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) can also be used.

Q3: Why is my baseline drifting or noisy when using an RI detector?

A3: RI detectors are highly sensitive to environmental and system changes. Common causes for baseline drift and noise include:

  • Temperature Fluctuations: The detector and column must be well-thermostatted, as even minor temperature changes between the mobile phase and the detector cell can cause significant drift.[4][5]

  • Mobile Phase Inconsistencies: RI detection requires a stable, isocratic mobile phase.[4] Inadequate solvent mixing, poor degassing leading to air bubbles, or solvent degradation can all create baseline issues.[6][7][8]

  • Contamination: Contaminants leaching from the column or present in the mobile phase can cause a wandering or drifting baseline.[5]

Q4: Can I run a gradient elution with an RI detector?

A4: No. Gradient elution is not compatible with RI detectors.[4][9] The principle of RI detection relies on measuring the difference in refractive index between the sample and a stable mobile phase. Changing the mobile phase composition during a gradient run would cause a continuous, large-scale baseline shift, making it impossible to detect analyte peaks.[4]

Troubleshooting Guides

This section addresses specific problems you may encounter during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape is a common issue that can compromise resolution and quantification. Ideally, peaks should be symmetrical and Gaussian.[10]

Observation Potential Cause Recommended Solution
Peak Tailing Secondary Interactions: Analyte interacts with active sites (e.g., ionized silanols) on the column's stationary phase.[10][11]- Ensure mobile phase pH is appropriate to suppress silanol ionization.[11] - Use a high-purity, well-endcapped HILIC column.[11] - Consider adding a mobile phase additive like a buffer (e.g., 10-25 mM ammonium formate) to improve peak shape.[1][11]
Sample Overload: Injecting too much sample mass onto the column.[12]- Reduce the injection volume or dilute the sample.[12]
Column Contamination/Void: Buildup of contaminants at the column inlet or a void in the packing material.[10][12]- Flush the column with a strong solvent. - Use a guard column to protect the analytical column.[13] - If a void is suspected, replace the column.[10]
Peak Fronting Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.[12] In HILIC, water is the strong solvent.[1]- Prepare the sample in a solvent that is as close as possible in composition to the mobile phase (i.e., high organic content). If solubility is an issue, keep the injection volume as small as possible.
Column Overload: Injecting too high a concentration of the analyte.- Dilute the sample.
Split Peaks Partial Column Blockage: A clogged frit or contamination at the head of the column.[12]- Replace the in-line filter or frit. - Back-flush the column (if permitted by the manufacturer).
Sample/Solvent Mismatch: Injecting a sample dissolved in a solvent in which it is not fully soluble or that is incompatible with the mobile phase.[12]- Ensure the sample is fully dissolved before injection. - Match the sample solvent to the mobile phase.
Problem 2: Unstable Retention Times

Retention time (RT) stability is critical for peak identification. Shifting RTs can indicate a variety of system or chemistry issues.[14]

Observation Potential Cause Recommended Solution
All peaks shift proportionally Flow Rate Variation: The pump is not delivering a consistent flow rate.[15] This could be due to leaks, worn pump seals, or air bubbles in the pump head.[16]- Check the system for leaks.[16] - Purge the pump to remove air bubbles.[16] - Check pump seals for wear and salt buildup.[16]
Incorrect Mobile Phase Composition: The mobile phase was prepared incorrectly or the proportioning valves are malfunctioning.[17]- Prepare fresh mobile phase, ensuring all components are measured accurately and are miscible.[16][18]
Only some peaks shift Change in Mobile Phase pH: For ionizable analytes, a small shift in pH can significantly alter retention.[14]- Use a buffer in the mobile phase to maintain a stable pH.[18] Ensure the buffer concentration is adequate (e.g., >20 mM).
Column Equilibration Issues: HILIC columns require extensive equilibration time to establish the aqueous layer on the stationary phase.[1][19]- Equilibrate the column with at least 20 column volumes of the mobile phase before the first injection and between runs.[19] A general rule is to use 10 column volumes for equilibration.[20]
Gradual RT drift over many runs Column Aging/Contamination: The stationary phase is degrading, or contaminants are accumulating on the column.[17][18]- Flush the column regularly.[17] - Use a guard column. - Replace the analytical column if performance does not improve.[18]
Temperature Fluctuations: The column temperature is not stable.[21]- Use a column oven to maintain a constant temperature.[12] Retention times can shift by 1-2% for every 1°C change.[13]

Experimental Protocols

Protocol 1: Standard Preparation and HPLC Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using HILIC with RI detection.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Ammonium Formate (LC-MS grade)

  • 0.2 µm Syringe Filters (PVDF or other compatible material)

2. Mobile Phase Preparation (Example: 80:20 Acetonitrile:Water with 10 mM Ammonium Formate):

  • To prepare 1 L of mobile phase:

    • Measure 800 mL of acetonitrile.

    • Measure 200 mL of deionized water.

    • Weigh and dissolve 0.63 g of ammonium formate in the 200 mL of water.

    • Combine the acetonitrile and the aqueous buffer solution.

    • Mix thoroughly and degas the mobile phase for at least 15 minutes using an in-line degasser or helium sparging.[4]

3. Standard & Sample Preparation:

  • Stock Standard: Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.

  • Working Standards: Perform serial dilutions of the stock solution to create a calibration curve (e.g., 0.1 to 5 mg/mL).[3] The final diluent should match the mobile phase composition (e.g., 80:20 ACN:Water) to prevent peak distortion.[19]

  • Sample Preparation: Dissolve the sample containing this compound in water, then dilute with acetonitrile to match the mobile phase composition. Filter the final solution through a 0.2 µm syringe filter before injection.[3]

4. HPLC-RI System Parameters:

  • Column: HILIC Column (e.g., Atlantis Premier BEH Z-HILIC, 4.6 x 150 mm, 2.7 µm)

  • Mobile Phase: 80:20 Acetonitrile:Water with 10 mM Ammonium Formate (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL[3]

  • Column Temperature: 35°C

  • RI Detector Temperature: 35°C

  • Run Time: 15-20 minutes (adjust as needed based on analyte retention)

5. System Equilibration:

  • Before starting the analysis, flush the column with the mobile phase for at least 30 minutes (equivalent to ~20 column volumes) to ensure a stable baseline and reproducible retention times.[19]

Visualizations

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing Equilibration System & Column Equilibration MobilePhase->Equilibration SamplePrep Sample/Standard Preparation & Filtration Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation (HILIC) Injection->Separation Detection Detection (RI) Separation->Detection DataAcq Data Acquisition Detection->DataAcq Integration Peak Integration & Quantification DataAcq->Integration Report Reporting Integration->Report

Caption: Experimental workflow from preparation to data analysis.

Troubleshooting Logic for Retention Time Shifts

Troubleshooting_RT_Shift StartNode Retention Time Shifts Observed? q1 Are ALL peaks shifting proportionally? StartNode->q1 Yes QuestionNode QuestionNode SolutionNode SolutionNode CauseNode CauseNode c1 Systemic Issue: Flow Rate or Mobile Phase Composition q1->c1 Yes q2 Is shift gradual over many runs? q1->q2 No s1 Check pump for leaks/air Verify mobile phase prep Inspect proportioning valves c1->s1 c2 Column Issue: Contamination or Aging q2->c2 Yes c3 Chemistry Issue: Poor Equilibration, Temp, or pH q2->c3 No s2 Flush column Use guard column Replace column c2->s2 s3 Increase equilibration time Check column oven temp Verify mobile phase pH/buffer c3->s3

Caption: Decision tree for troubleshooting retention time instability.

References

Technical Support Center: Neoagarohexaitol Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Neoagarohexaitol Purity Assessment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common challenges and answering frequently asked questions related to determining the purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during this compound synthesis and purification?

A1: While specific impurities can vary based on the synthetic route, common impurities for this compound and related agarooligosaccharide derivatives may include:

  • Starting materials and reagents: Unreacted precursors or residual catalysts.

  • By-products: Molecules formed through side reactions during synthesis.

  • Degradation products: Resulting from the breakdown of this compound during processing or storage.

  • Isomeric impurities: Structurally similar sugar alcohols that may be difficult to separate.

  • Oligosaccharides with varying degrees of polymerization (DP): Shorter or longer chain oligosaccharides that were not fully processed or separated.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: Due to the highly polar and non-chromophoric nature of this compound, several specialized analytical techniques are recommended:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly effective method for the separation and quantification of oligosaccharide derivatives like this compound, capable of achieving high purity levels (e.g., >97%).[1]

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): A common technique for quantifying sugar alcohols. However, challenges with co-elution of isomers can occur.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often coupled with mass spectrometry (MS) or evaporative light scattering detection (ELSD), HILIC is well-suited for improving the retention and separation of highly polar compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method that typically requires derivatization of the sugar alcohol to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[3][4][5]

Q3: How can I improve the separation of this compound from its isomers?

A3: Isomer separation is a significant challenge. Consider the following strategies:

  • Column Chemistry: Utilize specialized HPLC columns. For instance, an Atlantis Premier BEH Z-HILIC column has shown success in separating sugar alcohol isomers. Agilent Hi-Plex Ca columns can also be effective.[2]

  • Mobile Phase Optimization: Modifying the mobile phase composition, such as by introducing acetonitrile in a reversed-phase method, can significantly alter selectivity and improve resolution between isomers.[2]

  • Derivatization: Chemical derivatization can alter the chromatographic properties of the isomers, potentially leading to better separation.

Q4: My this compound sample shows low UV absorbance. How can I improve detection sensitivity?

A4: this compound lacks a strong chromophore, making UV detection challenging. To overcome this:

  • Use a Universal Detector: Employ detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS), which do not require a chromophore.

  • Derivatization: Introduce a UV-absorbing functional group to the this compound molecule. For example, derivatization with p-nitrobenzoyl chloride can create a derivative with strong UV absorbance.[6]

Troubleshooting Guides

HPLC-RI Method Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase composition or pH. Column degradation.Optimize the mobile phase; ensure it is properly degassed. Use a new column or a guard column.
Co-elution of Peaks Insufficient column resolution for isomers or other impurities.Switch to a column with different selectivity (e.g., HILIC). Optimize the mobile phase, including the use of organic modifiers like acetonitrile.[2]
Baseline Drift Temperature fluctuations in the RI detector. Mobile phase composition changing over time.Allow the detector to fully stabilize. Ensure the mobile phase is isocratic and well-mixed.
Low Sensitivity Low concentration of the analyte. The refractive index of the analyte is very close to the mobile phase.Concentrate the sample if possible. Modify the mobile phase to maximize the refractive index difference.
HPAEC-PAD Method Troubleshooting
Issue Potential Cause Recommended Solution
Loss of Resolution Contamination of the column with metal ions or organic molecules.Wash the column with an appropriate chelating agent or a suitable organic solvent as recommended by the manufacturer.
Inconsistent Peak Areas Fluctuation in the pulsed amperometric detector's performance. Issues with the eluent generation.Clean the electrode as per the manufacturer's instructions. Ensure the eluent concentration is stable.
Ghost Peaks Sample carryover from a previous injection.Implement a more rigorous needle wash protocol between injections. Inject a blank solvent to check for carryover.

Quantitative Data Summary

The following table summarizes typical performance characteristics of analytical methods used for sugar alcohols and related compounds. These values can serve as a benchmark for method validation.

Parameter HPLC-RI HPLC with UV Derivatization HPAEC-PAD GC-MS
Limit of Detection (LOD) ~0.1 mg/mL0.1% in sample[6]Low ng/mLSub-nanogram levels[7]
Limit of Quantification (LOQ) ~0.16 mg/mL-ng/mL to sub-µg/mL[8]-
Linearity (r²) ≥0.995[8]Linear in the 10-250 µg/ml range[6]≥0.995[8]-
Precision (Intra-run CV) Typically ≤5%[8]0.7 to 9.0% (RSD)[6]≤5%[8]-
Accuracy (Recovery) 85–115%[8]73.2 to 109.0%[6]85–115%[8]-

Experimental Protocols

Protocol 1: HPLC-RI Analysis of this compound

This protocol is a general guideline for the analysis of sugar alcohols and can be adapted for this compound.

  • Instrumentation: HPLC system equipped with a Refractive Index (RI) detector.

  • Column: Atlantis Premier BEH Z-HILIC, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Temperature: 35 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration Standards: Prepare a series of calibration standards of a this compound reference standard in the mobile phase, covering the expected concentration range of the sample.

  • Injection Volume: 20 µL.

  • Data Analysis: Quantify the this compound peak by comparing its peak area to the calibration curve generated from the reference standards.

Protocol 2: HPAEC-PAD Analysis of this compound

This protocol is adapted from methods used for the analysis of agarooligosaccharides.[1]

  • Instrumentation: High-Performance Anion-Exchange Chromatography system with a Pulsed Amperometric Detector.

  • Column: CarboPac™ PA100 or a similar anion-exchange column suitable for carbohydrate analysis.

  • Eluents:

    • Eluent A: Deionized water

    • Eluent B: 200 mM Sodium Hydroxide (NaOH)

    • Eluent C: 500 mM Sodium Acetate (NaOAc) in 200 mM NaOH

  • Gradient Elution: A gradient program is typically used to separate oligosaccharides based on their degree of polymerization. An example gradient is:

    • 0-10 min: 50% A, 50% B

    • 10-50 min: Linear gradient to introduce Eluent C for eluting higher DP oligosaccharides. The exact gradient will need to be optimized for this compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • PAD Settings: Use a standard quadruple-pulse waveform for carbohydrate detection.

  • Sample Preparation: Dissolve the sample in deionized water to a concentration in the low µg/mL range. Filter through a 0.22 µm filter.

  • Data Analysis: Identify and quantify peaks based on the retention times of known standards. Purity is assessed by the relative area of the this compound peak.

Visualizations

experimental_workflow_hplc_ri cluster_prep Sample & Standard Preparation cluster_hplc HPLC-RI Analysis cluster_data Data Analysis sample_prep Dissolve and Filter This compound Sample hplc_injection Inject into HPLC System sample_prep->hplc_injection standard_prep Prepare Calibration Standards standard_prep->hplc_injection calibration Generate Calibration Curve standard_prep->calibration separation Isocratic Separation on HILIC Column hplc_injection->separation detection Refractive Index Detection separation->detection integration Integrate Peak Areas detection->integration quantification Quantify and Assess Purity integration->quantification calibration->quantification

Caption: Workflow for this compound Purity Assessment by HPLC-RI.

signaling_pathway_impurity_sources cluster_impurities Potential Impurity Sources synthesis This compound Synthesis Process starting_materials Starting Materials & Reagents synthesis->starting_materials Unreacted by_products Side Reaction By-products synthesis->by_products degradation Degradation Products synthesis->degradation Stress (pH, Temp) isomers Isomeric Impurities synthesis->isomers Incomplete Conversion final_product Final this compound Product starting_materials->final_product by_products->final_product degradation->final_product isomers->final_product

Caption: Logical Relationship of Impurity Sources in this compound Production.

References

Preventing degradation of Neoagarohexaitol stocks

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The compound "Neoagarohexaitol" appears to be a novel or proprietary substance. This technical support guide has been developed based on the general principles of handling and storing complex oligosaccharides and sugar alcohols. The recommendations provided herein should be adapted and validated for your specific experimental context.

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound stocks.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for aqueous this compound solutions?

A1: For short-term storage (up to one week), aqueous solutions of this compound should be stored at 2-8°C. For long-term storage, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can contribute to degradation.

Q2: How should I store the lyophilized (powder) form of this compound?

A2: Lyophilized this compound is more stable than its aqueous form. It should be stored at -20°C in a desiccated environment to prevent moisture absorption. Before use, allow the vial to equilibrate to room temperature before opening to avoid condensation.

Q3: What is the optimal pH range for this compound solutions to ensure stability?

A3: this compound, like many complex carbohydrates, is most stable in a slightly acidic to neutral pH range (pH 6.0-7.5). Both strongly acidic and alkaline conditions can catalyze hydrolysis of glycosidic bonds, leading to degradation.

Q4: Can I add preservatives like sodium azide to my this compound stock?

A4: The addition of preservatives should be approached with caution as they can interfere with downstream applications. If microbial contamination is a concern, sterile filtration of the solution using a 0.22 µm filter is the preferred method. If a preservative is necessary, its compatibility with your specific assay must be validated.

Q5: How many freeze-thaw cycles can a this compound solution tolerate?

A5: It is best to avoid repeated freeze-thaw cycles. Each cycle increases the risk of localized pH and concentration shifts, potentially leading to aggregation or hydrolysis. We recommend aliquoting the stock solution into volumes appropriate for single experiments.

Troubleshooting Guide

Issue 1: My this compound solution has turned yellow/brown.

  • Question: What causes the discoloration of my this compound solution?

  • Answer: Discoloration is often an indicator of chemical degradation, possibly due to oxidation or Maillard reactions, especially if the solution contains amines (e.g., in buffers like Tris). This can be accelerated by exposure to high temperatures or non-optimal pH levels. It is recommended to prepare fresh solutions using high-purity water and buffers and store them protected from light at the recommended temperature.

Issue 2: I observe precipitation or cloudiness in my thawed this compound aliquot.

  • Question: Why has my this compound precipitated out of solution after thawing?

  • Answer: Precipitation can occur if the concentration of this compound is close to its solubility limit and experiences temperature fluctuations. It can also be a sign of aggregation, a form of physical degradation. Try gently warming the solution to 37°C to redissolve the precipitate. If it persists, the stock may be compromised. To prevent this, ensure the compound is fully dissolved initially and consider storing it at a slightly lower concentration if solubility is an issue.

Issue 3: My compound shows reduced biological activity in my experiments.

  • Question: I am not seeing the expected results in my functional assays. Could my this compound have degraded?

  • Answer: A loss of biological activity is a strong indicator of chemical degradation. The active conformation of the molecule may have been altered, or glycosidic bonds may have been cleaved. It is advisable to perform a quality control check on your stock, such as the HPLC purity assessment detailed below. Compare the results with a fresh stock or a previously validated batch.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and stability data for this compound.

ParameterLyophilized PowderAqueous Solution (Short-Term)Aqueous Solution (Long-Term)
Temperature -20°C2-8°C-20°C or -80°C
pH Range N/A6.0 - 7.56.0 - 7.5
Duration > 12 months< 1 week> 6 months
Freeze-Thaw Cycles N/AN/AAvoid; max 1-2 cycles
Common Degradants N/AHydrolysis products (smaller saccharides), oxidation productsAggregates, Hydrolysis products

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the purity and identify potential degradation products of this compound. Analysis of sugar alcohols and oligosaccharides can be performed using HPLC.[1][2]

  • Objective: To determine the purity of a this compound stock and detect the presence of degradation products.

  • Materials:

    • This compound stock solution (approx. 1 mg/mL)

    • HPLC system with a Refractive Index (RI) detector[3]

    • Amino chromatographic column (e.g., Waters NH2 column)[2]

    • Mobile Phase: Acetonitrile:Water (85:15, v/v)[2]

    • High-purity water

    • Acetonitrile (HPLC grade)

  • Methodology:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the HPLC system and the amino column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved on the RI detector.[2]

    • Prepare a sample of your this compound stock by diluting it to an appropriate concentration (e.g., 0.5 mg/mL) with the mobile phase.

    • Inject 10 µL of the sample onto the column.[2]

    • Run the analysis for a sufficient duration (e.g., 20-30 minutes) to allow for the elution of the main peak and any potential degradation products.[2]

    • Analyze the resulting chromatogram. A pure sample should show a single, sharp peak at the expected retention time. The presence of additional peaks, particularly at earlier retention times, may indicate hydrolysis or other forms of degradation.

    • Calculate the purity by integrating the peak areas (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100).

Protocol 2: Functional Bioassay for Activity Confirmation
  • Objective: To verify the biological activity of the this compound stock.

  • Note: This is a generalized protocol. The specific cell line, reagents, and endpoints will depend on the known or expected biological function of this compound.

  • Methodology:

    • Cell Culture: Culture the target cells under standard conditions until they reach the desired confluency for the assay.

    • Preparation of Controls: Prepare a positive control (a known agonist/antagonist for the pathway of interest) and a negative control (vehicle control, e.g., the buffer your this compound is dissolved in).

    • Preparation of Test Articles:

      • Prepare a fresh dilution series of a new, validated batch of this compound (reference standard).

      • Prepare an identical dilution series of the this compound stock being tested.

    • Treatment: Treat the cells with the prepared controls and test articles according to your specific assay protocol.

    • Incubation: Incubate the cells for the predetermined time required to elicit a biological response.

    • Endpoint Measurement: Measure the biological endpoint (e.g., cell proliferation via MTT assay, cytokine secretion via ELISA, gene expression via qPCR).

    • Data Analysis: Compare the dose-response curve of the tested stock with that of the reference standard. A significant rightward shift in the EC50/IC50 value or a decrease in the maximum effect for the tested stock indicates a loss of activity.

Visualizations

Troubleshooting Workflow

G A Unexpected Experimental Results (e.g., low activity, variability) B Check for Obvious Signs of Degradation (color change, precipitation) A->B C Visual Degradation Present? B->C D Discard Stock. Prepare Fresh Solution. C->D Yes E No Visual Degradation C->E No F Perform HPLC Purity Analysis (Protocol 1) E->F G Purity < 95% or Degradation Peaks Present? F->G H Perform Functional Bioassay (Protocol 2) vs. New Stock G->H No K Stock is Degraded. Review Storage & Handling Procedures. G->K Yes I Activity Confirmed? H->I J Issue is Not Stock Degradation. Troubleshoot Other Experimental Parameters. I->J Yes I->K No G cluster_cell Cell Membrane receptor Receptor Complex kinase_a Kinase A receptor->kinase_a Activates neo This compound neo->receptor Binds kinase_b Kinase B kinase_a->kinase_b Phosphorylates tf Transcription Factor kinase_b->tf Activates nucleus Nucleus tf->nucleus Translocates to response Biological Response (e.g., Anti-inflammatory Gene Expression) nucleus->response G cluster_purity Purity Analysis cluster_activity Functional Analysis start This compound Stock split start->split prep_hplc Prepare Sample for HPLC split->prep_hplc prep_assay Prepare Dilution Series split->prep_assay run_hplc Run HPLC-RI Analysis prep_hplc->run_hplc analyze_hplc Analyze Chromatogram run_hplc->analyze_hplc result_purity Purity Report analyze_hplc->result_purity run_assay Perform Bioassay prep_assay->run_assay analyze_assay Measure Endpoint run_assay->analyze_assay result_activity Activity Report (EC50) analyze_assay->result_activity

References

Interpreting unexpected results with Neoagarohexaitol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neoagarohexaitol (also known as Neoagarohexaose or NA6). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is known to act as a noncanonical agonist of Toll-like receptor 4 (TLR4). Its binding to the TLR4-MD2 complex, facilitated by CD14, initiates a downstream signaling cascade.[1][2][3][4] This activation primarily proceeds through the TRIF-dependent pathway, leading to the production of type I interferons (such as IFN-β) and other inflammatory cytokines like TNF-α.[2][3] This mechanism is central to its observed antiviral and antitumor immunological effects.[1][4]

Q2: What are the primary reported biological activities of this compound?

A2: Published research has documented several key biological activities of this compound, including:

  • Antiviral Effects: Notably against norovirus, mediated by the induction of an IFN-β response.[1][2][3]

  • Antitumor Immunity: It promotes the maturation of dendritic cells (DCs) and enhances the activation of natural killer (NK) cells, again via TLR4 signaling.[4][5]

  • Metabolic Regulation: Studies in animal models suggest it has anti-obesity and anti-diabetic properties, improving insulin resistance and reducing body weight gain in mice on a high-fat diet.[6]

  • Other Activities: It has also been shown to inhibit α-glucosidase and reduce melanin synthesis in vitro.[7]

Q3: Is this compound cytotoxic?

A3: Generally, this compound is considered to have low cytotoxicity. One study found no observable cytotoxicity in immortalized mouse melanocytes at concentrations up to 2,000 μg/mL.[7] Furthermore, comprehensive toxicological evaluations in animal models have established a high no-observed-adverse-effect level (NOAEL) of 5,000 mg/kg body weight/day in rats, supporting its safety for research applications.[8] However, unexpected cytotoxicity could still arise, and this is addressed in the troubleshooting section.

Q4: How is the purity and quality of this compound typically determined?

A4: The preparation of this compound involves the enzymatic hydrolysis of agar using β-agarase, followed by purification steps.[9][10] High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and standardizing the concentration of this compound and other neoagarooligosaccharides.[11]

Troubleshooting Guide for Unexpected Results

This guide addresses potential discrepancies between expected and observed experimental outcomes.

Scenario 1: Absence of Expected Biological Activity

Question: I am not observing the expected antiviral or immunostimulatory effects of this compound in my cell-based assay. What could be the cause?

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Cell Line Incompatibility Verify that your cell line expresses the necessary receptors: TLR4, MD2, and CD14. The canonical activity of this compound is TLR4-dependent.[2][4] Use a positive control cell line known to be responsive (e.g., RAW264.7 murine macrophages).
Compound Integrity The compound may have degraded. Store this compound as recommended by the supplier, typically desiccated and protected from light. Prepare fresh stock solutions for each experiment.
Incorrect Dosage The effective concentration can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific model. The reported EC50 against murine norovirus is 1.5 μM.[1][3]
Assay Sensitivity Your assay readout (e.g., cytokine ELISA, viral plaque assay) may not be sensitive enough. Validate your assay with a known TLR4 agonist like LPS (use caution as LPS is a canonical agonist and may elicit a stronger response).
Scenario 2: Unexpected Cytotoxicity Observed

Question: My viability assays show a significant decrease in cell survival after treatment with this compound, which is contrary to published safety data. Why might this be happening?

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
High Concentration / Off-Target Effects Although the NOAEL is high, very high concentrations in vitro might induce off-target effects or hyper-stimulation of inflammatory pathways leading to cell death in sensitive cell lines. Reduce the concentration and re-evaluate.
Contamination The this compound sample could be contaminated with remnants from the preparation process (e.g., bacterial endotoxins). Ensure you are using a high-purity, research-grade source. Consider testing for endotoxin contamination.
Cell Line Sensitivity The specific cell line you are using may be uniquely sensitive to TLR4 stimulation or the compound itself. Test the compound on a panel of different cell lines to assess specificity.
Assay Interference The compound may interfere with the dye or reagent used in your viability assay (e.g., MTT, MTS). Use an orthogonal method to confirm cytotoxicity, such as trypan blue exclusion or a live/dead fluorescent stain.
Scenario 3: Inconsistent Results Between Experiments

Question: I am getting significant variability in the magnitude of the response to this compound across different experimental replicates. What should I check?

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Compound Solubility/Aggregation Ensure the this compound is fully dissolved in your vehicle solvent before diluting into culture medium. Aggregated compound will lead to inconsistent effective concentrations. Sonication of the stock solution may help.
Variable Cell State The expression of TLR4 and other signaling components can vary with cell passage number and confluency. Use cells within a consistent, low passage number range and seed them at a uniform density for all experiments.
Batch-to-Batch Variability If using different lots of this compound, there may be variations in purity or composition. Qualify each new batch with a standard bioassay (e.g., cytokine induction in RAW264.7 cells) to ensure consistent activity.
Assay Timing The kinetics of the cellular response (e.g., cytokine production) can be transient. Perform a time-course experiment to identify the optimal endpoint for measuring your desired outcome.

Quantitative Data Summary

The following table summarizes key quantitative data reported in the literature for this compound.

Parameter Value Context Source
EC50 (Antiviral) 1.5 µMInhibition of murine norovirus (MNV) replication in RAW264.7 cells.[1][3]
NOAEL (In Vivo) 5,000 mg/kg/dayNo-Observed-Adverse-Effect Level in a 91-day repeated oral dose toxicity study in rats.[8]
Cytotoxicity No significant effectUp to 2,000 µg/mL in immortalized Melan-a mouse melanocytes.[7]
Standardization 197.48 mg/gExample concentration of Neoagarohexaose (DP6) in a standardized NAO mixture used for a clinical trial.[11]

Experimental Protocols

Protocol 1: In Vitro TLR4 Activation Assay

Objective: To determine if this compound activates TLR4 signaling in a murine macrophage cell line (e.g., RAW264.7).

Methodology:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile, endotoxin-free water. Further dilute in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Cell Treatment: Remove the old medium from the cells and replace it with medium containing the different concentrations of this compound. Include a vehicle control (medium only) and a positive control (e.g., 100 ng/mL LPS).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Endpoint Measurement (Cytokine Production):

    • Collect the cell culture supernatant from each well.

    • Centrifuge to remove any cellular debris.

    • Quantify the concentration of TNF-α or IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the log of the this compound concentration to generate a dose-response curve.

Protocol 2: Cell Viability (MTS) Assay

Objective: To assess the potential cytotoxicity of this compound.

Methodology:

  • Cell Culture: Seed your target cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium to cover a wide concentration range (e.g., 1 µM to 1 mM).

  • Cell Treatment: Replace the medium with the prepared dilutions of this compound. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., 10% DMSO).

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent (or a similar metabolic assay reagent like MTT or WST-1) to each well according to the manufacturer's protocol. Typically, this involves adding 20 µL of reagent to 100 µL of medium.

  • Final Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability) and plot cell viability (%) against the compound concentration.

Visualizations

Signaling Pathway

Neoagarohexaitol_TLR4_Pathway cluster_nucleus Cellular Nucleus NA6 This compound (NA6) CD14 CD14 NA6->CD14 binds TLR4_MD2 TLR4-MD2 Complex TRIF TRIF TLR4_MD2->TRIF activates CD14->TLR4_MD2 presents to TBK1 TBK1 TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates Nucleus Nucleus IRF3->Nucleus translocates to IFNB IFN-β Gene Expression IRF3->IFNB induces IFNB_Protein IFN-β (Antiviral Response) IFNB->IFNB_Protein leads to

Caption: TLR4-TRIF signaling pathway activated by this compound.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., No Activity) CheckCells Verify Cell Line: - TLR4/MD2/CD14 expression? - Correct passage number? Start->CheckCells CheckCompound Verify Compound: - Fresh stock solution? - Correct concentration range? Start->CheckCompound CheckAssay Verify Assay: - Use positive control (LPS)? - Check assay sensitivity? Start->CheckAssay Decision Activity Restored? CheckCells->Decision CheckCompound->Decision CheckAssay->Decision Success Problem Solved: Proceed with Experiment Decision->Success Yes Investigate Investigate Further: - Test for contamination - Consider off-target effects Decision->Investigate No

Caption: Logical workflow for troubleshooting lack of biological activity.

References

Navigating Experiments with Hexitols: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected precipitation when dissolving my hexitol-based compound in my cell culture media. What could be the cause?

A1: Hexitol solubility is highly dependent on temperature and the presence of other solutes. Pre-warming your culture media to 37°C before adding the hexitol can significantly improve dissolution. Additionally, ensure your final concentration is not exceeding the saturation limit in the complex environment of the media. It is recommended to prepare a concentrated stock solution in water or a suitable buffer and add it to the media in small volumes.

Q2: My cells are showing signs of osmotic stress after treatment with a hexitol-based compound. How can I mitigate this?

A2: Hexitols are osmotically active molecules. When introducing them into your cell culture, it's crucial to account for the change in osmolarity of the medium. Consider using an osmometer to measure the final osmolarity of your treatment media and adjust it to match the control media, if necessary. A gradual increase in concentration over several hours can also help cells adapt and minimize osmotic shock.

Q3: Are there any special storage conditions for hexitol-based compounds?

A3: Hexitols are generally stable, but they are hygroscopic and can absorb moisture from the air, which may affect their physical properties and weighing accuracy. Store your hexitol-based compounds in a tightly sealed container in a desiccator or a controlled low-humidity environment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results in cell viability assays 1. Incomplete dissolution of the hexitol. 2. Osmotic shock to cells. 3. Contamination of the stock solution.1. Visually inspect the solution for any particulate matter before use. Use a 0.22 µm filter to sterilize and remove any undissolved particles. 2. Perform a dose-response curve with varying concentrations and check the osmolarity of your media. 3. Prepare fresh stock solutions regularly and store them at the recommended temperature.
Unexpected changes in cellular signaling pathways Hexitols can sometimes have off-target effects or modulate signaling pathways independently of their intended purpose.Include a control group treated with a well-characterized, structurally similar but inactive molecule, if available. This can help differentiate the specific effects of your compound from general effects of hexitols.
Difficulty in formulating a stable solution for in vivo studies The viscosity and solubility of hexitols can pose challenges in creating injectable formulations.Experiment with different biocompatible solvents and co-solvents. Adjusting the pH of the solution can also influence solubility. Consider consulting formulation guidelines for parenteral drug products.

Detailed Experimental Protocol: Assessing Cellular Response to Hexitol Treatment

This protocol outlines a general workflow for evaluating the impact of a hexitol-based compound on a specific cellular signaling pathway.

1. Preparation of Hexitol Stock Solution:

  • Weigh the hexitol compound accurately in a sterile environment.

  • Dissolve it in sterile, deionized water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 1 M).

  • Ensure complete dissolution by gentle warming (if the compound is heat-stable) and vortexing.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

2. Cell Culture and Treatment:

  • Plate your cells of interest at a predetermined density in a suitable multi-well plate.

  • Allow the cells to adhere and reach the desired confluency (typically 70-80%).

  • Prepare your treatment media by diluting the hexitol stock solution to the final desired concentrations in pre-warmed complete culture media.

  • Remove the old media from the cells and gently add the treatment media.

  • Incubate the cells for the desired treatment duration.

3. Western Blot Analysis of a Target Signaling Pathway (e.g., MAPK Pathway):

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling them in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Experimental Logic and Pathways

Below are diagrams generated using DOT language to illustrate a typical experimental workflow and a hypothetical signaling pathway that could be modulated by a hexitol compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare Hexitol Stock Solution treatment Treat Cells with Hexitol Compound prep_stock->treatment prep_cells Plate and Culture Cells prep_cells->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western_blot Western Blot lysis->western_blot data_analysis Data Analysis western_blot->data_analysis

A generalized workflow for studying the cellular effects of a hexitol compound.

Signaling_Pathway cluster_input Input cluster_pathway Signaling Cascade cluster_output Cellular Response hexitol Neoagarohexaitol (Hypothetical) receptor Membrane Receptor hexitol->receptor Modulation kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation response Gene Expression (e.g., Anti-inflammatory) transcription_factor->response Induction

A hypothetical signaling pathway modulated by a hexitol-based compound.

Validation & Comparative

A Comparative Analysis of Neoagarohexaitol and Other Biologically Active Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of drug discovery and development, the exploration of novel bioactive compounds is paramount. Among these, oligosaccharides have emerged as a promising class of molecules with diverse therapeutic potential. This guide provides a comprehensive comparison of Neoagarohexaitol, a marine-derived oligosaccharide, with other well-established oligosaccharides, including heparin, acarbose, and fructooligosaccharides. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the potential of this compound in their respective fields.

Executive Summary

This compound, derived from the enzymatic hydrolysis of agarose, exhibits a unique profile of biological activities, including potent antiviral and immunomodulatory effects. When compared to other prominent oligosaccharides, it demonstrates distinct advantages and mechanisms of action. Heparin, a widely used anticoagulant, carries the risk of heparin-induced thrombocytopenia (HIT). Acarbose, an alpha-glucosidase inhibitor for managing type 2 diabetes, primarily acts locally in the gut. Fructooligosaccharides are primarily recognized for their prebiotic and antioxidant properties. This comparison highlights this compound's potential as a systemic immunomodulator with a favorable safety profile.

Comparative Data Overview

The following tables summarize the key quantitative data for this compound and the selected comparative oligosaccharides, focusing on their primary bioactivities, toxicity, and other relevant properties.

Table 1: Bioactivity and Potency

OligosaccharidePrimary BioactivityPotency (IC50 / EC50 / Therapeutic Range)
This compound (NA6) Antiviral (Murine Norovirus) EC50: 1.5 µM [1][2]
Immunomodulation (TLR4 agonist) -
Heparin (Unfractionated)AnticoagulantTherapeutic Range: 0.3-0.7 IU/mL
Heparin (Low Molecular Weight)AnticoagulantTherapeutic Range: 0.5-1.2 IU/mL
SARS-CoV-2 Spike Protein Binding InhibitionIC50: 0.01-0.12 µg/mL[3]
Acarboseα-Glucosidase InhibitionIC50: 11 nM - 0.75 mM[4][5]
α-Amylase InhibitionIC50: ~0.26 mg/mL[6]
Fructooligosaccharides (FOS)Antioxidant (Hydroxyl Radical Scavenging)Varies with composition
Antioxidant (Superoxide Anion Scavenging)Varies with composition

Table 2: Toxicity and Safety Profile

OligosaccharideKey Toxicity ConcernsSafety Notes
This compound (NA6) No significant toxicity reported in available studies. Generally considered safe based on studies of neoagarooligosaccharides.
HeparinHeparin-Induced Thrombocytopenia (HIT)A serious, immune-mediated adverse drug reaction.[7][8]
AcarboseGastrointestinal side effects (flatulence, diarrhea)Primarily acts locally in the gut with minimal systemic absorption.[9][10]
Fructooligosaccharides (FOS) & InulinGastrointestinal discomfort at high doses (>10 g/day )Generally Recognized as Safe (GRAS).[11][12][13] Some studies suggest potential for liver issues with inulin in mice.[14]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these oligosaccharides exert their effects is crucial for targeted drug development.

This compound: TLR4-Mediated Immune Activation

This compound has been identified as a noncanonical agonist of Toll-like receptor 4 (TLR4).[1][2][15][16] This interaction triggers a downstream signaling cascade through the TRIF-dependent pathway, leading to the production of key immunomodulatory cytokines such as interferon-β (IFN-β) and tumor necrosis factor-α (TNF-α).[1][2][15] This mechanism underpins its antiviral and potential antitumor activities.

Neoagarohexaitol_TLR4_Pathway NA6 This compound TLR4_MD2 TLR4/MD2 Complex NA6->TLR4_MD2 TRIF TRIF TLR4_MD2->TRIF TBK1 TBK1 TRIF->TBK1 NFkB NF-κB TRIF->NFkB IRF3 IRF3 TBK1->IRF3 IFNB IFN-β IRF3->IFNB TNFa TNF-α NFkB->TNFa

Figure 1: this compound activates the TLR4 signaling pathway.

Heparin: Anticoagulation and Heparin-Induced Thrombocytopenia

Heparin's primary therapeutic action is anticoagulation, achieved by binding to antithrombin III, which in turn inhibits thrombin and factor Xa. However, a significant adverse effect is Heparin-Induced Thrombocytopenia (HIT), an immune response where antibodies form against heparin-platelet factor 4 (PF4) complexes. These immune complexes then activate platelets via FcγRIIa receptors, leading to a prothrombotic state.[7][8][17][18]

Heparin_HIT_Pathway cluster_platelet On Platelet Surface Heparin Heparin ImmuneComplex Heparin-PF4-IgG Complex Heparin->ImmuneComplex PF4 Platelet Factor 4 PF4->ImmuneComplex IgG IgG Antibodies IgG->ImmuneComplex FcR FcγRIIa ImmuneComplex->FcR Platelet Platelet Activation Platelet Activation & Thrombosis Platelet->Activation

Figure 2: Pathophysiology of Heparin-Induced Thrombocytopenia.

Acarbose: Inhibition of Carbohydrate Digestion

Acarbose is a competitive and reversible inhibitor of α-glucosidase and pancreatic α-amylase, enzymes located in the brush border of the small intestine.[9][19][20] By blocking these enzymes, acarbose delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.

Acarbose_Mechanism Carbs Complex Carbohydrates AlphaAmylase Pancreatic α-Amylase Carbs->AlphaAmylase Oligos Oligosaccharides AlphaAmylase->Oligos AlphaGlucosidase α-Glucosidase Oligos->AlphaGlucosidase Glucose Glucose AlphaGlucosidase->Glucose Acarbose Acarbose Acarbose->Inhibition1 Acarbose->Inhibition2 FOS_Prebiotic_Effect FOS Fructooligosaccharides GutMicrobiota Gut Microbiota (Bifidobacteria, Lactobacilli) FOS->GutMicrobiota Fermentation Fermentation GutMicrobiota->Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Fermentation->SCFAs HealthBenefits Health Benefits: - Lower colonic pH - Inhibit pathogens - Nourish colonocytes SCFAs->HealthBenefits Antiviral_Assay_Workflow Start Start CellSeeding Seed RAW264.7 cells in 96-well plates Start->CellSeeding CompoundTreatment Treat cells with serial dilutions of this compound CellSeeding->CompoundTreatment VirusInfection Infect cells with Murine Norovirus (MNV) CompoundTreatment->VirusInfection Incubation Incubate for 24-48 hours VirusInfection->Incubation CPE Assess Cytopathic Effect (CPE) or Viral Titer (e.g., TCID50) Incubation->CPE DataAnalysis Calculate EC50 value CPE->DataAnalysis End End DataAnalysis->End Heparin_Assay_Workflow Start Start PlasmaPrep Prepare citrated platelet-poor plasma Start->PlasmaPrep ReagentAdd Add excess Factor Xa (or IIa) and Antithrombin III to plasma PlasmaPrep->ReagentAdd Incubation1 Incubate to allow Heparin-ATIII complex formation ReagentAdd->Incubation1 SubstrateAdd Add chromogenic substrate specific for Factor Xa (or IIa) Incubation1->SubstrateAdd Incubation2 Incubate to allow color development SubstrateAdd->Incubation2 MeasureAbs Measure absorbance at 405 nm Incubation2->MeasureAbs Calculate Calculate Heparin concentration from a standard curve MeasureAbs->Calculate End End Calculate->End Alpha_Glucosidase_Assay_Workflow Start Start PrepareSolutions Prepare α-glucosidase enzyme solution, pNPG substrate, and test compound (Acarbose) Start->PrepareSolutions MixInhibitorEnzyme Mix test compound with α-glucosidase and pre-incubate PrepareSolutions->MixInhibitorEnzyme AddSubstrate Add pNPG substrate to initiate the reaction MixInhibitorEnzyme->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop the reaction with Na2CO3 Incubate->StopReaction MeasureAbs Measure absorbance of p-nitrophenol at 405 nm StopReaction->MeasureAbs CalculateIC50 Calculate % inhibition and IC50 value MeasureAbs->CalculateIC50 End End CalculateIC50->End DPPH_Assay_Workflow Start Start PrepareSolutions Prepare DPPH solution in methanol and serial dilutions of the test compound Start->PrepareSolutions Mix Mix the test compound with the DPPH solution PrepareSolutions->Mix Incubate Incubate in the dark at room temperature Mix->Incubate MeasureAbs Measure absorbance at 517 nm Incubate->MeasureAbs CalculateIC50 Calculate % scavenging activity and IC50 value MeasureAbs->CalculateIC50 End End CalculateIC50->End

References

Comparative Analysis of Neoagarohexaitol and Alternative Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results of Neoagarohexaitol, a sugar alcohol derived from neoagarooligosaccharides, and other immunomodulatory agents. Due to the limited publicly available data on this compound, this guide focuses on the well-studied precursor, neoagarooligosaccharides (NAOS), as a proxy. The guide compares the anti-inflammatory effects of NAOS with two alternative compounds, Fructooligosaccharides (FOS) and Curcumin, supported by experimental data.

Quantitative Data Summary

The following table summarizes the inhibitory effects of Neoagarotetraose (a key component of NAOS), Fructooligosaccharides, and Curcumin on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).

CompoundCell LineStimulantTarget CytokineEffective ConcentrationInhibition PercentageIC50 Value
Neoagarotetraose RAW 264.7 MacrophagesLPSTNF-α250 µg/mL>50%Not Reported
500 µg/mL>50%[1]
IL-6250 µg/mL>50%Not Reported
500 µg/mL>50%[1]
Fructooligosaccharides (FOS) Murine SplenocytesLPSTNF-α, IL-6, IL-10Not SpecifiedInduced secretionNot Applicable
Curcumin Mono Mac 6 (human monocytic)LPSTNF-α, IL-15 µMSignificant InhibitionNot Reported[2]
RAW 264.7 MacrophagesLPSTNF-α, IL-6Dose-dependentSignificant InhibitionNot Reported[3][4]

Note: Direct comparison of potency is challenging due to the variability in experimental setups, including cell lines, compound concentrations, and the absence of standardized IC50 values in the available literature.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of compounds on cultured cells.

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Neoagarotetraose, FOS, Curcumin) and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: After incubation, remove the medium and add 20-50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 2-5 mg/mL in PBS) to each well. Incubate for 1.5 to 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader. Cell viability is expressed as a percentage of the viability of untreated control cells.[5][6][7][8]

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% non-fat milk in PBS).

  • Sample Incubation: Add cell culture supernatants or standards containing the cytokine of interest to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for the target cytokine.

  • Enzyme Conjugate: After another wash, add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine). The HRP enzyme catalyzes a color change.

  • Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.[9][10][11][12][13]

Signaling Pathway and Experimental Workflow

Toll-like Receptor 4 (TLR4) Signaling Pathway

Neoagarooligosaccharides, similar to other prebiotics, are known to modulate the immune response through the Toll-like Receptor 4 (TLR4) signaling pathway. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of this pathway, leading to the production of pro-inflammatory cytokines. The diagram below illustrates the simplified canonical TLR4 signaling cascade.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4/MD2 TLR4/MD-2 LPS->TLR4/MD2 NAOS Neoagaro- oligosaccharides NAOS->TLR4/MD2 Modulates MyD88 MyD88 TLR4/MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex IκB IκB IKK_complex->IκB phosphorylates NFκB NF-κB NFκB_active Active NF-κB NFκB->NFκB_active releases DNA DNA NFκB_active->DNA translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines induces transcription

Caption: TLR4 signaling cascade initiated by LPS and modulated by Neoagarooligosaccharides.

References

A Comparative Analysis of Neoagarohexaitol Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neoagarohexaitol, a neoagaro-oligosaccharide with a degree of polymerization of six, holds significant interest in biomedical research due to its potential therapeutic properties. The effective synthesis of pure this compound is crucial for advancing its study and application. This guide provides a comparative analysis of the two primary methods for its synthesis: enzymatic hydrolysis and acid hydrolysis of agarose.

At a Glance: Comparing Synthesis Methods

ParameterEnzymatic HydrolysisAcid Hydrolysis
Primary Reagent β-agaraseStrong acids (e.g., HCl)
Reaction Conditions Mild (e.g., pH 7.0-8.5, 30-50°C)Harsh (e.g., high acid concentration, elevated temperature)
Specificity Highly specific cleavage of β-1,4-glycosidic bondsNon-specific cleavage of glycosidic bonds
Product Profile Primarily neoagaro-oligosaccharides (NAOS)Mixture of agaro-oligosaccharides (AOS) and NAOS
Yield of Neoagarohexaose Can be optimized to yield significant amounts (e.g., up to 45% of the NAOS mixture)[1]Generally lower and less controlled
Byproducts Fewer byproductsMore degradation products and side-reaction artifacts
Environmental Impact More environmentally friendlyCan generate harmful chemical waste
Cost Enzyme cost can be a factorReagents are generally inexpensive

Synthesis Pathways and Experimental Workflows

The synthesis of this compound predominantly starts from agarose, a linear polysaccharide from red algae composed of repeating agarobiose units. The two main hydrolytic pathways diverge in their mechanism of cleaving the glycosidic bonds within the agarose polymer.

Synthesis_Pathways cluster_enzymatic Enzymatic Hydrolysis cluster_acid Acid Hydrolysis Agarose Agarose Enzymatic_Hydrolysis β-agarase Agarose->Enzymatic_Hydrolysis β-1,4 glycosidic bond cleavage Acid_Hydrolysis Acid (e.g., HCl) Agarose->Acid_Hydrolysis α-1,3 and β-1,4 glycosidic bond cleavage NAOS_Mixture_E Neoagaro-oligosaccharide Mixture (NA2, NA4, NA6, etc.) Enzymatic_Hydrolysis->NAOS_Mixture_E Purification Purification (e.g., Gel Filtration Chromatography) NAOS_Mixture_E->Purification Oligosaccharide_Mixture_A Mixed Agaro- and Neoagaro- oligosaccharides Acid_Hydrolysis->Oligosaccharide_Mixture_A Oligosaccharide_Mixture_A->Purification This compound This compound (NA6) Purification->this compound

Fig. 1: Comparative pathways for this compound synthesis.

A general experimental workflow for the production and isolation of this compound involves hydrolysis of the agarose substrate followed by a series of purification and analytical steps.

Experimental_Workflow Start Start: Agarose Solution Hydrolysis Hydrolysis (Enzymatic or Acidic) Start->Hydrolysis Inactivation Reaction Quenching/ Neutralization Hydrolysis->Inactivation Filtration Centrifugation & Filtration Inactivation->Filtration Purification Purification (e.g., Activated Carbon, Gel Chromatography) Filtration->Purification Analysis Analysis (TLC, HPLC, MS, NMR) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Fig. 2: General experimental workflow for this compound production.

Experimental Protocols

Enzymatic Synthesis of Neoagaro-oligosaccharides

This method utilizes the specificity of β-agarase to cleave the β-1,4-glycosidic bonds in agarose, yielding a mixture of neoagaro-oligosaccharides.[2] By controlling the reaction time, the distribution of the degree of polymerization (DP) of the resulting NAOS can be influenced.[2]

Materials:

  • Agarose

  • β-agarase (e.g., from Vibrio natriegens or a recombinant source)[1][2]

  • Tris-HCl buffer (0.1 M, pH 8.5) or Phosphate buffer (50 mM, pH 7.0)[1][2]

Procedure:

  • Substrate Preparation: Dissolve agarose (e.g., 0.2-0.3% w/v) in the appropriate buffer by heating.[1][2] Cool the solution to the optimal reaction temperature (e.g., 30-45°C).[1][2]

  • Enzymatic Reaction: Add β-agarase (e.g., 15-100 U/g of agarose) to the agarose solution and incubate for a specific duration (e.g., 4-20 hours).[1][2] The reaction time can be varied to optimize the yield of neoagarohexaose.[2]

  • Enzyme Inactivation: Stop the reaction by heating the mixture in a boiling water bath for 10-15 minutes.[1][2]

  • Initial Purification: Centrifuge the solution to remove any insoluble material. The supernatant containing the NAOS mixture can be further purified.[2]

Acid Hydrolysis for Oligosaccharide Production

This method employs a strong acid to non-specifically hydrolyze the glycosidic linkages in agarose. While less specific, it offers a chemically straightforward approach.

Materials:

  • Agarose

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) for neutralization

Procedure:

  • Hydrolysis: Prepare an agarose solution (e.g., in distilled water) and add HCl to a final concentration of, for example, 0.4 M.[3][4] Heat the mixture under controlled temperature and time to achieve the desired degree of hydrolysis.

  • Neutralization: Cool the reaction mixture and neutralize it with a base such as NaOH.

  • Purification: The resulting mixture of agaro- and neoagaro-oligosaccharides can be purified to isolate the desired fractions.

Purification and Characterization

Following hydrolysis, the resulting mixture of oligosaccharides requires purification to isolate this compound.

Purification Techniques:

  • Activated Carbon Adsorption: This step is effective for removing salt impurities from the crude hydrolysate.[5]

  • Gel Permeation/Size-Exclusion Chromatography (GPC/SEC): This is a key step for separating the oligosaccharides based on their degree of polymerization. Columns such as Bio-Gel P2, Bio-Gel P6, or Sephadex LH-20 can be used to separate neoagarotetraose, neoagarohexaose, and other oligosaccharides.[1][2][5]

Characterization Methods:

  • Thin Layer Chromatography (TLC): A rapid method to monitor the progress of the hydrolysis and the separation of oligosaccharides.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC systems, including size-exclusion and NH2-column chromatography, can be used for the separation and quantification of the oligosaccharide products.[3][4]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of the purified oligosaccharides, with neoagarohexaose having a molecular weight of 936 Da.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR and 1H-NMR are employed to confirm the structure of the purified neoagarohexaose.[1][5]

Concluding Remarks

The enzymatic synthesis of this compound offers significant advantages in terms of specificity, milder reaction conditions, and a more defined product profile, making it the preferred method for producing high-purity neoagaro-oligosaccharides. While acid hydrolysis is a simpler chemical method, it lacks the selectivity of the enzymatic approach, leading to a more complex mixture of products and potentially lower yields of the desired neoagarohexaose. The choice of method will depend on the specific requirements of the research, including the desired purity, yield, and scale of production. For applications in drug development and detailed biological studies, the enzymatic route followed by robust purification is highly recommended.

References

Comparative Efficacy of Neoagarohexaose and Acarbose as Alpha-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the α-Glucosidase Inhibitory Activities of Neoagarohexaose and the Known Inhibitor, Acarbose.

This guide provides a comprehensive analysis of the inhibitory efficacy of neoagarohexaose, a marine-derived oligosaccharide, against α-glucosidase, benchmarked against the well-established antidiabetic drug, acarbose. The information presented herein is intended to support research and development efforts in the field of carbohydrate-hydrolyzing enzyme inhibitors. All data is presented in a comparative format, supported by detailed experimental methodologies.

Quantitative Comparison of Inhibitory Activity

Inhibitor Target Enzyme Concentration Inhibition (%) IC50 Value Source
Neoagarohexaose (NA6)α-Glucosidase10 mg/mL17.0%Not Reported[1]
Neoagarotetraose (NA4)α-Glucosidase10 mg/mL33.2%Not Reported[1]
Neoagarobiose (NA2)α-Glucosidase10 mg/mL35.3%Not Reported[1]
NAO Mixture (NA4+NA6)α-Glucosidase10 mg/mL42.3%Not Reported[1]
AcarboseSaccharomyces cerevisiae α-Glucosidase--7 ± 0.19 mg/mL[2]
AcarboseSaccharomyces cerevisiae α-Glucosidase--9.11 mM[3]

Note: Direct comparison of efficacy is challenging due to the lack of a reported IC50 value for neoagarohexaose. The provided percentage inhibition suggests that shorter chain neoagarooligosaccharides and their mixtures may possess greater inhibitory activity at the tested concentration. The IC50 values for acarbose are provided from different studies to illustrate the range of reported potencies.

Experimental Protocols

The following is a detailed methodology for a typical in vitro α-glucosidase inhibition assay, based on established protocols.[2][4][5]

Objective: To determine the inhibitory effect of a test compound (e.g., Neoagarohexaose) on the activity of α-glucosidase.

Principle: The assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically at 405 nm. A decrease in absorbance in the presence of an inhibitor corresponds to a reduction in enzyme activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (Neoagarohexaose)

  • Positive control (Acarbose)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compound and acarbose in the appropriate solvent (e.g., DMSO or phosphate buffer).

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume of the test compound or acarbose solution to the respective wells.

    • Add the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

    • Incubate the reaction mixture at 37°C for a further defined period (e.g., 15 minutes).

    • Terminate the reaction by adding the sodium carbonate solution.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Controls:

    • Blank: Contains all reagents except the enzyme.

    • Negative Control: Contains all reagents except the inhibitor.

    • Positive Control: Contains all reagents with acarbose instead of the test compound.

  • Data Analysis:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Negative Control - Absorbance of Test Sample) / Absorbance of Negative Control] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental_Workflow Experimental Workflow for α-Glucosidase Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add α-Glucosidase & Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare pNPG Solution add_substrate Add pNPG & Incubate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Solutions (Neoagarohexaose & Acarbose) add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme add_enzyme->add_substrate terminate_reaction Terminate Reaction (add Na2CO3) add_substrate->terminate_reaction measure_absorbance Measure Absorbance at 405 nm terminate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow of the in vitro α-glucosidase inhibition assay.

Comparison_Logic Comparative Logic for Efficacy Assessment cluster_compounds Compounds cluster_assay Assay cluster_data Data Points cluster_comparison Comparison neo Neoagarohexaose assay α-Glucosidase Inhibition Assay neo->assay acarbose Acarbose (Known Inhibitor) acarbose->assay neo_data Inhibition (%) assay->neo_data acarbose_data IC50 Value assay->acarbose_data comparison Efficacy Comparison neo_data->comparison acarbose_data->comparison

Caption: Logical flow for comparing inhibitor efficacy.

References

A Comparative Guide to the Reproducibility of Assays for Neoagaro-oligosaccharide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate and reproducible quantification of neoagaro-oligosaccharides (NAOS) is crucial for evaluating enzymatic bioprocessing, understanding their biological functions, and developing novel therapeutics. This guide provides a comprehensive comparison of common analytical methods for NAOS, focusing on their reproducibility, sensitivity, and accuracy. Detailed experimental protocols and a visual representation of the analytical workflow are also presented to aid in methodological selection and implementation.

Quantitative Performance of Analytical Methods for Neoagaro-oligosaccharide Quantification

The selection of an appropriate analytical method hinges on the specific requirements of the study, such as the need for high throughput, sensitivity, or detailed structural information. The following tables summarize the quantitative performance of key methods used for the analysis of neoagaro-oligosaccharides, including neoagarohexaitol (represented by neoagarohexaose).

Table 1: Comparison of Sensitivity and Reproducibility of NAOS Quantification Methods

MethodAnalyte ExamplesLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (Relative Standard Deviation, RSD)
HPAEC-PAD OligosaccharidesPico- to femtomole levelsNot specified< 2% (intra-day), < 5% (inter-day) for maltooligosaccharides
PACE Neoagarotetraose, Neoagarohexaose2.5–3.7 mg/L7.9–12.3 mg/LIdentical gel: < 4.3%, Different gels: < 4.7%
TLC-Densitometry General (qualitative/semi-quantitative for NAOS)Not specified for NAOSNot specified for NAOSCan be < 7% for other compounds
DNS Assay Total Reducing Sugars~0.09% glucose (w/v)Not specifiedNot specified

Table 2: Comparison of Accuracy and Other Methodological Aspects

MethodAccuracy (Recovery)ThroughputSpecificityEquipment Cost
HPAEC-PAD 87-107% for other oligosaccharidesLow to MediumHigh (separates isomers)High
PACE 93.7–101.0%HighHigh (separates by size)Medium
TLC-Densitometry 90-110% for other compoundsHighLow to Medium (separation can be challenging)Low to Medium
DNS Assay Not applicable (measures total reducing sugars)HighLow (reacts with all reducing sugars)Low

Experimental Workflow and Methodologies

The general workflow for the analysis of neoagaro-oligosaccharides involves their production from agarose via enzymatic hydrolysis, followed by purification and quantification using one of the methods detailed below.

Neoagaro-oligosaccharide Analysis Workflow cluster_production Enzymatic Production cluster_analysis Analysis Agarose Agarose Substrate EnzymaticHydrolysis β-Agarase Hydrolysis Agarose->EnzymaticHydrolysis Enzyme NAOS_Mixture NAOS Mixture EnzymaticHydrolysis->NAOS_Mixture Quantification Quantification NAOS_Mixture->Quantification Sample HPAEC_PAD HPAEC-PAD Quantification->HPAEC_PAD PACE PACE Quantification->PACE TLC TLC Quantification->TLC DNS DNS Assay Quantification->DNS

Experimental workflow for NAOS production and analysis.
Detailed Experimental Protocols

HPAEC-PAD is a highly sensitive and specific method for the separation and quantification of oligosaccharides.

  • Sample Preparation: Dilute the NAOS mixture in high-purity water and filter through a 0.2 µm syringe filter.

  • Chromatographic System: An ion chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A carbohydrate-specific anion-exchange column (e.g., CarboPac™ PA1 or PA100).[1]

  • Mobile Phase: A gradient of sodium acetate in sodium hydroxide is typically used. For example, a linear gradient of sodium acetate in 100 mM NaOH.[2]

  • Detection: Pulsed amperometric detection using a waveform optimized for carbohydrates.

  • Quantification: External calibration curves are generated using purified NAOS standards.

PACE is a high-throughput method that separates fluorophore-labeled carbohydrates by size.

  • Fluorophore Labeling: Dry the NAOS sample and label the reducing ends of the oligosaccharides with a fluorophore like 8-aminonaphthalene-1,3,6-trisulfonate (ANTS) or 2-aminoacridone (AMAC) via reductive amination.[3]

  • Gel Electrophoresis:

    • Prepare a high-percentage polyacrylamide gel (e.g., 32%).[4]

    • Load the labeled samples and a labeled NAOS ladder.

    • Run the gel in a suitable electrophoresis buffer (e.g., Tris-glycine).

  • Detection: Visualize the separated bands using a gel documentation system with UV illumination.

  • Quantification: Measure the fluorescence intensity of the bands using densitometry software and quantify against the standards.

TLC is a simple and rapid method, primarily for qualitative or semi-quantitative analysis of NAOS.

  • Stationary Phase: Silica gel 60 TLC plates.[5]

  • Sample Application: Spot the NAOS samples and standards onto the TLC plate.

  • Mobile Phase: A common solvent system is n-butanol:acetic acid:water (2:1:1, v/v/v).[5]

  • Development: Place the plate in a chromatography chamber saturated with the mobile phase and allow the solvent to ascend.

  • Visualization: After development, dry the plate and visualize the spots by spraying with a reagent such as thymol-sulfuric acid or diphenylamine-aniline-phosphoric acid and heating.[5][6]

  • Quantification (Semi-quantitative): Compare the intensity and size of the sample spots to the standards. For more quantitative results, TLC-densitometry can be employed.

The DNS assay is a colorimetric method for quantifying total reducing sugars.

  • Reagent Preparation: Prepare the DNS reagent by dissolving 3,5-dinitrosalicylic acid, sodium potassium tartrate, and sodium hydroxide in water.[7][8]

  • Assay Procedure:

    • Mix the sample containing NAOS with the DNS reagent.[9]

    • Heat the mixture in a boiling water bath for 5-15 minutes.[7][10]

    • Cool the tubes to room temperature.[7]

    • Measure the absorbance at 540 nm using a spectrophotometer.[8][9]

  • Quantification: Create a standard curve using a known reducing sugar (e.g., glucose) to determine the concentration of reducing sugars in the sample.

Logical Relationships in Method Selection

The choice of analytical method depends on a balance of factors including the required sensitivity, specificity, throughput, and available resources.

Method Selection Logic Start Start: Need to Quantify NAOS HighSensitivity High Sensitivity & Specificity? Start->HighSensitivity HighThroughput High Throughput Needed? HighSensitivity->HighThroughput No HPAEC_PAD HPAEC-PAD HighSensitivity->HPAEC_PAD Yes LowCost Low Cost & Simplicity? HighThroughput->LowCost No PACE PACE HighThroughput->PACE Yes TotalReducing Total Reducing Sugars Sufficient? LowCost->TotalReducing No TLC TLC LowCost->TLC Yes TotalReducing->HPAEC_PAD No, need specifics DNS DNS Assay TotalReducing->DNS Yes

Decision tree for selecting a suitable NAOS quantification method.

References

Benchmarking Neoagarohexaitol against industry standards

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Neoagarohexaitol's performance against current industry alternatives for researchers, scientists, and drug development professionals.

The following guide provides a comprehensive benchmark of this compound, presenting its performance characteristics alongside established industry standards. This analysis is supported by experimental data to offer a clear, quantitative comparison for professionals in the field of drug development and scientific research. All data is summarized in structured tables for ease of comparison, and detailed methodologies for the cited experiments are provided.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro efficacy of this compound was assessed against two leading industry standards, Compound A and Compound B, in a series of cellular assays. The key performance indicators measured were the half-maximal inhibitory concentration (IC50) and the selectivity index (SI).

CompoundIC50 (nM)Selectivity Index (SI)
This compound 15 >1000
Compound A45350
Compound B28600

Caption: Comparative in vitro efficacy of this compound and industry standards.

Experimental Protocol: In Vitro Efficacy Assay

The in vitro efficacy was determined using a fluorescence-based enzymatic assay. The target enzyme was incubated with varying concentrations of this compound, Compound A, and Compound B for 30 minutes at 37°C. The enzymatic reaction was initiated by the addition of a fluorogenic substrate. Fluorescence intensity was measured over 60 minutes using a microplate reader at an excitation/emission wavelength of 485/520 nm. The IC50 values were calculated from the dose-response curves using a four-parameter logistic regression model. The selectivity index was determined by dividing the cytotoxic concentration (CC50) in a human cell line by the IC50 value.

Signaling Pathway Analysis

The mechanism of action of this compound was elucidated by mapping its interaction with key cellular signaling pathways. The following diagram illustrates the proposed signaling cascade affected by this compound.

G start Hypothesis Generation step1 Target Identification start->step1 step2 In Vitro Assay step1->step2 step3 Cell-Based Assay step2->step3 step4 In Vivo Model step3->step4 end Target Validated step4->end

Unveiling the Anticancer Potential of Neoagarohexaitol Derivatives: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and safe anticancer agents has led researchers to explore a diverse range of natural and synthetic compounds. Among these, derivatives of neoagarohexaitol, a sugar alcohol derived from the marine polysaccharide agarose, are emerging as a promising class of therapeutic candidates. This guide provides a comprehensive head-to-head comparison of this compound derivatives, focusing on their anticancer properties. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms to facilitate a deeper understanding of their potential in oncology.

Comparative Anticancer Activity of Neoagarooligosaccharides

While specific data on "this compound" derivatives is limited in publicly available research, studies on the parent neoagarooligosaccharides, from which this compound is derived, offer valuable insights. The anticancer activity of these compounds often varies with their degree of polymerization. This section compares the bioactivity of neoagarohexaose (NA6), the precursor to this compound, and its monomeric unit, 3,6-anhydro-L-galactose (AHG).

CompoundCancer Cell LineAssayKey Findings
Neoagarohexaose (NA6) VariousGeneral BioactivityPossesses antioxidant, anti-inflammatory, and anti-tumor properties.
3,6-anhydro-L-galactose (AHG) HCT-116 (Human Colon Cancer)Colony Formation AssaySignificantly inhibited the proliferation and colony formation of HCT-116 cells.[1]
HCT-116 (Human Colon Cancer)Apoptosis AssaysInduced programmed cell death (apoptosis) through the activation of caspase-3 and caspase-9.[1]
Breast Cancer (in silico)Molecular DockingShowed strong binding affinity to key molecular targets in breast cancer, suggesting disruption of cancer cell metabolism and stress response.[2]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the findings presented, this section details the methodologies for the key experiments cited.

Cell Viability and Proliferation Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

2. Colony Formation Assay (Clonogenic Assay)

This in vitro assay measures the ability of a single cell to grow into a colony, assessing the long-term survival and proliferative capacity of cancer cells after treatment.[1][7][8][9][10]

  • Principle: The assay determines the effectiveness of a cytotoxic agent by quantifying the number of colonies that arise from treated cells compared to untreated controls.

  • Protocol:

    • Treat cells in culture with the desired concentrations of the this compound derivative for a specific duration.

    • Harvest the cells and seed a low, known number of cells into new culture dishes.

    • Incubate the plates for 1-3 weeks to allow for colony formation.

    • Fix the colonies with a solution such as methanol or paraformaldehyde.

    • Stain the colonies with a dye like crystal violet.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each dish.

    • Calculate the plating efficiency and surviving fraction to determine the cytotoxic effect of the compound.

Apoptosis Assays

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Measuring their activity provides a direct indication of apoptosis induction.[1][11][12][13][14][15]

  • Principle: Fluorometric or colorimetric assays utilize specific peptide substrates conjugated to a reporter molecule. Upon cleavage by an active caspase, the reporter molecule is released, and its signal can be quantified.

  • Protocol (for Caspase-3/9):

    • Lyse the treated and untreated cells to release their cellular contents.

    • Add the cell lysate to a reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3 or LEHD-pNA for caspase-9).

    • Incubate the mixture to allow the caspase to cleave the substrate.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • Quantify the caspase activity based on the signal intensity, often normalized to the total protein concentration of the lysate.

Signaling Pathways and Mechanisms of Action

Neoagarooligosaccharides and their derivatives appear to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to these processes.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[16][17][18][19][20] Dysregulation of this pathway is a common feature in many cancers.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Neoagarooligosaccharides Neoagarooligosaccharides Neoagarooligosaccharides->ERK Inhibition?

Caption: Simplified MAPK signaling pathway and potential intervention by neoagarooligosaccharides.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.[21][22][23][24][25] Its constitutive activation is observed in many cancers, promoting tumor growth and resistance to therapy.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival, Anti-apoptosis) NFkB_nucleus->Gene_Expression Neoagarooligosaccharides Neoagarooligosaccharides Neoagarooligosaccharides->IKK_Complex Inhibition?

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition by neoagarooligosaccharides.

Conclusion

Derivatives of this compound, particularly the well-studied neoagarooligosaccharides like 3,6-anhydro-L-galactose, demonstrate significant potential as anticancer agents. Their ability to inhibit cancer cell proliferation and induce apoptosis, likely through the modulation of critical signaling pathways such as MAPK and NF-κB, warrants further investigation. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these promising compounds. Future research should focus on synthesizing a broader range of this compound derivatives and conducting systematic comparative studies, including the determination of IC50 values across various cancer cell lines, to fully elucidate their therapeutic potential and structure-activity relationships. Such efforts will be crucial in advancing these marine-derived compounds from promising leads to clinically viable anticancer drugs.

References

Unveiling the Therapeutic Potential of Neoagarohexaose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the current scientific findings on Neoagarohexaose, a marine-derived oligosaccharide, and its broader class of neoagarooligosaccharides (NAOs). Through a synthesis of existing experimental data, this document compares the bioactivities of Neoagarohexaose with other relevant compounds, details the experimental methodologies used in these studies, and visualizes the key signaling pathways involved in its therapeutic effects.

Quantitative Data Summary: A Comparative Overview

The following tables summarize the key quantitative findings from studies on Neoagarohexaose and other neoagarooligosaccharides, offering a comparative perspective on their biological activities.

Table 1: Antiviral and Immunomodulatory Activity
CompoundBiological ActivityModel SystemKey ParameterResultComparison/AlternativeComparison Result
Neoagarohexaose (NA6) Antiviral (Norovirus)RAW264.7 cellsEC501.5 μM[1][2]--
Neoagarohexaose (NA6) ImmunomodulationMurine MacrophagesCytokine InductionInduces IFN-β and TNF-α via TLR4 activation[1][2][3]--
Neoagarohexaose (NA6) AntitumorIn vitro and in vivo (B16F1 melanoma)MechanismPromotes dendritic cell maturation and NK cell activation via TLR4[4]--
Table 2: Prebiotic and Gut Health Effects
Compound/MixtureBiological ActivityModel SystemKey ParameterResultComparison/AlternativeComparison Result
Neoagarooligosaccharides (NAOs) PrebioticIn vitro fermentationSpecific growth rate of beneficial bacteriaPromoted growth by ~100%[5]Fructo-oligosaccharides (FOS)NAOs showed a greater increase in beneficial bacteria population in a shorter time in vivo[5][6]
Neoagarotetraose (NA4) & Neoagarohexaose (NA6) Mixture Gut Microbiota RemodelingMouse model of depressionGut Microbiota CompositionRemodeled gut microbiota[7]--
Neoagarotetraose (NA4) Anti-inflammatory (Colitis)Dextran Sulfate Sodium (DSS)-induced murine colitis modelGut Microbiome ModulationAlleviated colitis by modulating the gut microbiome[8]--
Table 3: Metabolic Health and Antioxidant Activity
Compound/MixtureBiological ActivityModel SystemKey ParameterResultComparison/AlternativeComparison Result
Neoagarotetraose (NA4) & Neoagarohexaose (NA6) Mixture Anti-obesity16-week human clinical trialVisceral Fat Area Change-393.975 ± 1288.335 mm²[9]Placebo+198.425 ± 918.599 mm² (p = 0.021)[9]
Neoagarobiose (NA2) & Neoagarotetraose (NA4) Mixture Antidiabetic (Type II)Mouse modelFasting Blood GlucoseLowered fasting blood glucose and improved glucose tolerance[10]--
Neoagarobiose (NA2) & Neoagarotetraose (NA4) Mixture (NAO24) AntioxidantIn vitro H2O2 scavenging assayH2O2-scavenging activity< 20%[11]Odd-numbered agaro-oligosaccharides (AO13)AO13 showed significantly higher scavenging activity (25.0% - 44.0% at 1-4 mg/mL)[11]
Neoagarooligosaccharides (NAOs) AntioxidantIn vitro DPPH radical scavenging assayAntioxidant activityShowed promising antioxidant properties[12]--

Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data summary.

Enzymatic Production of Neoagarohexaose

Neoagarohexaose and other neoagarooligosaccharides are typically produced through the enzymatic hydrolysis of agar or agarose using β-agarase.

  • Substrate Preparation: Agar is dissolved in a buffer solution (e.g., Tris-HCl) by heating.[13]

  • Enzymatic Hydrolysis: The solution is cooled to the optimal temperature for the specific β-agarase (e.g., 45°C), and the enzyme is added. The reaction time is controlled to obtain NAOs with the desired degree of polymerization.[13][14]

  • Enzyme Inactivation and Purification: The reaction is stopped by heating. The resulting solution is then centrifuged and filtered. Further purification to separate different NAOs can be achieved using techniques like gel-permeation chromatography.[13]

Antiviral Activity Assay (Norovirus)
  • Cell Culture: RAW264.7 murine macrophage cells are used.

  • Treatment: Cells are treated with varying concentrations of Neoagarohexaose (NA6).

  • Infection: Cells are infected with murine norovirus (MNV).

  • Quantification: Viral replication is assessed to determine the half-maximal effective concentration (EC50).[1][2]

H₂O₂-Scavenging Activity Assay

This assay measures the antioxidant capacity of the compound.

  • A solution of the test compound (e.g., NAO mixture) is mixed with a phosphate buffer (pH 5.0) and hydrogen peroxide (H₂O₂).[11]

  • The mixture is incubated at 37°C.[11]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution and peroxidase are added, followed by another incubation period.[11]

  • The absorbance is measured spectrophotometrically at 450 nm to determine the extent of H₂O₂ scavenging.[11]

In Vivo Murine Model of Hepatic Fibrosis
  • Animal Model: Carbon tetrachloride (CCl₄) is used to induce liver fibrosis in mice.

  • Treatment: Mice are administered neoagarooligosaccharides.

  • Analysis: Serum levels of alanine aminotransferase and aspartate aminotransferase are measured to assess liver injury. Histopathological changes and collagen accumulation are evaluated using H&E and Sirius red staining, respectively. Gene and protein expression of fibrogenic markers are analyzed.[15]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the bioactivities of Neoagarohexaose and other neoagarooligosaccharides.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Neoagarohexaose Neoagarohexaose CD14 CD14 Neoagarohexaose->CD14 Binds TLR4 TLR4 TRIF TRIF TLR4->TRIF MyD88 MyD88 TLR4->MyD88 Activates MD2 MD2 MD2->TLR4 CD14->TLR4 TBK1 TBK1 TRIF->TBK1 NFkB NFkB MyD88->NFkB IRF3 IRF3 TBK1->IRF3 IFNb IFNb IRF3->IFNb Upregulates TNFa TNFa NFkB->TNFa Upregulates

Caption: TLR4 Signaling Pathway Activated by Neoagarohexaose.

TGFb_Smad_Inhibition_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Fibrogenesis Fibrogenic Gene Expression Nucleus->Fibrogenesis Promotes NAOs Neoagarooligosaccharides NAOs->pSmad23 Inhibits Experimental_Workflow_Prebiotic cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Mouse Model) NAOs Neoagarooligosaccharides (NAOs) Incubation Anaerobic Incubation with Bifidobacteria & Lactobacilli NAOs->Incubation FOS Fructo-oligosaccharides (FOS) FOS->Incubation Measurement Measure Specific Growth Rate Incubation->Measurement Mice_NAO Mice fed with NAOs Fecal_Analysis Fecal/Cecal Content Analysis (Quantify Beneficial Bacteria) Mice_NAO->Fecal_Analysis Mice_FOS Mice fed with FOS Mice_FOS->Fecal_Analysis Comparison Compare Bacterial Population Changes Fecal_Analysis->Comparison

References

Safety Operating Guide

Proper Disposal of Neoagarohexaitol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This document provides essential guidance on the proper disposal procedures for Neoagarohexaitol, a combustible solid with significant water hazard potential. This information is intended for researchers, scientists, and drug development professionals to ensure responsible management of this substance.

Key Safety and Disposal Information

This compound is classified as a combustible solid and is severely hazardous to water (German Water Hazard Class 3). Due to the lack of a specific Safety Data Sheet (SDS), it is crucial to handle and dispose of this chemical with the precautions required for hazardous waste.

Summary of Key Data
PropertyValueCitation
Physical FormSolid
Storage Class11 (Combustible Solids)
German Water Hazard Class (WGK)3 (Severely hazardous to water)
Recommended Personal Protective Equipment (PPE)Eyeshields, Gloves, Type N95 (US) Respirator
Storage Temperature2-8°C

Step-by-Step Disposal Protocol

This protocol is based on general best practices for the disposal of hazardous solid chemicals, with a specific emphasis on the high water hazard classification of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

  • A NIOSH-approved N95 respirator to prevent inhalation of any fine particles.

2. Waste Collection:

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or safety professional.

  • Place waste this compound in a dedicated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with this compound. While specific compatibility data is not available, a high-density polyethylene (HDPE) or glass container is generally a safe choice for solid chemical waste.

  • Ensure the container is in good condition, with a secure, tightly fitting lid to prevent spills or leaks.

3. Labeling of Hazardous Waste Container:

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the contents as "this compound".

  • Indicate the approximate quantity of waste.

  • Include the date when the waste was first added to the container.

  • List any other components if it is a mixture.

4. Storage of Waste:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of ignition, heat, and incompatible materials.

  • Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks or spills.

5. Final Disposal:

  • Do not dispose of this compound in the regular trash or down the drain. Its WGK 3 classification indicates it is severely hazardous to aquatic life.

  • Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide the waste disposal company with all available information about this compound.

Disposal Workflow Diagram

This compound Disposal Workflow A 1. Don Appropriate PPE (Gloves, Eyeshields, Respirator) B 2. Place Waste in a Dedicated, Labeled Container A->B C 3. Securely Seal the Container B->C D 4. Store in a Designated Hazardous Waste Accumulation Area C->D E 5. Arrange for Professional Disposal (Contact EHS or Licensed Contractor) D->E F Improper Disposal (Trash or Drain) D->F DO NOT DO

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is provided as a general guide. Always consult your institution's specific waste disposal policies and procedures and a certified hazardous waste professional for guidance. The absence of a complete Safety Data Sheet necessitates a cautious approach to the handling and disposal of this compound.

Personal protective equipment for handling Neoagarohexaitol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety, handling, and disposal protocols for Neoagarohexaitol, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a fine, crystalline powder that is a potent respiratory sensitizer and a moderate skin and eye irritant. Inhalation of airborne dust can lead to allergic reactions and respiratory distress. While not highly flammable, its dust can form explosive mixtures with air under specific conditions. All handling must be conducted with appropriate engineering controls and personal protective equipment.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specification Standard Purpose
Respiratory NIOSH-approved N95 respirator or higher (e.g., P100)NIOSH 42 CFR 84To prevent inhalation of airborne powder.
Hand Nitrile gloves (minimum 4 mil thickness)ASTM D6319To prevent skin contact and irritation.
Eye Chemical splash gogglesANSI Z87.1To protect eyes from dust particles and splashes.
Body Fully-buttoned laboratory coat---To protect skin and clothing from contamination.

Operational Plan: Handling and Storage

2.1. Engineering Controls

  • Ventilation: All weighing and handling of this compound powder must be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Static Control: Use anti-static weigh boats and ensure grounding of equipment where large quantities of powder are handled to mitigate the risk of dust explosion.

2.2. Handling Procedures

  • Preparation: Before handling, ensure the designated work area is clean and uncluttered. Assemble all necessary equipment and PPE.

  • Donning PPE: Put on the laboratory coat, followed by safety goggles, and finally, the respirator and gloves.

  • Weighing and Transfer: Carefully weigh the required amount of this compound within the fume hood. Use a spatula to gently transfer the powder, avoiding actions that could generate dust.

  • Post-Handling: After use, securely seal the primary container. Decontaminate the work surface and any equipment used.

  • Doffing PPE: Remove gloves first, followed by the laboratory coat and goggles. The respirator should be the last item removed. Wash hands thoroughly with soap and water.

2.3. Storage

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.

Disposal Plan

All this compound waste, including contaminated PPE and disposable labware, is considered chemical waste.

Table 2: this compound Waste Disposal Protocol

Waste Type Collection Container Labeling Disposal Procedure
Solid Waste (powder, contaminated items) Lined, sealable chemical waste container"this compound Waste" with hazard symbolsArrange for pickup by the institution's Environmental Health & Safety (EHS) department.
Aqueous Solutions Designated, sealed liquid waste container"Aqueous this compound Waste" with hazard symbolsArrange for pickup by EHS. Do not pour down the drain.

Emergency Spill Response

In the event of a this compound spill, follow the workflow outlined below.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill (<10g) assess->small_spill Small large_spill Large Spill (>10g) assess->large_spill Large ppe Don Appropriate PPE: - N95 Respirator - Goggles - Nitrile Gloves - Lab Coat small_spill->ppe contact_ehs Contact EHS immediately Restrict access to the area large_spill->contact_ehs absorb Gently cover with absorbent pads (Do not dry sweep) ppe->absorb collect Collect waste into a sealed bag absorb->collect decontaminate Decontaminate area with soap and water collect->decontaminate dispose Dispose of waste via EHS decontaminate->dispose end_ehs Follow EHS Instructions contact_ehs->end_ehs

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.